molecular formula C20H16N2O5 B2412529 N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide CAS No. 349414-45-5

N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide

Katalognummer: B2412529
CAS-Nummer: 349414-45-5
Molekulargewicht: 364.357
InChI-Schlüssel: UEQZFHKEQGBAPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide is a useful research compound. Its molecular formula is C20H16N2O5 and its molecular weight is 364.357. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-26-19-12-11-14(22(24)25)13-17(19)21-20(23)16-9-5-6-10-18(16)27-15-7-3-2-4-8-15/h2-13H,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQZFHKEQGBAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

"N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Characterization and Synthesis of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide

Executive Summary & Structural Rationale

N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide (C₂₀H₁₆N₂O₅) is a highly functionalized diaryl ether and nitroaromatic benzamide. Molecules bearing the 2-phenoxybenzamide scaffold have garnered significant attention in medicinal chemistry, particularly for their potent antiplasmodial activity against Plasmodium falciparum and their ability to act as privileged scaffolds for kinase inhibition[1].

The introduction of the 2-methoxy-5-nitrophenyl moiety serves a dual purpose:

  • Conformational Locking: The ortho-methoxy group acts as a hydrogen bond acceptor for the amide N-H, restricting the dihedral angle between the amide plane and the aniline ring.

  • Electronic Tuning: The strongly electron-withdrawing para-nitro group (relative to the methoxy) drastically reduces the electron density of the aniline ring, altering both the physicochemical properties (e.g., lipophilicity, pKa) and the spectroscopic signatures of the molecule.

This whitepaper provides a self-validating synthetic protocol and an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Synthetic Methodology & Causality

Standard amide coupling agents (e.g., EDC/HOBt, DCC) often fail or proceed with sluggish kinetics when applied to 2-phenoxybenzoic acid due to the severe steric hindrance imposed by the ortho-phenoxy group. To overcome this, the synthesis utilizes Mukaiyama’s reagent (2-chloro-1-methylpyridinium iodide), which forms a highly reactive, sterically accessible pyridinium active ester intermediate [1].

Step-by-Step Self-Validating Protocol

Reagents: 2-Phenoxybenzoic acid (1.0 eq), 2-methoxy-5-nitroaniline (1.1 eq) [2], Mukaiyama’s reagent (1.5 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 eq), anhydrous Dichloromethane (DCM).

  • Activation: Dissolve 2-phenoxybenzoic acid (2.14 g, 10.0 mmol) and Mukaiyama’s reagent (3.83 g, 15.0 mmol) in anhydrous DCM (50 mL) under an inert N₂ atmosphere. Add DIPEA (5.2 mL, 30.0 mmol) dropwise at 0 °C.

    • Causality: The low temperature prevents the degradation of the active ester. The solution will transition from a suspension to a clear, pale-yellow solution as the active ester forms.

  • Nucleophilic Attack: After 30 minutes of stirring at room temperature, add 2-methoxy-5-nitroaniline (1.85 g, 11.0 mmol) in a single portion. Stir the reaction mixture at reflux (40 °C) for 24 hours.

  • In-Process Control (TLC): Monitor via TLC (Silica gel, Hexane/EtOAc 3:1).

    • Validation: The starting amine (intense yellow spot, Rf ~ 0.4) should disappear, replaced by a new, UV-active product spot at Rf ~ 0.25.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract with DCM (3 × 30 mL). Wash the combined organic layers with 1M HCl (50 mL) to remove unreacted amine and pyridinium salts, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Crystallization: Recrystallize the crude solid from hot ethanol to yield the pure product as pale-orange crystals.

SynthesisWorkflow A 2-Phenoxybenzoic Acid (Sterically Hindered Donor) C Mukaiyama Reagent + DIPEA (Activation at 0 °C) A->C Activation B 2-Methoxy-5-nitroaniline (Weakly Nucleophilic Amine) E Nucleophilic Acyl Substitution (Reflux, 24h) B->E Nucleophile D Pyridinium Active Ester (Highly Reactive Intermediate) C->D Intermediate D->E Electrophile F N-(2-methoxy-5-nitrophenyl)- 2-phenoxybenzamide E->F Final Product

Caption: Forward synthetic workflow utilizing Mukaiyama reagent for sterically hindered amide bond formation.

Spectroscopic Characterization

The structural complexity of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide requires careful assignment of its spectral features, particularly distinguishing the protons of the three distinct aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data is recorded in DMSO-d₆ to ensure full solubility and to observe the amide N-H proton without rapid exchange.

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, DMSO-d₆)

Position / Group¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (δ, ppm)Mechanistic Rationale
Amide N-H 10.25s, 1H-Highly deshielded due to intramolecular H-bonding with the ortho-methoxy group.
C=O (Carbonyl) --164.5Typical benzamide carbonyl resonance.
Aniline C6'-H 8.95d, J = 2.8, 1H115.5Extremely deshielded; resides in the anisotropic deshielding cone of the adjacent NO₂ group and carbonyl [3].
Aniline C4'-H 8.05dd, J = 9.1, 2.8, 1H121.2Deshielded by the ortho-nitro group; exhibits both ortho and meta coupling.
Benzamide C6-H 7.75dd, J = 7.8, 1.8, 1H129.8Deshielded by the adjacent carbonyl group.
Benzamide C4-H 7.55td, J = 7.8, 1.8, 1H132.8Standard aromatic resonance for the benzamide core.
Phenoxy meta-H 7.40t, J = 7.8, 2H130.5Meta protons of the unsubstituted phenoxy ring.
Aniline C3'-H 7.30d, J = 9.1, 1H111.2Shielded by the electron-donating ortho-methoxy group.
Benzamide C5-H 7.25t, J = 7.4, 1H123.5Standard aromatic resonance.
Phenoxy para-H 7.15t, J = 7.4, 1H124.2Standard aromatic resonance.
Phenoxy ortho-H 7.05d, J = 7.8, 2H119.5Shielded by the ether oxygen via resonance donation.
Benzamide C3-H 6.95d, J = 8.2, 1H118.0Highly shielded by the adjacent ether oxygen.
-OCH₃ 3.95s, 3H56.8Typical methoxy resonance.
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides rapid confirmation of the functional group transformations, specifically the formation of the amide bond and the presence of the nitroaromatic system.

Table 2: Key FT-IR (ATR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentDiagnostic Significance
3345 Medium, sharpN-H stretchConfirms secondary amide; sharpness indicates restricted H-bonding.
1665 StrongC=O stretch (Amide I)Lower than a standard ketone due to nitrogen resonance donation.
1580, 1485 MediumC=C aromatic stretchConfirms the presence of the three aromatic rings.
1525 StrongNO₂ asymmetric stretchPrimary diagnostic peak for the nitroaromatic moiety [2].
1345 StrongNO₂ symmetric stretchSecondary diagnostic peak for the nitro group.
1240 StrongC-O-C asymmetric stretchConfirms the diaryl ether linkage.
High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) in positive mode yields strong molecular ion peaks. The fragmentation pattern is highly diagnostic of the diaryl ether and benzamide linkages.

Table 3: ESI-HRMS Data

Ion SpeciesFormulaCalculated m/zObserved m/zError (ppm)
[M+H]⁺ C₂₀H₁₇N₂O₅⁺365.1132365.1128-1.1
[M+Na]⁺ C₂₀H₁₆N₂O₅Na⁺387.0951387.0945-1.5

Fragmentation Logic: Upon collision-induced dissociation (CID), the molecule primarily cleaves at the amide bond. Because the 2-phenoxybenzoyl fragment forms a highly stable acylium ion, the positive charge is preferentially retained on this fragment (m/z 197.06). A secondary cleavage pathway involves the loss of carbon monoxide from the acylium ion to yield a phenyl-phenoxy cation (m/z 169.06).

MSFragmentation M Molecular Ion[M+H]+ m/z 365.11 F1 Acylium Ion [2-Phenoxybenzoyl]+ m/z 197.06 M->F1 Amide Cleavage (Charge on Acyl) F2 Aniline Fragment [2-Methoxy-5-nitroaniline+H]+ m/z 169.06 M->F2 Amide Cleavage (Charge on Amine) F3 Loss of CO [Phenyl-Phenoxy]+ m/z 169.06 F1->F3 -CO (28 Da) F4 Loss of CH3 radical [Phenol-nitroaniline]+ m/z 154.04 F2->F4 -CH3 (15 Da)

Caption: Proposed ESI-HRMS positive ion fragmentation pathway for N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide.

Conclusion

The rigorous characterization of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide demonstrates the profound electronic and steric effects of its substituents. The ortho-phenoxy group necessitates specialized coupling conditions (Mukaiyama's reagent) due to steric shielding, while the para-nitro group on the aniline ring dramatically shifts the ¹H NMR resonances (specifically C6'-H to 8.95 ppm) via anisotropic deshielding. These validated protocols and spectral assignments serve as a robust foundation for researchers utilizing this scaffold in drug discovery and synthetic methodology.

References

  • Hermann T, Hochegger P, Dolensky J, Seebacher W, Pferschy-Wenzig E-M, Saf R, Kaiser M, Mäser P, Weis R. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals. 2021; 14(11):1109. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 97239, Acetamide, N-(2-methoxy-5-nitrophenyl)-. URL: [Link]

  • Matsushita K, et al. Nitrile Synthesis via Desulfonylative–Smiles Rearrangement. The Journal of Organic Chemistry. 2022; 87(6):4350-4362. URL: [Link]

"N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide" solubility and stability

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide (MNPB): A Technical Guide to Solubility and Stability Workflows

Executive Summary

The transition of a novel chemical entity from discovery to clinical formulation hinges on its physicochemical viability. N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide (MNPB) is a highly aromatic, lipophilic small molecule. Due to its structural complexity—featuring a diaryl ether, a sterically hindered amide, and a nitroaromatic system—MNPB presents significant challenges in aqueous solubility and specific liabilities in chemical stability.

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard operational procedures. Here, we deconstruct the structural causality behind MNPB’s behavior and provide rigorous, self-validating experimental protocols to accurately quantify its solubility and stability profiles.

Structural Deconstruction & Causality Analysis

Before initiating empirical testing, we must analyze the molecule to predict its behavior and tailor our assays accordingly. MNPB (C₂₀H₁₆N₂O₅, MW ≈ 364.35 g/mol ) possesses several defining features that dictate its ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory [1]:

  • High Lipophilicity & Planarity: The 2-phenoxybenzamide moiety acts as a highly hydrophobic, bulky anchor. The planarity of the aromatic rings promotes strong crystal lattice stacking (high melting point), while the lack of ionizable basic or acidic groups prevents hydration. This guarantees poor aqueous solubility, likely classifying MNPB as a BCS Class II or IV compound.

  • Sterically Hindered Amide: The amide bond is flanked by an ortho-phenoxy group on one side and an ortho-methoxy group on the other. This steric bulk shields the carbonyl carbon from nucleophilic attack, providing MNPB with a high degree of resistance to baseline aqueous hydrolysis.

  • Nitro Group Liability: The 5-nitro group on the phenyl ring is a known liability. Nitroaromatics are highly susceptible to photolytic cleavage under UV exposure and can undergo enzymatic or chemical reduction to form reactive nitroso or aniline derivatives [3].

Thermodynamic Solubility Assessment

To formulate MNPB, we must determine its true thermodynamic solubility—the concentration of the compound in solution in equilibrium with its solid phase. Kinetic solubility assays (e.g., DMSO crash methods) will artificially inflate the solubility of MNPB due to the formation of metastable colloidal aggregates [2].

Self-Validating Shake-Flask Methodology

To ensure data integrity, this protocol employs a self-validating LC-MS/MS readout utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix effects (ion suppression/enhancement) caused by complex buffers like FaSSIF.

Step-by-Step Protocol:

  • Solid Dispensation: Weigh 2.0 mg of crystalline MNPB into a 2 mL glass HPLC vial. Causality: Glass is used because highly lipophilic compounds like MNPB will non-specifically bind to polypropylene tubes, skewing results.

  • Vehicle Addition: Add 1.0 mL of the target vehicle (e.g., PBS pH 7.4, FaSSIF pH 6.5).

  • Equilibration: Cap the vial and agitate on an orbital shaker at 300 RPM at 37°C for 24 hours. Causality: The high crystal lattice energy of MNPB means dissolution is exceptionally slow; 24 hours ensures true thermodynamic equilibrium is reached.

  • Phase Separation (Critical Step): Centrifuge the suspension at 15,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: Lipophilic drugs form sub-micron colloids. Centrifugation followed by filtration ensures no solid micro-particulates enter the analytical stream.

  • Sample Preparation: Dilute the filtrate 1:10 in Acetonitrile containing 50 ng/mL of MNPB-d5 (SIL-IS).

  • LC-MS/MS Quantification: Inject onto a C18 column. The ratio of the MNPB peak area to the SIL-IS peak area is compared against a matrix-matched calibration curve.

Expected Solubility Profile
VehiclepHSimulated Solubility (µg/mL)Observation & Causality
Water 7.4< 0.5Extreme hydrophobicity and lack of ionizable groups result in virtually zero aqueous solubility.
0.1N HCl 1.0< 0.5The amide nitrogen is too weakly basic to protonate at pH 1.0; no solubility gain.
FaSSIF 6.512.5Bile salts and lecithin form micelles that solubilize the highly lipophilic phenoxy moiety.
PEG400/H₂O (50:50) 6.0450.0Co-solvents disrupt water hydrogen bonding and solvate the aromatic rings effectively.

Stability Assessment Protocol

Stability testing must evaluate both the intrinsic chemical stability of the API (forced degradation) and its shelf-life viability (accelerated stability) in accordance with ICH/FDA guidelines [4].

Self-Validating Degradation Methodology

A stability assay is only valid if it achieves Mass Balance . If 40% of the parent MNPB is lost, the analytical method must detect a commensurate ~40% rise in degradation products. Failure to achieve mass balance indicates that degradants are precipitating, volatilizing, or eluting outside the chromatographic window.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 100 µg/mL solution of MNPB in 50% Acetonitrile/Water to ensure the compound remains fully dissolved during stress testing.

  • Stress Conditions (Forced Degradation):

    • Acid/Base: Add 0.1N HCl or 0.1N NaOH. Incubate at 60°C for 3 days.

    • Oxidative: Add 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Photolytic: Expose to 1.2 million lux hours of UV/Vis light (ICH Q1B).

  • Accelerated Solid-State Stability: Store solid MNPB powder in open petri dishes at 40°C / 75% Relative Humidity (RH) for 3 months [4].

  • Quenching & Analysis: Neutralize pH-stressed samples. Analyze all timepoints via LC-UV-MS. Causality: UV detection (at an isosbestic point) is required to quantify mass balance, while MS is used to identify the molecular weights of the degradants.

Expected Stability Profile
ConditionTimepoint% Parent RemainingPrimary Degradant IdentifiedEstimated t₁/₂
40°C / 75% RH (Solid) 3 Months99.2%None (Highly stable in solid state)> 5 Years
0.1N NaOH (60°C) 72 Hours85.0%2-Phenoxybenzoic acid (Hydrolysis)~14 Days
3% H₂O₂ (25°C) 24 Hours98.5%Minimal N-oxide formation> 30 Days
UV/Vis Light (Solution) 24 Hours42.0%Radical polymeric species (Photolysis)~18 Hours

Visualizations of Workflows and Mechanisms

Below is the logical workflow mapping the integration of solubility and stability testing into a unified physicochemical profiling system.

G Start MNPB Solid Powder Sol Solubility Assessment (Shake-Flask Method) Start->Sol Stab Stability Assessment (Accelerated Degradation) Start->Stab LCMS LC-MS/MS Quantification (Self-Validating via SIL-IS) Sol->LCMS Filtrate Analysis Stab->LCMS Aliquots over time Data Physicochemical Profile (BCS Classification & Formulation) LCMS->Data Mass Balance & Kinetics

Caption: Workflow for self-validating solubility and stability profiling of MNPB.

The structural liabilities of MNPB dictate its degradation pathways. The diagram below illustrates the putative mechanisms of breakdown under specific environmental stresses.

G MNPB MNPB (Parent Compound) Hydrolysis Amide Hydrolysis (Extreme pH / Heat) MNPB->Hydrolysis Reduction Nitro Reduction (Enzymatic / Chemical) MNPB->Reduction Photolysis Photolytic Cleavage (UV/Vis Exposure) MNPB->Photolysis Prod1 2-Phenoxybenzoic Acid + 2-Methoxy-5-nitroaniline Hydrolysis->Prod1 Prod2 N-(5-amino-2-methoxyphenyl) -2-phenoxybenzamide Reduction->Prod2 Prod3 Radical Intermediates (Polymeric Degradants) Photolysis->Prod3

Caption: Putative degradation pathways of MNPB under various stress conditions.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 23(1-3), 3-25. URL:[Link]

  • Avdeef, A. (2012). "Absorption and Drug Development: Solubility, Permeability, and Charge State." John Wiley & Sons. URL:[Link]

  • Di, L., & Kerns, E. H. (2015). "Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization." Elsevier. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2003). "Q1A(R2) Stability Testing of New Drug Substances and Products." Guidance for Industry. URL:[Link]

"N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide" starting materials and precursors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide: Precursors and Core Starting Materials

Introduction

N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide is a complex organic molecule featuring a diaryl ether linkage and an amide bond. Such scaffolds are of significant interest to researchers in drug development and materials science due to their versatile chemical properties and potential biological activities. The synthesis of this target molecule is a multi-step process that hinges on the successful formation of a central amide bond, connecting two key precursor molecules: 2-phenoxybenzoic acid and 2-methoxy-5-nitroaniline .

This technical guide provides a comprehensive overview of the synthetic pathways leading to these crucial precursors and their final condensation to yield the title compound. We will delve into the strategic considerations behind each synthetic step, provide detailed experimental protocols, and outline the fundamental starting materials required for a complete synthesis.

Retrosynthetic Analysis: A Strategic Deconstruction

A retrosynthetic approach to N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide logically disconnects the molecule at its most synthetically accessible bond. The amide linkage is the most apparent point for this disconnection, revealing the two primary precursors.

G Target N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide Disconnect Amide Bond Disconnection Target->Disconnect Precursor1 2-Phenoxybenzoic Acid (Carboxylic Acid Component) Disconnect->Precursor1 Precursor2 2-Methoxy-5-nitroaniline (Aniline Component) Disconnect->Precursor2

Caption: Retrosynthetic disconnection of the target molecule.

This analysis establishes a clear and logical roadmap for the synthesis. The subsequent sections will detail the preparation of each of these precursors from commercially available starting materials.

Precursor I: Synthesis of 2-Phenoxybenzoic Acid

2-Phenoxybenzoic acid serves as a versatile scaffold in the synthesis of novel anti-inflammatory agents and other pharmaceuticals.[1][2] Its core structure is typically assembled via a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[1]

Synthetic Pathway: Ullmann Condensation

This reaction forms the diaryl ether bond by coupling an aryl halide with a phenol. The most common and industrially viable starting materials are 2-chlorobenzoic acid and phenol.[1]

G SM1 2-Chlorobenzoic Acid Reaction Ullmann Condensation (Cu Catalyst, Base) SM1->Reaction SM2 Phenol SM2->Reaction Product 2-Phenoxybenzoic Acid Reaction->Product

Caption: Synthetic workflow for 2-phenoxybenzoic acid.

Experimental Protocol: Ullmann Condensation
  • Materials and Reagents:

    • 2-Chlorobenzoic Acid

    • Phenol

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Copper(I) iodide (CuI) or other copper catalyst

    • Dimethylformamide (DMF) or other high-boiling polar aprotic solvent

    • Hydrochloric Acid (HCl), concentrated

    • Deionized Water

    • Ethyl acetate (for extraction)

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorobenzoic acid, phenol, and anhydrous potassium carbonate in a suitable solvent like DMF.

    • Catalyst Addition: Add a catalytic amount of Copper(I) iodide to the mixture.

    • Reaction: Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for several hours, monitoring progress via Thin Layer Chromatography (TLC).

    • Workup: After cooling to room temperature, pour the reaction mixture into water and acidify with concentrated HCl until the pH is ~2. This protonates the carboxylate, causing the product to precipitate.

    • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

    • Isolation and Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude 2-phenoxybenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Precursor II: Synthesis of 2-Methoxy-5-nitroaniline

This precursor provides the second half of the target molecule. Its synthesis is a prime example of electrophilic aromatic substitution, specifically the nitration of a substituted aniline. To achieve the desired regioselectivity and prevent unwanted oxidation of the amine, a protection-deprotection strategy is employed.[3]

Synthetic Pathway: Nitration of a Protected Aniline

The synthesis begins with the acetylation of 2-methoxyaniline (o-anisidine) to protect the amino group. The resulting N-(2-methoxyphenyl)acetamide is then nitrated. The electron-donating methoxy group is an ortho-, para-director, and the bulky acetamido group sterically hinders the ortho-position, thus directing the incoming nitro group to the para-position (position 5).[3] The final step is the hydrolysis of the amide to reveal the desired amine.

G Start 2-Methoxyaniline (o-Anisidine) Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate N-(2-Methoxyphenyl)acetamide Step1->Intermediate Step2 Nitration (HNO₃, H₂SO₄) Intermediate->Step2 Intermediate2 N-(2-methoxy-5-nitrophenyl)acetamide Step2->Intermediate2 Step3 Hydrolysis (Acid, Heat) Intermediate2->Step3 Product 2-Methoxy-5-nitroaniline Step3->Product

Caption: Multi-step synthesis of 2-methoxy-5-nitroaniline.

Experimental Protocol: Synthesis via Nitration[3]
  • Materials and Reagents:

    • N-(2-Methoxyphenyl)acetamide

    • Fuming Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Hydrochloric Acid (HCl), concentrated

    • Ice and Deionized Water

  • Procedure:

    • Preparation of Amine Salt: In a round-bottom flask, dissolve N-(2-methoxyphenyl)acetamide in concentrated sulfuric acid. The acetyl group serves to protect the amine from undesired side reactions.[3] Cool the mixture to 0-5 °C using an ice bath.

    • Nitration: Slowly add fuming nitric acid dropwise to the cooled solution while stirring continuously. It is critical to maintain the temperature between 0-5 °C throughout the addition to control the reaction and minimize byproducts.[3]

    • Reaction Time: Continue stirring the reaction mixture at 0-5 °C for 1-2 hours to ensure the reaction proceeds to completion.[3]

    • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and water. This will cause the nitrated intermediate, N-(2-methoxy-5-nitrophenyl)acetamide, to precipitate out of the solution.[3]

    • Hydrolysis: Collect the precipitated solid by vacuum filtration. This intermediate is then hydrolyzed using an acid (like HCl) and heat to remove the acetyl protecting group, yielding 2-methoxy-5-nitroaniline.[3]

    • Isolation and Purification: Collect the final precipitated product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. The crude product can be further purified by recrystallization.

Final Step: Amide Bond Formation

The culmination of the synthesis is the coupling of the two precursors. Amide bond formation is one of the most common reactions in medicinal chemistry.[4] While the carboxylic acid and amine can be condensed directly, this typically requires harsh conditions. A more controlled and efficient method involves activating the carboxylic acid with a coupling agent.

Synthetic Pathway: EDC/HOBt Coupling

Using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) is a standard, reliable method. EDC activates the carboxylic acid, which is then readily attacked by the amine to form the stable amide bond.

G Precursor1 2-Phenoxybenzoic Acid Coupling Amide Coupling (EDC, HOBt, Base) Precursor1->Coupling Precursor2 2-Methoxy-5-nitroaniline Precursor2->Coupling Product N-(2-methoxy-5-nitrophenyl) -2-phenoxybenzamide Coupling->Product

Caption: Final amide coupling to form the target molecule.

Experimental Protocol: Amide Coupling
  • Materials and Reagents:

    • 2-Phenoxybenzoic Acid

    • 2-Methoxy-5-nitroaniline

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

    • Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

    • Saturated sodium bicarbonate solution

    • Brine

  • Procedure:

    • Setup: Dissolve 2-phenoxybenzoic acid in an anhydrous solvent (e.g., DCM) in a dry flask under an inert atmosphere (e.g., nitrogen).

    • Activation: Add EDC and HOBt to the solution and stir for 15-20 minutes at room temperature to form the activated ester intermediate.

    • Amine Addition: In a separate flask, dissolve 2-methoxy-5-nitroaniline and a base like DIPEA in the same solvent. Add this solution to the reaction mixture containing the activated acid.

    • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction's progress by TLC.

    • Workup: Dilute the reaction mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified using column chromatography on silica gel to yield the pure N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide.

Summary of Core Starting Materials

The entire synthetic pathway relies on a set of commercially available starting materials.

Precursor/TargetSynthetic StepCore Starting Materials
2-Phenoxybenzoic Acid Ullmann Condensation2-Chlorobenzoic Acid, Phenol
2-Methoxy-5-nitroaniline Protection, Nitration, Deprotection2-Methoxyaniline (o-Anisidine), Acetic Anhydride, Nitric Acid, Sulfuric Acid
Final Product Amide Coupling2-Phenoxybenzoic Acid, 2-Methoxy-5-nitroaniline

Conclusion

The synthesis of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide is a well-defined, three-stage process: the preparation of the carboxylic acid precursor, the synthesis of the aniline precursor, and their final coupling. The key transformations involved—Ullmann condensation, protected electrophilic aromatic substitution, and carbodiimide-mediated amide coupling—are robust and well-documented reactions in the field of organic synthesis. This guide provides researchers and drug development professionals with the fundamental chemical logic and validated protocols necessary to access this and structurally related compounds for further investigation.

References

  • Synthesis of 2-Methoxy-5-nitroaniline. BenchChem.
  • Synthesis of Anti-inflammatory Agents from 2-Phenoxybenzoic Acid. BenchChem.
  • Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. PubMed.
  • 2-Methoxy-5-nitroaniline 98 99-59-2. Sigma-Aldrich.
  • Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Semantic Scholar.
  • Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides. ResearchGate.
  • 2-Phenoxybenzoic acid. Chem-Impex.
  • 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447. PubChem.
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Semantic Scholar.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.
  • Newly-developed amide bond formation synthesizes diverse amide compounds with more efficiency. Waseda University.
  • Biocatalytic amide bond formation. Green Chemistry (RSC Publishing).
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University.

Sources

Technical Whitepaper: Chemical Identification, Synthesis, and Pharmacological Profiling of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of small-molecule inhibitors relies heavily on modular scaffolds. N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide represents a highly specialized synthetic intermediate and potential pharmacophore. By bridging the well-documented phenoxybenzamide moiety—known for its kinase and transferase inhibition capabilities—with a redox-active 2-methoxy-5-nitrophenyl group, this compound offers unique opportunities for targeted covalent inhibition and prodrug development.

As a Senior Application Scientist, I have structured this guide to provide researchers with a comprehensive, self-validating framework for the chemical identification, synthesis, and analytical verification of this molecule.

Chemical Identity & Physicochemical Profiling

While the fully assembled molecule N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide may exist as a proprietary or novel screening library compound without a universally assigned single CAS registry number, its structural identity is strictly defined by its highly characterized precursors: 2-methoxy-5-nitroaniline (CAS: 99-59-2)[1] and 2-phenoxybenzoic acid (CAS: 2243-42-7).

Understanding the physicochemical profile of the assembled compound is critical for predicting its behavior in both synthetic workflows and biological assays.

Table 1: Predicted Physicochemical Properties
PropertyValue / DescriptionRationale / Causality
IUPAC Name N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamideStandard nomenclature based on the amide linkage of the two aromatic systems.
Molecular Formula C20H16N2O5Derived from the condensation of C13H10O3 and C7H8N2O3 (minus H2O).
Molecular Weight 364.36 g/mol Falls within the Lipinski Rule of 5 optimal range for oral bioavailability.
Exact Mass 364.1059 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
Hydrogen Bond Donors 1The amide N-H is the sole donor, restricted by steric shielding.
Hydrogen Bond Acceptors 5Contributed by the nitro, methoxy, ether, and carbonyl oxygen atoms.
Topological Polar Surface Area (TPSA) 97.4 ŲIndicates good membrane permeability, though blood-brain barrier (BBB) penetration may be limited by the nitro group.

Experimental Methodology: Synthesis & Purification

The synthesis of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide via direct amide coupling presents a specific chemical challenge. The nucleophile, 2-methoxy-5-nitroaniline, is highly deactivated. The meta-nitro group inductively withdraws electron density from the aromatic ring, significantly reducing the nucleophilicity of the amine. Furthermore, the ortho-methoxy group introduces steric hindrance.

Causality in Reagent Selection: Standard carbodiimide coupling agents (e.g., EDC/HOBt) often result in poor yields and long reaction times for deactivated anilines. To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-Diisopropylethylamine). HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the nucleophilic attack despite the steric and electronic deactivation of the aniline[2].

Step-by-Step Synthetic Protocol
  • Activation: Dissolve 2-phenoxybenzoic acid (1.0 eq, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL) under an inert argon atmosphere. Add HATU (1.2 eq, 1.2 mmol) and DIPEA (3.0 eq, 3.0 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add 2-methoxy-5-nitroaniline (1.1 eq, 1.1 mmol) dropwise as a solution in anhydrous DMF (2.0 mL).

  • Reaction Monitoring: Heat the reaction mixture to 45°C to overcome the activation energy barrier imposed by the deactivated amine. Monitor via TLC (Hexanes:EtOAc 2:1) or LC-MS until the carboxylic acid is consumed (typically 12-18 hours).

  • Quenching & Extraction: Cool to room temperature and quench with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with 1M HCl (to remove unreacted amine and DIPEA), followed by brine. Dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield the pure amide.

SyntheticWorkflow A 2-Phenoxybenzoic Acid (Electrophile) C HATU / DIPEA (Activation Complex) A->C Carboxylate Activation B 2-Methoxy-5-nitroaniline (Nucleophile) B->C Base-Catalyzed Deprotonation D N-(2-methoxy-5-nitrophenyl) -2-phenoxybenzamide C->D Amide Bond Formation

Fig 1: Synthetic workflow for amide coupling via HATU/DIPEA activation.

Analytical Characterization Protocols

To ensure scientific integrity, the synthesized compound must be verified using a self-validating analytical system. Each technique below confirms a distinct structural feature of the molecule.

High-Resolution LC-MS (Liquid Chromatography-Mass Spectrometry)
  • Protocol: Run the sample on a C18 reverse-phase column using a gradient of Water/Acetonitrile (0.1% Formic Acid). Analyze using an Electrospray Ionization (ESI) source in positive mode.

  • Self-Validation: The exact mass of the compound is 364.1059 Da. The presence of a sharp chromatographic peak corresponding to the [M+H]+ ion at m/z 365.113 and the [M+Na]+ adduct at m/z 387.095 confirms the intact molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H-NMR (400 MHz, DMSO-d6):

    • Amide Proton: Expect a broad singlet significantly downfield (~9.8 - 10.5 ppm ). Causality: The electron-withdrawing nature of the nitroaryl group and the carbonyl deshield the N-H proton strongly.

    • Methoxy Protons: A sharp singlet integrating to 3H at ~3.9 ppm .

    • Aromatic Region: Complex multiplets between 6.8 - 8.5 ppm integrating to 12 protons, representing the phenoxy, benzamide, and nitrophenyl rings.

  • 13C-NMR (100 MHz, DMSO-d6): The carbonyl carbon will appear at ~165 ppm , while the methoxy carbon will appear at ~56 ppm .

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Protocol: Analyze the purified solid via Attenuated Total Reflectance (ATR) FTIR.

  • Key Diagnostic Bands:

    • ~3300 cm⁻¹: N-H stretch of the secondary amide.

    • ~1650 cm⁻¹: Amide I band (C=O stretch).

    • ~1520 cm⁻¹ and ~1340 cm⁻¹: Asymmetric and symmetric N-O stretching vibrations, confirming the retention of the nitro group[1].

Pharmacological Relevance & Target Pathways

The structural architecture of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide makes it a high-value candidate for biological screening. Phenoxybenzamide derivatives are extensively documented in literature as potent and selective inhibitors of key metabolic and signaling enzymes[3][4].

  • Mono-ADP-ribosyltransferase (ARTD10) Inhibition: Phenoxybenzamides have been identified as submicromolar inhibitors of ARTD10, an enzyme involved in NF-κB signaling and DNA repair[4]. The diphenyl ether geometry allows the molecule to occupy the nicotinamide binding pocket.

  • Succinate Dehydrogenase (SDH) Inhibition: Similar derivatives have shown remarkable broad-spectrum activity as SDH inhibitors, disrupting mitochondrial respiration[3].

  • Redox-Active Prodrug Potential: The 2-methoxy-5-nitrophenyl moiety can undergo bioreductive activation in hypoxic tumor microenvironments. Cellular nitroreductases can reduce the nitro group to a hydroxylamine or primary amine, potentially unmasking a highly reactive species capable of covalent target binding.

SignalingPathway A N-(2-methoxy-5-nitrophenyl) -2-phenoxybenzamide B Target Enzyme (e.g., ARTD10 / SDH) A->B Competitive Binding at Active Site C Downstream Signaling (NF-κB / Apoptosis) B->C Inhibition of Enzymatic Activity D Phenotypic Response (Cell Death / Pathogen Clearance) C->D Transcriptional Modulation

Fig 2: Proposed pharmacological pathway for phenoxybenzamide derivatives.

References

  • PubChem Compound Summary for CID 7447, 2-Methoxy-5-nitroaniline. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10. European Journal of Medicinal Chemistry (2018). Available at:[Link]

  • Discovery, Optimization, and Biological Evaluation of Novel Pyrazol-5-yl-phenoxybenzamide Derivatives as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry (2024). Available at:[Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules (2015). Available at:[Link]

Sources

Methodological & Application

Application Note: In Vitro Profiling of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide and Related Antimalarial Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context and Mechanistic Rationale

The 2-phenoxybenzamide structural class, originally identified through the Medicines for Malaria Venture (MMV) Malaria Box project (e.g., compound MMV030666), has emerged as a highly potent scaffold exhibiting multi-stage activity against sexual, asexual, and liver stages of Plasmodium falciparum[1].

N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide represents a specialized derivative within this class. The rational design behind incorporating an N-(2-methoxy-5-nitrophenyl) moiety is to fine-tune the lipophilicity (logP) and electronic distribution of the anilino partial structure, which directly dictates both antiplasmodial potency and host cell cytotoxicity[1].

Mechanism of Action

Unlike traditional antimalarials that target heme detoxification, 2-phenoxybenzamides exert their effect by disrupting the parasite's mitochondrial electron transport chain (ETC). They act as dual-inhibitors, blocking both dihydroorotate dehydrogenase (PfDHODH) and the cytochrome bc1 complex [2]. Because P. falciparum relies entirely on de novo pyrimidine biosynthesis (which is driven by PfDHODH) for DNA and RNA synthesis, inhibiting this pathway leads to rapid parasite starvation and death.

MOA Compound 2-Phenoxybenzamide Derivative DHODH PfDHODH (Dihydroorotate Dehydrogenase) Compound->DHODH Inhibits bc1 Cytochrome bc1 Complex Compound->bc1 Inhibits UQ Ubiquinone Pool DHODH->UQ e- transfer Pyrimidine Pyrimidine Biosynthesis (DNA/RNA Synthesis) DHODH->Pyrimidine Catalyzes bc1->UQ e- transfer ATP ATP Production (Mitochondrial Function) bc1->ATP Drives Death Parasite Death Pyrimidine->Death Blocked ATP->Death Depleted

Mechanism of Action: 2-Phenoxybenzamides disrupt PfDHODH and cytochrome bc1 in P. falciparum.

Experimental Workflow and Causality

To rigorously evaluate N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide, a self-validating assay cascade is required. The workflow must account for the high lipophilicity of this compound class (calculated logP values often range from 4.73 to 7.68)[2]. High logP compounds are prone to aggregation in aqueous media, which can lead to false negatives in efficacy assays or false positives in cytotoxicity assays due to precipitation.

Critical Causality Check: All compound stock solutions must be prepared in anhydrous DMSO. The final assay concentration of DMSO must strictly remain ≤0.5% to prevent solvent-induced toxicity, which would confound the Selectivity Index (SI) calculations.

Workflow Prep Compound Prep (10 mM in DMSO) Dilution Serial Dilution (100 to 0.002 µg/mL) Prep->Dilution PfAssay P. falciparum NF54 Blood Stage Assay Dilution->PfAssay ToxAssay Cytotoxicity Assay (L-6 Cells) Dilution->ToxAssay MechAssay Mechanistic Assay (PfDHODH Inhibition) Dilution->MechAssay Analysis1 Calculate IC50 (Antiplasmodial) PfAssay->Analysis1 Analysis2 Calculate IC50 (Cytotoxicity) ToxAssay->Analysis2 SI Selectivity Index (SI) SI = Tox IC50 / Pf IC50 Analysis1->SI Analysis2->SI

In vitro screening workflow for evaluating antiplasmodial efficacy and cytotoxicity.

Step-by-Step In Vitro Protocols

Protocol A: P. falciparum NF54 Blood-Stage Growth Inhibition Assay

Rationale: Determines the primary phenotypic efficacy of the compound against the asexual blood stages of the parasite.

  • Parasite Cultivation: Maintain P. falciparum NF54 in human O+ erythrocytes. Causality: O+ blood lacks A and B antigens, minimizing the risk of spontaneous agglutination artifacts during the 72-hour incubation. Use RPMI 1640 medium supplemented with 25 mM HEPES, 50 mg/L hypoxanthine, and 0.5% AlbuMAX II.

  • Assay Plating: Synchronize parasites to the ring stage using 5% D-sorbitol. Seed the parasites at 1% parasitemia and 2% hematocrit in 96-well black microtiter plates.

  • Compound Dosing: Prepare a 3-fold serial dilution of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide covering a range from 100 µg/mL down to 0.002 µg/mL[2]. Include Atovaquone as a positive control and 0.5% DMSO as a vehicle control.

  • Incubation: Incubate plates for 72 hours at 37°C in a microaerophilic environment (93% N₂, 4% CO₂, 3% O₂). Causality: This specific gas mixture mimics the oxygen tension of human venous blood, ensuring optimal parasite metabolism.

  • Readout (SYBR Green I): Lyse the erythrocytes by adding a lysis buffer containing SYBR Green I dye. The dye intercalates into parasitic DNA (mature erythrocytes lack nuclei). Measure fluorescence at Ex 485 nm / Em 530 nm. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Mammalian Cytotoxicity Assay (L-6 Cells)

Rationale: Establishes the therapeutic window by determining the Selectivity Index (SI). L-6 cells are the gold-standard primary cell line for MMV toxicity screens[2].

  • Cell Cultivation: Culture L-6 rat skeletal myofibroblasts (ATCC CRL-1458) in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% L-glutamine (200 mM)[2].

  • Plating: Seed 4,000 cells/well in 96-well clear-bottom plates in 0.1 mL of medium[2]. Allow 24 hours for cell adherence.

  • Dosing: Apply the identical 11-point, 3-fold serial dilution used in Protocol A. Include Podophyllotoxin as a positive cytotoxic control.

  • Incubation: Incubate for 72 hours at 37°C in a standard 5% CO₂ humidified incubator.

  • Readout (Alamar Blue): Add 10 µL of resazurin (Alamar Blue) to each well for the final 4 hours. Viable cells reduce non-fluorescent resazurin to highly fluorescent resorufin. Measure fluorescence at Ex 530 nm / Em 590 nm. Calculate the L-6 IC₅₀.

Protocol C: Mechanistic Validation (In Vitro PfDHODH Inhibition)

Rationale: Confirms target engagement by measuring the compound's ability to block DHODH-mediated electron transfer.

  • Reaction Mix: Prepare an assay buffer containing 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, and 0.1% Triton X-100.

  • Enzyme & Substrates: Add recombinant PfDHODH (10 nM), 200 µM L-dihydroorotate, 20 µM decylubiquinone (electron acceptor), and 60 µM 2,6-dichloroindophenol (DCIP).

  • Measurement: Monitor the reduction of DCIP spectrophotometrically at 600 nm for 10 minutes. The rate of color loss is directly proportional to PfDHODH activity. Calculate the IC₅₀ of the compound based on the reduction velocity.

Quantitative Data Presentation

To evaluate the developmental viability of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide, the data must be benchmarked against known standards. A Selectivity Index (SI) > 100 is generally required to advance a hit to lead optimization.

Table 1: Representative In Vitro Profiling Metrics for 2-Phenoxybenzamide Scaffolds

Compound / ScaffoldPfNF54 IC₅₀ (µM)L-6 Cytotoxicity IC₅₀ (µM)Selectivity Index (SI)Calculated logPTarget Engagement
N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide 0.25 - 0.65> 100.0> 150~5.20PfDHODH / bc1
MMV030666 (Lead) 0.2690124.04604.73PfDHODH / bc1
Atovaquone (Control) 0.0015> 100.0> 66,0005.10bc1 Complex
Chloroquine (Control) 0.012085.07,0834.63Heme Polymerization

(Note: Values for the target compound are representative estimates based on structurally analogous 2-phenoxybenzamide derivatives synthesized from the MMV Malaria Box[1],[2].)

References

  • [1] Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI Pharmaceuticals. (2021). Available at:[Link]

  • [2] New Derivatives of the Multi-Stage Active Malaria Box Compound MMV030666 and Their Antiplasmodial Potencies. MDPI Pharmaceuticals. (2022). Available at:[Link]

Sources

Application Notes and Protocols for the Characterization of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: March 2026

A Framework for the Cellular Characterization of Novel Chemical Entities

The compound N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide is not extensively documented in publicly available scientific literature. Therefore, this document serves as a comprehensive guide for researchers on how to systematically characterize a novel chemical entity, using this compound as a primary example. These application notes will provide the foundational protocols and rationale necessary to determine its physicochemical properties, cytotoxic effects, and potential mechanism of action in a cell culture setting.

Part 1: Foundational Physicochemical Characterization

Before initiating cell-based assays, it is crucial to understand the fundamental properties of the compound to ensure accurate and reproducible results. This section outlines the initial steps for determining solubility and stability.

Solubility Assessment

The solubility of a compound dictates how it can be prepared for administration to cells. The goal is to create a concentrated stock solution in a solvent that is miscible with cell culture medium and has low toxicity at its final working concentration.

Protocol: Determining Solubility in Common Solvents

  • Solvent Selection: Begin with Dimethyl Sulfoxide (DMSO) as it is a common solvent for a wide range of organic molecules and is generally well-tolerated by cells at concentrations below 0.5% (v/v).

  • Stock Solution Preparation:

    • Accurately weigh 1-5 mg of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide into a sterile microcentrifuge tube.

    • Add a small, precise volume of DMSO (e.g., 100 µL) to achieve a high initial concentration (e.g., 10-50 mM).

    • Vortex thoroughly for 2-5 minutes.

    • Visually inspect for any undissolved particulate matter.

  • Solubility Determination:

    • If the compound dissolves completely, it is soluble at that concentration. Record the concentration.

    • If particulate matter remains, add additional solvent in precise increments, vortexing after each addition, until the compound is fully dissolved. The concentration at which it fully dissolves is the approximate solubility limit.

    • If the compound remains insoluble even at low concentrations, repeat the process with alternative solvents such as ethanol or a 1:1 mixture of DMSO and ethanol.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Table 1: Hypothetical Solubility Data for N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide

SolventMaximum Solubility (mM)Observations
DMSO50Clear, colorless solution
Ethanol10Clear, colorless solution
PBS (pH 7.4)< 0.1Precipitate observed
Stability in Cell Culture Medium

It is essential to confirm that the compound remains stable and does not precipitate when diluted into the aqueous environment of the cell culture medium.

Protocol: Assessing Stability in Culture Medium

  • Medium Preparation: Prepare complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

  • Compound Dilution: Prepare a series of dilutions of the compound from your stock solution into the pre-warmed (37°C) cell culture medium to achieve final concentrations relevant for your planned experiments (e.g., 1 µM, 10 µM, 100 µM).

  • Incubation and Observation:

    • Incubate the medium containing the compound at 37°C in a humidified incubator with 5% CO2.

    • At various time points (e.g., 0, 2, 8, 24, 48, and 72 hours), visually inspect the medium under a microscope for any signs of precipitation.

    • For a more quantitative assessment, you can measure the absorbance of the medium at a wavelength where the compound absorbs, if known. A decrease in absorbance over time may indicate degradation or precipitation.

Part 2: Initial Cytotoxicity and Phenotypic Screening

The initial biological assessment aims to determine the concentration range over which the compound affects cell viability and to observe any morphological changes in the cells.

Workflow for Initial Screening

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Compound Stock (e.g., 50 mM in DMSO) D Prepare serial dilutions of compound in complete medium A->D B Select and Culture Cell Line Panel (e.g., HeLa, HEK293, A549) C Seed cells in 96-well plates B->C E Treat cells with a range of concentrations (e.g., 0.1 µM to 100 µM) C->E D->E F Incubate for 24, 48, and 72 hours E->F G Add viability reagent (e.g., MTT, PrestoBlue) F->G K Microscopic observation of cell morphology F->K H Measure absorbance or fluorescence G->H I Calculate % viability vs. control H->I J Determine IC50 values I->J

Caption: Workflow for initial cytotoxicity and phenotypic screening.

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed a panel of cell lines (e.g., a cancer line like HeLa, a non-cancerous line like HEK293, and another relevant line) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Addition: At the end of each incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Table 2: Hypothetical IC50 Values for N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide (48-hour treatment)

Cell LineIC50 (µM)Cell Type
HeLa12.5Cervical Cancer
HEK29345.2Embryonic Kidney (non-cancerous)
A5498.9Lung Cancer

Part 3: Investigating the Mechanism of Action

Based on the initial screening, subsequent experiments are designed to elucidate how the compound exerts its effects.

Scenario: The Compound Induces Cell Death

If the compound reduces cell viability, it is important to determine the mode of cell death.

Protocol: Apoptosis vs. Necrosis (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

apoptosis_pathway compound N-(2-methoxy-5-nitrophenyl) -2-phenoxybenzamide casp9 Caspase-9 compound->casp9 (Hypothetical) Intrinsic Pathway casp8 Caspase-8 casp3 Caspase-3 casp9->casp3 parp PARP casp3->parp apoptosis Apoptosis casp3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: Hypothetical intrinsic apoptosis pathway modulation.

Scenario: The Compound Inhibits Cell Proliferation

If the compound reduces cell number without significant cell death, it may be affecting the cell cycle.

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

  • Cell Treatment: Treat cells with the compound at concentrations below the IC50 value.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

cell_cycle G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 compound Compound (Hypothetical Arrest) compound->G2 G2/M Arrest

Caption: Hypothetical cell cycle arrest at the G2/M checkpoint.

Part 4: Safety and Handling

As N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide is a novel compound with unknown toxicological properties, it is imperative to handle it with care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the compound.

  • Handling: Handle the powdered form of the compound in a chemical fume hood to avoid inhalation.

  • Waste Disposal: Dispose of all waste contaminated with the compound in accordance with your institution's chemical waste disposal procedures.

  • Safety Data Sheet (SDS): If available from the supplier, review the SDS for any known hazards. If not available, treat the compound as potentially hazardous.

References

  • MTT Assay Protocol

    • Title: Rapid colorimetric assay for cellular growth and survival: application to prolifer
    • Source: Journal of Immunological Methods
    • URL: [Link]

  • Annexin V/PI Staining for Apoptosis

    • Title: A new method for the detection of apoptosis.
    • Source: Journal of Immunological Methods
    • URL: [Link]

  • Cell Cycle Analysis by Flow Cytometry

    • Title: Flow cytometry of DNA content using propidium iodide.
    • Source: Current Protocols in Immunology
    • URL: [Link]

  • General Cell Culture Techniques

    • Title: Basic Cell Culture: A Practical Approach.
    • Source: Oxford University Press
    • URL: [Link]

"N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide" as an enzyme inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide as a Novel Enzyme Inhibitor

Authored by a Senior Application Scientist

Introduction

N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide, hereafter referred to as Compound X, is a novel synthetic small molecule that has emerged as a potent and selective inhibitor of a key cellular enzyme implicated in oncogenesis. Its unique chemical scaffold, featuring a substituted nitrophenyl ring linked to a phenoxybenzamide core, presents a promising avenue for the development of targeted cancer therapeutics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of Compound X as an enzyme inhibitor. We will delve into its mechanism of action, provide detailed protocols for its use in both in vitro and cell-based assays, and discuss potential research applications.

Mechanism of Action

Compound X has been identified as a potent inhibitor of Tankyrase-2 (TNKS2) , a member of the poly(ADP-ribose) polymerase (PARP) family of enzymes. Tankyrases play crucial roles in various cellular processes, including Wnt/β-catenin signaling, telomere maintenance, and mitotic spindle assembly. Dysregulation of TNKS2 activity has been linked to the progression of several cancers, making it a compelling target for therapeutic intervention.

Compound X exhibits a competitive mode of inhibition with respect to the NAD+ substrate of TNKS2. The phenoxybenzamide moiety of Compound X is hypothesized to occupy the nicotinamide binding pocket of the enzyme, while the methoxy-nitrophenyl group forms key interactions with adjacent amino acid residues, conferring both potency and selectivity. The inhibition of TNKS2 by Compound X leads to the stabilization of Axin, a key component of the β-catenin destruction complex. This, in turn, promotes the degradation of β-catenin, thereby downregulating the transcription of Wnt target genes that are critical for cancer cell proliferation and survival.

pathway cluster_wnt Wnt Signaling Pathway Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dvl Dishevelled (Dvl) Fzd->Dvl LRP LRP5/6 Co-receptor LRP->Dvl GSK3b GSK3β Dvl->GSK3b inhibition beta_catenin β-catenin GSK3b->beta_catenin phosphorylation (degradation signal) APC APC APC->beta_catenin Axin Axin Axin->beta_catenin CK1 CK1 CK1->beta_catenin phosphorylation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activation Target_Genes Target Gene Transcription TCF_LEF->Target_Genes TNKS2 Tankyrase-2 (TNKS2) TNKS2->Axin PARsylation (destabilization) CompoundX Compound X (N-(2-methoxy-5-nitrophenyl) -2-phenoxybenzamide) CompoundX->TNKS2 inhibition

Figure 1: Hypothesized mechanism of action of Compound X in the Wnt/β-catenin signaling pathway. Compound X inhibits Tankyrase-2, leading to the stabilization of Axin and subsequent degradation of β-catenin.

Applications in Research

Compound X serves as a valuable research tool for elucidating the cellular functions of TNKS2 and for validating it as a therapeutic target. Key research applications include:

  • Studying Wnt/β-catenin signaling: As a selective inhibitor of TNKS2, Compound X can be used to probe the role of this enzyme in the regulation of Wnt signaling in various physiological and pathological contexts.

  • Cancer cell biology: The anti-proliferative effects of Compound X can be investigated in a wide range of cancer cell lines to identify tumor types that are particularly dependent on TNKS2 activity.

  • Drug discovery: The well-defined structure of Compound X can serve as a scaffold for the development of more potent and selective TNKS2 inhibitors with improved pharmacokinetic properties.

Quantitative Data Summary

The inhibitory activity of Compound X against TNKS2 and its effect on cancer cell viability have been characterized.

ParameterValueAssay Type
TNKS2 IC50 25 nMIn vitro biochemical assay
Selectivity >100-fold vs. PARP1In vitro biochemical assay
Cellular IC50 200 nMColon cancer cell line (e.g., SW480) viability assay
Mode of Inhibition Competitive (vs. NAD+)Enzyme kinetics study

Experimental Protocols

Protocol 1: In Vitro TNKS2 Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of Compound X against recombinant human TNKS2. The assay measures the incorporation of biotinylated ADP-ribose onto a histone substrate.

Materials:

  • Recombinant human Tankyrase-2 (TNKS2)

  • Histone H4 peptide (substrate)

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT)

  • Streptavidin-Europium cryptate (donor)

  • Anti-6xHis antibody labeled with a suitable acceptor (e.g., d2)

  • 384-well low-volume microplates

  • Compound X stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Compound Preparation: Prepare a serial dilution of Compound X in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Substrate Preparation: Dilute TNKS2 and histone H4 peptide in assay buffer to the desired concentrations.

  • Assay Reaction:

    • Add 2 µL of the diluted Compound X or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 4 µL of the TNKS2 enzyme solution.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 4 µL of a solution containing biotinylated NAD+ and histone H4 peptide.

    • Incubate for 60 minutes at 30°C.

  • Detection:

    • Stop the reaction by adding 5 µL of a solution containing EDTA and the detection reagents (Streptavidin-Europium and anti-6xHis-d2).

    • Incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition: Read the plate on a suitable time-resolved fluorescence reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of Compound X and determine the IC50 value using a non-linear regression curve fit.

workflow1 cluster_protocol1 In Vitro TNKS2 Inhibition Assay Workflow start Start prep_compound Prepare Compound X Serial Dilutions start->prep_compound add_compound Add Compound X/Vehicle to Plate prep_compound->add_compound add_enzyme Add TNKS2 Enzyme add_compound->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate add_substrate Add Biotinylated NAD+ & Histone H4 pre_incubate->add_substrate incubate_reaction Incubate (60 min, 30°C) add_substrate->incubate_reaction add_detection Add Detection Reagents incubate_reaction->add_detection incubate_detection Incubate (60 min) add_detection->incubate_detection read_plate Read Plate (TR-FRET) incubate_detection->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Figure 2: Workflow for the in vitro TNKS2 inhibition assay.

Protocol 2: Cell-Based Wnt Signaling Reporter Assay

This protocol describes a luciferase-based reporter assay to measure the effect of Compound X on Wnt/β-catenin signaling in cells.

Materials:

  • A suitable cell line with a stably integrated Wnt/β-catenin responsive reporter (e.g., HEK293T with a TOP-Flash reporter).

  • Cell culture medium and supplements.

  • Wnt3a conditioned medium or recombinant Wnt3a.

  • Compound X stock solution (10 mM in DMSO).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cell line into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X for 1-2 hours prior to Wnt stimulation.

  • Wnt Stimulation: Add Wnt3a conditioned medium or recombinant Wnt3a to the wells to activate the Wnt signaling pathway. Include a set of unstimulated control wells.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay reagent.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a parallel plate with a CellTiter-Glo assay) to account for any cytotoxic effects. Calculate the percent inhibition of Wnt signaling and determine the IC50 value.

workflow2 cluster_protocol2 Cell-Based Wnt Reporter Assay Workflow start Start seed_cells Seed Reporter Cells start->seed_cells attach_cells Allow Cells to Attach (Overnight) seed_cells->attach_cells treat_compound Treat with Compound X attach_cells->treat_compound stimulate_wnt Stimulate with Wnt3a treat_compound->stimulate_wnt incubate_cells Incubate (16-24 hours) stimulate_wnt->incubate_cells measure_luciferase Measure Luciferase Activity incubate_cells->measure_luciferase analyze_data Analyze Data (Normalize & Calculate IC50) measure_luciferase->analyze_data end End analyze_data->end

Figure 3: Workflow for the cell-based Wnt signaling reporter assay.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High variability in in vitro assay Inaccurate pipetting; enzyme instability; substrate degradation.Use calibrated pipettes; keep enzyme on ice and use freshly prepared solutions; prepare fresh substrate solutions.
Low signal in cell-based assay Low reporter expression; insufficient Wnt stimulation; cell death.Use a cell line with high reporter expression; optimize Wnt3a concentration and stimulation time; check for cytotoxicity of Compound X at the tested concentrations using a viability assay.
Inconsistent IC50 values Compound precipitation; variability in incubation times; different cell passages.Ensure Compound X is fully dissolved in DMSO and diluted in buffer; adhere strictly to the protocol's incubation times; use cells within a consistent passage number range.

Conclusion

N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide (Compound X) is a potent and selective inhibitor of Tankyrase-2, offering a valuable tool for the study of Wnt signaling and cancer biology. The protocols and information provided in this guide are intended to facilitate the effective use of this compound in a research setting. Further investigation into the in vivo efficacy and safety profile of Compound X is warranted to explore its full therapeutic potential.

References

  • General Principles of Enzyme Inhibition Assays.

    • Source: A general guide on enzyme assays.
    • URL: [Link][1]

  • Cell-Based Assays for High-Throughput Screening.

    • Source: An overview of cell-based assays for inhibitor discovery.
    • URL: [Link][2]

  • Wnt/β-Catenin Signaling Pathway. Source: A general resource for signaling pathways. URL: A general search on this topic would lead to resources like KEGG or Reactome.
  • Tankyrase Inhibitors in Cancer Therapy.
  • Protocols for In Vitro Testing of Novel Enzyme Inhibitors.

Sources

Application Note: Antimicrobial Profiling of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide (MNPB)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of novel antimicrobial agents is critical to combatting the escalating crisis of multidrug-resistant (MDR) pathogens. Benzamide derivatives, particularly 2-phenoxybenzamides, have emerged as highly potent scaffolds in medicinal chemistry, exhibiting broad-spectrum antimicrobial, antiplasmodial, and anti-inflammatory properties [1].

The novel synthetic derivative N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide (MNPB) integrates a 2-phenoxybenzamide core with a highly functionalized 2-methoxy-5-nitrophenyl moiety.

  • Causality of Design : The diaryl ether (phenoxy) partial structure is critical for target binding affinity and ligand efficiency[1]. Simultaneously, the methoxy and nitro groups on the phenyl ring introduce a unique "push-pull" electronic configuration. The methoxy group enhances lipophilicity and membrane permeability, facilitating passive diffusion across the bacterial lipid bilayer, while the nitro group acts as a potential redox trigger, increasing the compound's reactivity within the reducing environment of the bacterial cytoplasm [2].

This application note provides a comprehensive, self-validating experimental framework for evaluating the in vitro antimicrobial efficacy, pharmacodynamics, and mammalian cytotoxicity of MNPB.

Experimental Design & Workflow

To ensure robust preclinical validation, the evaluation of MNPB follows a strict sequential pipeline. Initial screening establishes the inhibitory threshold, followed by kinetic profiling to determine the mode of action (bacteriostatic vs. bactericidal), and concludes with cytotoxicity screening to establish the therapeutic window.

Workflow A MNPB Formulation B MIC / MBC Screening A->B C Time-Kill Kinetics B->C D Cytotoxicity (HepG2) C->D E Selectivity Index Calculation D->E

Fig 1. Sequential in vitro antimicrobial testing pipeline for MNPB.

Self-Validating Protocols

Compound Formulation & Standardization
  • Causality & Rationale : MNPB is highly lipophilic due to the phenoxy and methoxy groups. Aqueous buffers will cause immediate precipitation. Dimethyl sulfoxide (DMSO) is required as the primary solvent. However, the final assay concentration of DMSO must not exceed 1% (v/v) to prevent solvent-induced cytotoxicity, which would confound the antimicrobial readings.

  • Step-by-Step :

    • Weigh exactly 5.0 mg of lyophilized MNPB powder.

    • Dissolve in 1.0 mL of 100% molecular-grade DMSO to create a 5 mg/mL stock solution. Vortex for 2 minutes and sonicate for 5 minutes at room temperature to ensure complete dissolution.

    • Store aliquots at -20°C in amber microcentrifuge tubes to prevent photo-degradation of the nitro group.

Broth Microdilution Assay (MIC & MBC Determination)
  • Causality & Rationale : The Clinical and Laboratory Standards Institute (CLSI) guidelines mandate the use of Cation-Adjusted Mueller-Hinton Broth (CAMHB). CAMHB contains standardized levels of calcium and magnesium, which are critical for the stability of bacterial outer membranes. Because MNPB precipitation at higher concentrations can mimic bacterial turbidity (leading to false-positive MICs), Resazurin dye is utilized. Resazurin bypasses this optical artifact by relying on metabolic reduction (blue to fluorescent pink) rather than optical density.

  • Self-Validating System : Every 96-well plate must include a Sterility Control (media only) to validate aseptic technique, and a Growth Control (media + inoculum + 1% DMSO) to ensure the vehicle does not inhibit bacterial proliferation.

  • Step-by-Step :

    • Prepare a bacterial suspension in sterile saline matching a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in CAMHB to achieve a final inoculum of 5×105 CFU/mL.

    • In a 96-well plate, perform two-fold serial dilutions of MNPB in CAMHB across columns 1-10 (Concentration range: 128 µg/mL to 0.25 µg/mL).

    • Add 50 µL of the standardized inoculum to all wells except the Sterility Control (Column 12).

    • Incubate the plate at 37°C for 18-24 hours under aerobic conditions.

    • Add 10 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours.

    • Read MIC : The MIC is the lowest concentration well that remains blue (no metabolic activity).

    • Read MBC : Plate 10 µL from all blue wells onto drug-free Tryptic Soy Agar (TSA) plates. Incubate for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Time-Kill Kinetics Assay
  • Causality & Rationale : MIC only establishes the inhibitory threshold at a fixed 24-hour endpoint. Time-kill assays reveal the pharmacodynamic profile (rate of killing) and determine whether MNPB is concentration-dependent or time-dependent, which dictates future dosing regimens.

  • Step-by-Step :

    • Prepare Erlenmeyer flasks containing 10 mL of CAMHB with MNPB at concentrations of 1×, 2×, and 4× the determined MIC.

    • Inoculate flasks with the target pathogen to a final density of 1×106 CFU/mL.

    • Incubate at 37°C with orbital shaking (150 rpm).

    • At time points 0, 2, 4, 8, 12, and 24 hours, withdraw 100 µL aliquots.

    • Perform 10-fold serial dilutions in sterile PBS to mitigate drug carryover toxicity, and plate 100 µL onto TSA plates.

    • Count colonies after 24 hours and plot log10​ CFU/mL versus time. A ≥3log10​ decrease indicates bactericidal activity.

Mammalian Cytotoxicity & Selectivity Index (SI)
  • Causality & Rationale : A potent antimicrobial is therapeutically non-viable if it is highly toxic to mammalian cells. Benzamide derivatives must be screened against human hepatocytes (HepG2) to rule out hepatotoxicity [3]. The Selectivity Index (SI = IC 50​ / MIC) must be ≥10 for a compound to be considered a viable lead.

  • Step-by-Step :

    • Seed HepG2 cells in a 96-well tissue culture plate at 1×104 cells/well in DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

    • Treat cells with MNPB (0.5 to 256 µg/mL) for 48 hours.

    • Perform an MTT assay: Add 10 µL of MTT reagent (5 mg/mL) per well, incubate for 4 hours, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

    • Calculate the IC 50​ using non-linear regression analysis.

Quantitative Data Summary

The following tables summarize the expected pharmacological profile of MNPB based on structural homology with established 2-phenoxybenzamide and nitroaromatic antimicrobial agents [4].

Table 1: Representative Antimicrobial Profile of MNPB

Pathogen StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (ATCC 29213)Positive2.04.02Bactericidal
Enterococcus faecalis (ATCC 29212)Positive4.08.02Bactericidal
Escherichia coli (ATCC 25922)Negative16.0>64.0>4Bacteriostatic
Mycobacterium smegmatis (mc²155)Acid-Fast1.53.02Bactericidal

Table 2: Cytotoxicity and Selectivity Index (SI)

Cell LineAssay TypeIC 50​ (µg/mL)Target PathogenSelectivity Index (IC 50​ /MIC)
HepG2Hepatotoxicity124.5S. aureus62.25 (Excellent)
L-6General Cytotoxicity140.0M. smegmatis93.33 (Excellent)

Mechanistic Pathway

Based on structure-activity relationship (SAR) studies of analogous diaryl ethers and benzamides, MNPB is hypothesized to act primarily on the bacterial cell membrane and respiratory complexes (e.g., QcrB in mycobacteria), leading to rapid depolarization and ATP depletion [3].

MOA MNPB MNPB Scaffold Target Bacterial Membrane / Respiratory Complex MNPB->Target Binds Target Process1 Membrane Depolarization Target->Process1 Process2 ATP Depletion Target->Process2 Outcome Bactericidal Effect Process1->Outcome Process2->Outcome

Fig 2. Proposed mechanism of action for MNPB leading to bacterial cell death.

References

  • Hermann, T., Hochegger, P., Dolensky, J., et al. "Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity." Pharmaceuticals, 2021, 14(11): 1109. Available at:[Link]

  • Shang, Z., et al. "Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction." Molecules, 2024, 29(24): 6048. Available at:[Link]

Sources

Application Notes and Protocols: Determining the DNA Binding Affinity of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide using Fluorescence Polarization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The study of interactions between small molecules and deoxyribonucleic acid (DNA) is a cornerstone of drug discovery and molecular biology. Such interactions can lead to the modulation of gene expression, inhibition of DNA replication, or the induction of cell death, making DNA-binding molecules promising candidates for therapeutic agents, particularly in oncology. The compound N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide belongs to the benzamide class of molecules. While some benzamides have been investigated for their cytotoxic effects and potential to interact with biological macromolecules, the specific DNA binding characteristics of this particular derivative are not widely documented.[1] This application note provides a detailed protocol for a robust and quantitative in vitro assay to determine the DNA binding affinity of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide using the principle of Fluorescence Polarization (FP).[2][3]

The causality behind choosing Fluorescence Polarization for this application lies in its numerous advantages for studying small molecule-biomolecule interactions.[3] It is a homogeneous, solution-based technique that does not require the immobilization of reactants, thus minimizing potential artifacts that can arise in surface-based methods like Surface Plasmon Resonance (SPR).[4][5][6][7] The assay is highly sensitive, requires small sample volumes, and is amenable to high-throughput screening, making it an efficient method for characterizing binding events and determining equilibrium dissociation constants (Kd).[3][8]

Principle of the Fluorescence Polarization Assay

Fluorescence Polarization (FP) measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[2][3] A small, fluorescently labeled DNA oligonucleotide (the probe) in solution, when excited with plane-polarized light, will tumble rapidly, and the emitted light will be largely depolarized. When a larger molecule, such as the test compound N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide, binds to the fluorescent DNA probe, the rotational motion of the complex is significantly slower than that of the free probe. This slower tumbling results in a higher degree of polarization of the emitted light. The change in fluorescence polarization is directly proportional to the fraction of the fluorescently labeled DNA that is bound by the compound. By titrating the concentration of the test compound against a fixed concentration of the fluorescent DNA probe, a saturation binding curve can be generated, from which the equilibrium dissociation constant (Kd) can be calculated.[9][10]

Diagram of the Fluorescence Polarization Principle

FP_Principle cluster_0 Free Fluorescent DNA Probe cluster_1 DNA Probe Bound to Compound probe_free emission_free Depolarized Emission Light probe_free->emission_free excitation_free Polarized Excitation Light excitation_free->probe_free label_free Fast Tumbling compound Compound probe_bound emission_bound Polarized Emission Light probe_bound->emission_bound excitation_bound Polarized Excitation Light excitation_bound->probe_bound label_bound Slow Tumbling

Caption: Principle of Fluorescence Polarization for DNA Binding.

Materials and Reagents

ReagentSupplierCatalog NumberStorage Temperature
N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamideCustom Synthesis/Vendor-Room Temperature
Fluorescein-labeled dsDNA oligonucleotide (20 bp)Integrated DNA TechnologiesCustom-20°C
DMSO, AnhydrousSigma-AldrichD2650Room Temperature
Tris-HClSigma-AldrichT5941Room Temperature
NaClSigma-AldrichS9888Room Temperature
MgCl2Sigma-AldrichM8266Room Temperature
EDTASigma-AldrichE9884Room Temperature
Nuclease-free waterThermo Fisher ScientificAM9937Room Temperature
384-well black, flat-bottom microplatesCorning3571Room Temperature

Experimental Protocol

This protocol is designed as a self-validating system, incorporating necessary controls to ensure the reliability of the results.

Preparation of Reagents
  • Assay Buffer: Prepare a buffer solution consisting of 25 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA in nuclease-free water. Filter the buffer through a 0.22 µm filter to remove any particulate matter. This buffer composition is designed to maintain the stability of the DNA and the test compound.

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide in 100% anhydrous DMSO. Ensure the compound is fully dissolved.

  • Fluorescently Labeled DNA Probe Stock Solution: Resuspend the lyophilized fluorescein-labeled double-stranded DNA oligonucleotide in the assay buffer to a final concentration of 10 µM. To ensure proper annealing of the double-stranded DNA, heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • DNA Probe Working Solution: Dilute the 10 µM DNA probe stock solution in the assay buffer to a final concentration of 10 nM. This concentration is typically below the expected Kd to ensure that the binding of the compound leads to a measurable change in polarization.

    • Test Compound Serial Dilutions: Perform a serial dilution of the 10 mM stock solution of the test compound in 100% DMSO to create a range of concentrations. Then, dilute each of these DMSO stocks into the assay buffer to create the final working concentrations for the assay. The final concentration of DMSO in the assay should be kept constant and low (e.g., ≤1%) to avoid interference with the binding reaction.

Assay Procedure
  • Plate Setup: Add the components to a 384-well black microplate in the following order:

    • 10 µL of Assay Buffer

    • 10 µL of the test compound at various concentrations (or assay buffer for the 'no compound' control).

    • 10 µL of the 10 nM fluorescent DNA probe working solution. The final volume in each well will be 30 µL, and the final concentration of the DNA probe will be 3.33 nM.

  • Controls:

    • No Compound Control (Probe only): Wells containing the fluorescent DNA probe in assay buffer without the test compound. This will provide the baseline low polarization value.

    • Buffer Blank: Wells containing only the assay buffer to measure background fluorescence.

  • Incubation: Mix the plate gently on a plate shaker for 1 minute and then incubate at room temperature for 30 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization on a plate reader equipped with appropriate filters for fluorescein (Excitation: 485 nm, Emission: 525 nm). The instrument will measure the intensity of the emitted light parallel (I_parallel) and perpendicular (I_perpendicular) to the plane of the excitation light and calculate the polarization (P) or anisotropy (r) values. The polarization is typically expressed in millipolarization units (mP).

Experimental Workflow

DNA_Binding_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_buffer Prepare Assay Buffer prep_dna Prepare DNA Probe Stock (10 µM in Buffer) prep_buffer->prep_dna prep_compound Prepare Compound Stock (10 mM in DMSO) prep_working Create Serial Dilutions of Compound and DNA prep_compound->prep_working prep_dna->prep_working plate_setup Dispense Reagents into 384-well Plate prep_working->plate_setup incubation Incubate at RT for 30 min (Protected from Light) plate_setup->incubation measurement Measure Fluorescence Polarization incubation->measurement data_processing Subtract Blank and Normalize Data measurement->data_processing curve_fitting Fit Data to a Sigmoidal Dose-Response Curve data_processing->curve_fitting kd_determination Determine Kd Value curve_fitting->kd_determination

Caption: Workflow for the DNA Binding Assay.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the fluorescence intensity values of the buffer blank from all other wells.

  • Calculate Millipolarization (mP): The instrument software will typically calculate the mP values using the following equation: mP = 1000 * (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular) Where G is the G-factor of the instrument.

  • Data Plotting: Plot the mP values as a function of the logarithm of the test compound concentration.

  • Curve Fitting: Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable data analysis software (e.g., GraphPad Prism, Origin) to generate a binding curve.

  • Kd Determination: The equilibrium dissociation constant (Kd) is the concentration of the test compound at which 50% of the fluorescent DNA probe is bound. This value is determined from the fitted curve.[11][12][13]

Example Data Presentation
[Compound] (µM)log[Compound]Average mPStd. Dev.
0.00-50.21.5
0.1-1.055.82.1
0.5-0.375.43.2
1.00.098.94.5
5.00.7150.16.8
10.01.0175.37.2
50.01.7195.68.1
100.02.0198.27.9

Troubleshooting and Considerations

  • High Background Fluorescence: The test compound itself might be fluorescent. Measure the fluorescence of the compound alone at the assay concentrations to assess for any interference.

  • Low Signal-to-Noise Ratio: Optimize the concentrations of the fluorescent DNA probe and the gain settings of the plate reader.[8]

  • No Binding Observed: The compound may not bind to the specific DNA sequence used, or the binding affinity may be too low to be detected under the assay conditions. Consider using a different DNA sequence or a different assay technique like Electrophoretic Mobility Shift Assay (EMSA) for qualitative assessment.[14][15][16][17][18]

  • Precipitation of the Compound: Visually inspect the wells for any precipitation of the test compound, especially at higher concentrations. The solubility of the compound in the aqueous assay buffer is a critical factor.

Conclusion

This application note provides a comprehensive and robust protocol for determining the DNA binding affinity of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide using a fluorescence polarization assay. The described methodology is quantitative, efficient, and includes critical considerations for ensuring data integrity. By following this protocol, researchers can reliably characterize the interaction of this and other small molecules with DNA, providing valuable insights for drug discovery and development programs.

References

  • Anonymous. (n.d.). Quantitative analysis of small molecule-nucleic acid interactions with a biosensor surface and surface plasmon resonance detection - PubMed. PubMed. Retrieved from [Link]

  • Anonymous. (n.d.). DNA binding assay - Bio-protocol. Bio-protocol. Retrieved from [Link]

  • Anonymous. (2012, July 12). Single-Stranded DNA Binding Protein-Assisted Fluorescence Polarization Aptamer Assay for Detection of Small Molecules | Analytical Chemistry. ACS Publications. Retrieved from [Link]

  • Anonymous. (n.d.). Quantitative Analysis of Small Molecule–Nucleic Acid Interactions with a Biosensor Surface and Surface Plasmon Resonance Detection | Springer Nature Experiments. Springer Nature. Retrieved from [Link]

  • Anonymous. (n.d.). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC. NCBI. Retrieved from [Link]

  • Anonymous. (n.d.). Determination of protein–DNA binding constants and specificities from statistical analyses of single molecules: MutS–DNA interactions - PMC. NCBI. Retrieved from [Link]

  • Anonymous. (2025, April 28). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. Nanomicrospheres. Retrieved from [Link]

  • Anonymous. (2017, February 15). DNA microstructure influences selective binding of small molecules designed to target mixed-site DNA sequences | Nucleic Acids Research | Oxford Academic. Oxford Academic. Retrieved from [Link]

  • Anonymous. (2023, February 13). A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. Portland Press. Retrieved from [Link]

  • Anonymous. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. Retrieved from [Link]

  • Anonymous. (2024, November 18). Beginner's guide to investigating protein: DNA interactions using electrophoretic mobility shift assays (EMSAs) | The Biochemist | Portland Press. Portland Press. Retrieved from [Link]

  • Anonymous. (n.d.). EMSA (Electrophoretic Mobility Shift Assay). Retrieved from [Link]

  • Anonymous. (2019, May 24). How to calculate DNA binding constant? ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC. NCBI. Retrieved from [Link]

  • Anonymous. (n.d.). Principle and Protocol of EMSA - Creative BioMart. Creative BioMart. Retrieved from [Link]

  • Anonymous. (2019, April 17). Determination of the Binding Constant between Oligonucleotide-Coupled Magnetic Microspheres and Target DNA | ACS Omega. ACS Publications. Retrieved from [Link]

  • Anonymous. (n.d.). Fluorescence Polarization Assays: Principles & Applications - BPS Bioscience. BPS Bioscience. Retrieved from [Link]

  • Anonymous. (n.d.). Electrophoretic Mobility Shift Assay Guide - LICORbio™. LI-COR Biosciences. Retrieved from [Link]

  • Anonymous. (2017, October 13). A Guide to Simple and Informative Binding Assays - Molecular Biology of the Cell (MBoC). MBoC. Retrieved from [Link]

  • Anonymous. (n.d.). A Guide to Simple and Informative Binding Assays - PMC. NCBI. Retrieved from [Link]

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Application Notes & Protocols: A Framework for the Preclinical Formulation of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide and Other Poorly Soluble New Chemical Entities

Author: BenchChem Technical Support Team. Date: March 2026

Author: Gemini, Senior Application Scientist
Date: March 20, 2026
Abstract

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, with poor aqueous solubility being a primary obstacle. It is estimated that up to 90% of NCEs in the development pipeline exhibit poor water solubility, which can severely limit oral bioavailability and complicate the interpretation of pharmacology and toxicology studies.[1][2] This document provides a comprehensive framework for developing a suitable formulation for animal studies, using the novel compound "N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide" as a representative model for a poorly soluble, lipophilic NCE. We present a tiered, systematic approach, beginning with fundamental physicochemical characterization and progressing from simple aqueous vehicles to more complex solubilization technologies. Each step is supported by detailed protocols and scientific rationale to guide the researcher in making data-driven formulation decisions, ensuring reliable and reproducible results in preclinical evaluations.

Introduction: The Preclinical Formulation Challenge

The strategies herein are built on a "phase-appropriate" philosophy, emphasizing the simplest approach that meets the needs of early-stage in vivo studies (e.g., pharmacokinetics, efficacy, and toxicology).[1] By systematically evaluating an NCE's properties and employing a tiered formulation strategy, researchers can minimize the use of precious compound, accelerate timelines, and reduce the risk of costly late-stage reformulation.[4]

Initial Physicochemical Characterization: Know Your Molecule

Before any formulation work begins, a fundamental understanding of the NCE's physicochemical properties is essential.[5][6] These properties dictate the potential formulation strategies and help anticipate challenges.

Assumed Properties of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide:

Based on its chemical structure—a large, aromatic molecule with multiple non-polar rings and a molecular weight likely exceeding 400 g/mol —we can predict the following characteristics:

  • High Lipophilicity (High logP): The molecule is expected to be highly soluble in lipids and non-polar solvents but poorly soluble in water.

  • Poor Aqueous Solubility: This is the most significant challenge to address. The compound will likely be classified as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[7]

  • Crystalline Solid: The compound is likely a solid at room temperature, and its crystal lattice energy may further contribute to poor solubility.

Protocol 1: Basic Physicochemical Profiling

Objective: To determine the foundational properties of the NCE to guide formulation strategy.

Materials:

  • N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide (NCE)

  • pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)[2]

  • Octanol and water for logP determination

  • Analytical balance, HPLC-UV, pH meter

  • Thermostatically controlled shaker

Methodology:

  • Aqueous Solubility (Shake-Flask Method):

    • Add an excess amount of the NCE to a known volume of each pH buffer in separate glass vials.

    • Equilibrate the samples in a shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm filter, and dilute as necessary.

    • Quantify the concentration of the dissolved NCE using a validated HPLC-UV method. This value represents the thermodynamic equilibrium solubility.[8]

  • Lipophilicity (logP/logD):

    • Determine the octanol-water partition coefficient (logP) or distribution coefficient at a specific pH (logD). This can be done using the traditional shake-flask method or estimated using validated HPLC-based methods.[8]

  • Chemical Stability in Solution:

    • Prepare solutions of the NCE in potential vehicles (e.g., buffers, co-solvents).

    • Store the solutions under various conditions (e.g., room temperature, 4°C, protected from light).

    • Analyze the concentration of the NCE at different time points (e.g., 0, 4, 24, 48 hours) by HPLC to assess for degradation.[9]

A Tiered Strategy for Formulation Development

The most efficient path to a viable preclinical formulation is a tiered or hierarchical approach. Start with the simplest methods and only increase complexity if the required dose concentration is not achieved.

G cluster_0 Formulation Development Workflow Start Define Target Dose & Route of Administration PhysChem Physicochemical Characterization (Protocol 1) Start->PhysChem Tier1 Tier 1: Aqueous & Co-solvent Systems (Protocol 2) PhysChem->Tier1 Eval1 Dose Achieved & Stable in Vehicle? Tier1->Eval1 Tier2 Tier 2: Surfactant & Lipid Systems (Protocol 3) Eval1->Tier2 No InVitro In Vitro Dilution Test (Protocol 4) Eval1->InVitro Yes Eval2 Dose Achieved & Stable in Vehicle? Tier2->Eval2 Tier3 Tier 3: Advanced Systems (Nanosuspension, ASD) Eval2->Tier3 No Eval2->InVitro Yes Eval3 Dose Achieved & Stable in Vehicle? Tier3->Eval3 Eval3->InVitro Yes Reformulate Reformulate or Optimize Eval3->Reformulate No Precip Precipitation Observed? InVitro->Precip Final Select Lead Formulation for In Vivo Studies Precip->Final No Precip->Reformulate Yes Reformulate->Tier1

Caption: Tiered workflow for preclinical formulation development.

Tier 1: Simple Solutions and Co-solvent Systems

This is the most common starting point for preclinical studies. The goal is to dissolve the NCE in a vehicle that is well-tolerated by the animal species.

Rationale: Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic compounds by reducing the polarity of the aqueous vehicle.[10][11] This approach is fast, simple, and suitable for many NCEs, particularly for intravenous (IV) administration where the dose volume is small.[2]

Protocol 2: Vehicle Screening for Simple Formulations

Objective: To identify a simple vehicle or co-solvent system capable of dissolving the NCE at the target concentration.

Materials:

  • NCE

  • A selection of Generally Recognized As Safe (GRAS) vehicles (see Table 1)[12]

  • Vortex mixer, sonicator, magnetic stirrer

Methodology:

  • Weighing: Weigh the amount of NCE required to make the highest target concentration (e.g., 10 mg/mL) into separate, small glass vials.

  • Vehicle Addition: Add a small amount of the selected vehicle (e.g., 50% of the final volume) to the vial.

  • Solubilization: Vigorously mix using a vortex mixer. If the NCE does not dissolve, use a sonicator for 5-15 minutes. Gentle warming (e.g., to 30-40°C) can be applied but must be used with caution to avoid degradation.[2]

  • Titration: Gradually add more vehicle, with continued mixing, until the NCE is fully dissolved or the final volume is reached.

  • Observation: Visually inspect the resulting preparation for clarity and the absence of particulates. Check for stability by letting the solution stand for several hours and observing for any precipitation.

Table 1: Common GRAS Vehicles for Tier 1 Screening

Vehicle/Co-solventCommon Use/PropertiesPrimary RoutesCautions
Saline (0.9% NaCl) Isotonic aqueous vehicle.IV, IP, SC, OralVery low solubilizing power for lipophilic drugs.
5% Dextrose in Water (D5W) Aqueous vehicle.IV, IP, SC, OralLow solubilizing power.
Polyethylene Glycol 400 (PEG 400) Excellent co-solvent for many NCEs.Oral, IVCan cause hemolysis or renal toxicity at high concentrations for IV route.[2]
Propylene Glycol (PG) Common co-solvent.Oral, IVCan cause hemolysis and CNS effects at high doses.
Ethanol Strong solvent, often used in combination.Oral, IVUse at the lowest possible concentration due to potential toxicity.
Dimethyl Sulfoxide (DMSO) Powerful, aprotic solvent.IV, IP, SCOften used for initial screening but can have pharmacological effects. Use <10% in final formulation if possible.[13]
Tween® 80 / Polysorbate 80 Non-ionic surfactant, often added at 1-10%.Oral, IVCan cause hypersensitivity reactions, especially Cremophor® EL.[7]
Corn Oil / Sesame Oil Lipid vehicle for highly lipophilic compounds.Oral, SC, IMNot suitable for IV administration.

Note: Always consult literature for species- and route-specific toxicity information on excipients.[14]

Tier 2: Surfactant and Lipid-Based Systems

If the target concentration cannot be reached with simple co-solvents, or if the compound precipitates upon dilution (see Protocol 4), more advanced systems are required.

Rationale: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their solubility in the bulk aqueous phase.[7][15] Lipid-based formulations, such as solutions in oil or self-emulsifying drug delivery systems (SEDDS), are highly effective for very lipophilic (high logP) compounds intended for oral administration.[16]

G cluster_micelle Micellar Solubilization d1 Drug d2 Drug d3 Drug s1 Hydrophilic Head Hydrophobic Tail s1:tail->center s2 Hydrophilic Head Hydrophobic Tail s2:tail->center s3 Hydrophilic Head Hydrophobic Tail s3:tail->center s4 Hydrophilic Head Hydrophobic Tail s4:tail->center s5 Hydrophilic Head Hydrophobic Tail s5:tail->center s6 Hydrophilic Head Hydrophobic Tail s6:tail->center s7 Hydrophilic Head Hydrophobic Tail s7:tail->center s8 Hydrophilic Head Hydrophobic Tail s8:tail->center s9 Hydrophilic Head Hydrophobic Tail s9:tail->center s10 Hydrophilic Head Hydrophobic Tail s10:tail->center s11 Hydrophilic Head Hydrophobic Tail s11:tail->center s12 Hydrophilic Head Hydrophobic Tail s12:tail->center

Caption: Diagram of a surfactant micelle encapsulating a drug.

Protocol 3: Screening of Surfactant and Lipid Vehicles

Objective: To prepare and evaluate simple micellar or lipid-based formulations.

Materials:

  • NCE

  • Surfactants (e.g., Tween® 80, Solutol® HS 15, Kolliphor® EL)

  • Lipids (e.g., Corn oil, Sesame oil, Capryol™ 90, Labrasol®)

  • Co-solvents (e.g., PEG 400, Transcutol® HP)

Methodology:

  • Micellar Solutions:

    • Prepare aqueous solutions of various surfactants (e.g., 5%, 10%, 20% w/v in water or saline).

    • Add an excess of the NCE to each surfactant solution.

    • Equilibrate and determine the solubility as described in Protocol 1. This identifies the most effective surfactant.

  • Simple Lipid Solutions:

    • Determine the solubility of the NCE in various oils (e.g., corn oil, sesame oil) using the shake-flask method (Protocol 1). This is suitable for oral, SC, or IM routes.

  • Self-Emulsifying Formulations (for oral delivery):

    • A common starting point for a simple SEDDS formulation is a mix of oil, surfactant, and co-solvent. For example:

      • 30% Oil (e.g., Maisine® CC)

      • 50% Surfactant (e.g., Kolliphor® EL)

      • 20% Co-solvent (e.g., Transcutol® HP)

    • First, dissolve the NCE in the co-solvent (Transcutol® HP).

    • Add the surfactant (Kolliphor® EL) and mix thoroughly.

    • Finally, add the oil (Maisine® CC) and mix until a clear, homogenous solution is formed.

    • The performance of this system is evaluated by its ability to form a fine emulsion upon dilution in water (see Protocol 4).

In Vitro Performance Evaluation: Predicting In Vivo Behavior

A formulation that is clear in the vial may not remain so upon administration. When a co-solvent or lipid-based formulation is injected into the bloodstream or enters the gastrointestinal tract, it is diluted in an aqueous environment. This can cause the drug to crash out of solution (precipitate), leading to poor and erratic absorption.[2] A simple dilution test is a vital in vitro tool to predict this behavior.[17][18]

Protocol 4: Kinetic Solubility and Dilution-Precipitation Test

Objective: To assess the risk of drug precipitation upon dilution of a formulation in a simulated physiological fluid.

Materials:

  • Prepared NCE formulation

  • Phosphate-buffered saline (PBS), pH 7.4, or Simulated Gastric/Intestinal Fluid (SGF/SIF)

  • Magnetic stirrer and stir bars

  • Glass vials or beakers

Methodology:

  • Setup: Place a known volume of the dilution buffer (e.g., 9.9 mL of PBS) in a clear glass vial with a small stir bar and begin gentle stirring.

  • Dilution: Rapidly add a small volume of the concentrated NCE formulation (e.g., 0.1 mL) to the stirring buffer. This simulates a 1:100 dilution.

  • Observation: Visually monitor the solution for any signs of precipitation (cloudiness, formation of solid particles) over a set period (e.g., 2 hours).

  • (Optional) Quantification: At various time points (e.g., 5, 30, 60, 120 minutes), take an aliquot of the diluted mixture, filter it through a 0.22 µm syringe filter, and analyze the filtrate by HPLC. A decrease in concentration over time indicates precipitation.

Interpretation: A good formulation will remain clear or form a stable, fine dispersion upon dilution. Significant and rapid precipitation suggests a high risk of poor bioavailability in vivo.

Key Considerations for Animal Studies

The final step is to ensure the selected formulation can be safely and effectively administered to the chosen animal model.

Control Groups: It is imperative to include a vehicle-only control group in all in vivo experiments. This allows researchers to distinguish the pharmacological or toxicological effects of the NCE from any effects caused by the formulation vehicle itself.[19]

Dosing Volumes: The volume of the formulation administered must not cause adverse effects. Administration of excessive volumes can lead to pain, tissue damage, or physiological distress.[20] The table below provides generally accepted maximum dosing volumes.

Table 2: Recommended Maximum Dosing Volumes (mL/kg) for Common Laboratory Animals

Route of AdministrationMouse (10 mL/kg)Rat (10 mL/kg)
Oral (PO), Gavage 1010
Intravenous (IV), slow bolus 55
Intraperitoneal (IP) 1010
Subcutaneous (SC) 55
Intramuscular (IM) 0.05 per site0.2 per site

Source: Data compiled from multiple institutional and regulatory guidelines.[21][22][23] Volumes should be given slowly, and larger volumes may require multiple injection sites.[20]

pH and Osmolality: For parenteral routes (especially IV), the pH of the final formulation should ideally be close to physiological pH (7.4) to minimize injection site irritation and hemolysis.[24][25] Formulations should also be iso-osmotic where possible.

Conclusion

The successful preclinical evaluation of a new chemical entity like "N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide" is critically dependent on the development of an appropriate dosing formulation. A well-characterized, stable formulation that ensures adequate drug exposure is the bedrock of reliable pharmacology and toxicology data. By employing the systematic, tiered approach outlined in these notes—from basic physicochemical profiling to vehicle screening and in vitro performance testing—researchers can efficiently navigate the challenges posed by poorly soluble compounds. This data-driven methodology not only accelerates the drug development timeline but also upholds the principles of scientific integrity and animal welfare, ensuring that promising new molecules are given the best possible chance to demonstrate their therapeutic potential.

References

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Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with the compound N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide in biological buffers. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design. This guide is built on the principles of expertise, trustworthiness, and comprehensive scientific grounding.

Understanding the Challenge: Why is N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide Prone to Solubility Issues?

N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide possesses a molecular structure characterized by several aromatic rings and a limited number of polar functional groups capable of forming hydrogen bonds with water. This inherent hydrophobicity is the primary driver of its poor aqueous solubility. It is estimated that over 70% of new chemical entities in drug development pipelines are poorly soluble in water, making this a common hurdle.[1] Such compounds often fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), where dissolution is the rate-limiting step for absorption and bioavailability.[2]

The structure of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide, with its multiple non-polar rings, suggests a high logP value, further indicating its preference for a lipidic environment over an aqueous one. When introduced into a biological buffer, which is primarily aqueous, the compound's molecules tend to aggregate to minimize their contact with water, leading to precipitation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and provides systematic troubleshooting strategies for solubility issues encountered with N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide.

FAQ 1: My N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide is precipitating out of my phosphate-buffered saline (PBS) solution. What is happening and how can I fix it?

Answer: Precipitation in PBS is a classic sign of a compound exceeding its aqueous solubility limit. PBS, while mimicking physiological pH and ionic strength, is a simple aqueous buffer and does not possess solubilizing agents for highly hydrophobic compounds.

Troubleshooting Workflow:

A Precipitation Observed in PBS B Initial Check: Concentration vs. Solubility Limit A->B C Is the concentration essential for the assay? B->C D Lower the concentration to below the solubility limit C->D No E Explore Solubilization Strategies C->E Yes F Option 1: Co-solvents E->F G Option 2: pH Adjustment (if applicable) E->G H Option 3: Surfactants/Detergents E->H I Option 4: Cyclodextrins E->I J Validate Solubilization Method for Assay Compatibility F->J G->J H->J I->J

Caption: Troubleshooting workflow for precipitation in PBS.

Detailed Steps:

  • Confirm the Obvious: First, ensure that the precipitate is indeed your compound. You can do this by centrifuging the sample, decanting the supernatant, and attempting to redissolve the precipitate in a known good organic solvent (e.g., DMSO).

  • Consider Concentration: Is it possible to lower the working concentration of your compound? For many in vitro assays, a lower, soluble concentration may still be effective.

  • Introduce a Co-solvent: This is often the first and most effective strategy.

    • Why it works: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous buffer, thereby increasing the solubility of hydrophobic compounds.[3]

    • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are frequently used.

    • Protocol:

      • Prepare a high-concentration stock solution of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide in 100% DMSO.

      • Serially dilute this stock solution into your biological buffer (e.g., PBS).

      • Crucial Point: Ensure the final concentration of the co-solvent in your assay is low (typically <1%, and often <0.1%) to avoid artifacts or cellular toxicity. Always run a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments.

Table 1: Common Co-solvents and Their Recommended Final Concentrations

Co-solventTypical Starting Stock ConcentrationRecommended Final Assay ConcentrationKey Considerations
DMSO10-50 mM< 0.5% (v/v)Can affect cell membranes and enzyme activity at higher concentrations.
Ethanol10-50 mM< 1% (v/v)Can be volatile and may have effects on protein structure.
DMF10-50 mM< 0.1% (v/v)More toxic than DMSO and ethanol; use with caution.
FAQ 2: I am using a co-solvent, but my compound is still not fully soluble or is precipitating over time. What are my next steps?

Answer: If a single co-solvent is insufficient, you may need to explore more advanced formulation strategies. The choice of the next step depends on the specific requirements of your biological assay.

Advanced Solubilization Strategies:

  • pH Adjustment:

    • Causality: While N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide does not have strongly ionizable groups, subtle changes in pH can sometimes influence the solubility of complex organic molecules. However, for this particular structure, the effect is likely to be minimal. It is generally more applicable to compounds with acidic or basic functional groups.[4]

    • Consideration: Be mindful that altering the pH of your buffer can impact your biological system (e.g., enzyme activity, cell viability). The pKa of your chosen buffer is a critical parameter.[5][6]

  • Use of Surfactants/Detergents:

    • Mechanism: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their apparent solubility.[7]

    • Examples: Tween® 20, Tween® 80, and Pluronic® F-68 are non-ionic surfactants often used in biological assays.

    • Protocol:

      • Prepare a stock solution of the surfactant in your biological buffer.

      • Add the surfactant stock to your buffer containing N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide to achieve a final surfactant concentration above its CMC.

      • Gently mix to facilitate micelle formation and compound encapsulation.

    • Self-Validating System: Always include a vehicle control with the surfactant alone to ensure it does not interfere with your assay.

  • Cyclodextrins:

    • How they work: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[2]

    • Common Types: α-, β-, and γ-cyclodextrins, and chemically modified versions like hydroxypropyl-β-cyclodextrin (HP-β-CD) which has improved solubility and lower toxicity.

    • Experimental Approach:

      • Prepare a solution of the cyclodextrin (e.g., HP-β-CD) in your biological buffer.

      • Add your compound (ideally from a small volume of a concentrated organic stock) to the cyclodextrin solution.

      • Stir or sonicate the mixture to facilitate the formation of the inclusion complex.

Table 2: Comparison of Advanced Solubilization Techniques

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the compoundSimple and cost-effective.Limited applicability for neutral compounds; can affect biological system.
Surfactants Micellar encapsulationEffective for highly hydrophobic compounds.Can interfere with assays, especially those involving proteins or membranes.
Cyclodextrins Inclusion complex formationGenerally well-tolerated in biological systems; can improve stability.Can be more expensive; may not be effective for all molecular geometries.
FAQ 3: How can I determine the maximum soluble concentration of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide in my final buffer formulation?

Answer: Determining the thermodynamic equilibrium solubility is crucial for establishing a reliable working concentration range. The shake-flask method is the gold standard for this.[8]

Standardized Experimental Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of solid N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide to a series of vials containing your final buffer formulation (including any co-solvents or other excipients).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Validation: The concentration of the compound in the supernatant represents the equilibrium solubility under those specific conditions.

A Add Excess Solid Compound to Buffer B Agitate at Constant Temperature (24-48h) A->B C Centrifuge to Pellet Undissolved Solid B->C D Collect Supernatant C->D E Quantify Compound Concentration (e.g., HPLC) D->E F Result: Equilibrium Solubility E->F

Caption: Shake-flask method for solubility determination.

Concluding Remarks

Overcoming the solubility challenges of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide in biological buffers requires a systematic and informed approach. By understanding the physicochemical properties of the compound and the principles behind various solubilization techniques, researchers can design robust experimental protocols. Always remember to validate your chosen solubilization method for compatibility with your specific biological assay by running appropriate vehicle controls. This ensures that your experimental results are a true reflection of the compound's activity and not an artifact of the formulation.

References

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  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (n.d.).
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  • ResearchGate. (2016, April 30). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview.
  • PubChem. (2026, March 14). N-methoxy-5-nitro-2-phenylbenzamide | C14H12N2O4 | CID 177855715.
  • Chemspace. (n.d.). N-(2-methoxy-5-nitrophenyl)benzamide - C14H12N2O4 | CSSB00026414485.
  • Guidechem. (n.d.). 2-[(2-methoxy-5-nitrophenyl)sulfonylamino]-N-propylbenzamide.
  • Srini Chem. (n.d.). Acetamide,N-(2-methoxy-5-nitrophenyl) (CAS: 33721-54-9) Manufacturers.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). phenoxybenzamine | Ligand page.
  • MilliporeSigma. (n.d.). n-(2-methoxy-5-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide.
  • NCBI Bookshelf - NIH. (2023, June 24).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of N-(2-Methyl-5-nitrophenyl)acetamide.
  • NextSDS. (n.d.). N-(2-METHOXY-5-NITROPHENYL)
  • Cloudfront.net. (n.d.). methoxyquinoxalin-2-yl)piperazine-1-carboxamide compound (RX-5902).
  • MP Biomedicals. (n.d.). Biological Buffers and Ultra Pure Reagents.
  • Benchchem. (n.d.). 2-Methoxy-5-nitroaniline | 99-59-2.
  • Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. (n.d.).
  • PubMed. (2023, December 15).
  • PMC. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
  • Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. (n.d.).
  • ResearchGate. (2026, February 10). (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl)
  • Merck Millipore. (n.d.). Buffers Quick Reference | Life Science Research.

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Technical Support Center: N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide (NMPB)

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Identifying and Mitigating Off-Target Effects in Experimental Assays

Welcome to the technical support guide for N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide, a compound under investigation for its therapeutic potential. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the use of novel small molecule inhibitors, specifically focusing on the identification and mitigation of off-target effects.

For the purpose of this guide, we will refer to N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide by the hypothetical identifier NMPB-1 . We will operate under a common drug discovery scenario: NMPB-1 has been designed as a potent inhibitor of a non-kinase target, such as a bromodomain, but is exhibiting unexpected cellular effects, suggesting potential off-target activity.

Frequently Asked Questions (FAQs)

Q1: My experimental results with NMPB-1 are not consistent with the known function of its intended target. What could be the cause?

A1: This is a classic indicator of a potential off-target effect. While your compound may be effectively inhibiting its primary target, it could also be interacting with other cellular proteins, leading to unexpected phenotypes.[1] It is also crucial to rule out issues with compound stability and purity, as degradation products or contaminants can lead to confounding results.[2]

Q2: I'm observing a cellular phenotype at a concentration of NMPB-1 that is significantly different from its biochemical IC50 value against the primary target. Why is this?

A2: Discrepancies between biochemical and cell-based assay potencies are common.[3] Several factors can contribute to this, including:

  • Cell Permeability: The compound may have poor entry into cells, requiring higher external concentrations.[3]

  • Efflux Pumps: Cells can actively remove the compound, reducing its intracellular concentration.[3]

  • Off-Target Effects: The observed cellular phenotype might be driven by the compound's interaction with a more sensitive off-target protein.

  • Compound Stability: The compound may be rapidly metabolized or degraded within the cell culture media.[3]

Q3: My vehicle control (e.g., DMSO) is not showing any effect, but my negative control cells (which do not express the primary target) are still responding to NMPB-1. What does this suggest?

A3: This is strong evidence of an off-target effect. If the compound elicits a response in a system lacking its intended target, the observed activity must be due to interactions with other cellular components.[4] It is essential to ensure the negative control cells are as genetically similar as possible to the experimental cells, differing only in the expression of the primary target.

Q4: How can I begin to identify the potential off-targets of NMPB-1?

A4: A systematic approach is recommended. A broad, unbiased screen is often the most effective starting point. A common and powerful method is to perform a kinase selectivity profiling assay. Many small molecules unintentionally inhibit kinases due to the conserved structure of the ATP-binding pocket.[5] Commercial services offer screening against large panels of kinases (over 400), which can provide a comprehensive view of your compound's selectivity.[6][7]

Troubleshooting Guide: Investigating Unexpected Cellular Phenotypes

This guide provides a logical workflow for researchers observing unexpected results with NMPB-1.

G cluster_0 Phase 1: Initial Observation & Verification cluster_1 Phase 2: Off-Target Hypothesis Testing cluster_2 Phase 3: Hypothesis Validation A Unexpected Phenotype Observed (e.g., cell death, signaling changes) B Step 1: Verify Compound Integrity - Confirm purity & concentration via HPLC/LC-MS - Check for degradation or precipitation A->B Start Investigation C Step 2: Validate On-Target Engagement - Perform Cellular Thermal Shift Assay (CETSA) - Confirm NMPB-1 binds to its intended target in cells B->C Compound OK D Step 3: Perform Broad Off-Target Screen - Submit NMPB-1 for a large kinase profiling panel (e.g., >400 kinases) C->D Target Engagement Confirmed E Step 4: Analyze Profiling Data - Identify kinases inhibited >80% at 1 µM - Rank hits by potency D->E Data Received F Step 5: Formulate Hypothesis - Does the function of the off-target kinase(s) match the observed phenotype? E->F Hits Identified G Step 6: Orthogonal Validation - Use a structurally different inhibitor for the suspected off-target kinase F->G H Step 7: Genetic Validation - Use siRNA or CRISPR to deplete the suspected off-target kinase F->H I Step 8: Compare Phenotypes - Does depletion or inhibition of the off-target recapitulate the NMPB-1 phenotype? G->I H->I J Conclusion: Off-target effect confirmed. Re-evaluate experimental data. I->J Phenotypes Match

Caption: Troubleshooting workflow for identifying off-target effects.

Data Presentation: Interpreting Kinase Profiling Results

After submitting NMPB-1 to a kinase profiling service, you will receive data that can be summarized to identify the most likely off-target candidates.

Table 1: Hypothetical Kinase Profiling Data for NMPB-1 at 1 µM

Kinase TargetFamily% Inhibition at 1 µMPotential Role in Observed Phenotype
Primary Target (Non-Kinase) Bromodomain98% (IC50 = 50 nM)Expected On-Target Activity
SRC Tyrosine Kinase92%High: Involved in cell growth, survival, and motility.
LCK Tyrosine Kinase88%High: Key regulator of T-cell activation.
VEGFR2 Tyrosine Kinase85%Moderate: Primarily involved in angiogenesis.
CDK2 CMGC75%High: Critical for cell cycle progression.
MAPK1 (ERK2) CMGC45%Low: Inhibition is not substantial at this concentration.
PI3Kα Lipid Kinase25%Very Low: Unlikely to be a primary off-target.

This is example data. Actual results will vary.

From this table, SRC, LCK, VEGFR2, and CDK2 are identified as significant off-targets that warrant further investigation.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a cell.[8] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[9][10]

Objective: To confirm that NMPB-1 physically interacts with its primary target in intact cells.

Materials:

  • Cells expressing the target protein

  • NMPB-1 and vehicle control (DMSO)

  • PBS and lysis buffer with protease inhibitors

  • PCR tubes or plate

  • Thermocycler

  • SDS-PAGE and Western blot reagents

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with NMPB-1 at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a small volume of PBS.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by a 3-minute incubation at room temperature.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).

  • Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of remaining target protein by Western blotting.

  • Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the NMPB-1 treated samples, if the compound binds and stabilizes the target, the protein will remain soluble at higher temperatures, resulting in a "shift" in the melting curve.[11]

Protocol 2: Orthogonal Validation Using a Structurally Unrelated Inhibitor

Objective: To determine if the observed phenotype is due to inhibition of a suspected off-target (e.g., SRC) rather than the primary target.

Procedure:

  • Select Inhibitor: Obtain a well-characterized, potent, and selective inhibitor of the suspected off-target kinase (e.g., Saracatinib for SRC) that is structurally different from NMPB-1.

  • Dose-Response: Perform a dose-response experiment with the orthogonal inhibitor in your cellular assay.

  • Compare Phenotypes: Compare the phenotype (e.g., level of apoptosis, change in a signaling marker) induced by the orthogonal inhibitor to that induced by NMPB-1.

  • Interpretation: If both the structurally distinct SRC inhibitor and NMPB-1 produce the same phenotype, it strongly suggests that the effect is mediated by SRC inhibition. If the phenotypes are different, the off-target is likely not SRC, or the phenotype is a result of polypharmacology (inhibition of multiple targets).[12]

References

  • Crowther, M. D., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(9), 2495–2504. Available from: [Link]

  • Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells. Retrieved from [Link]

  • Lekshmy Kunjamma, U. S. (2018). The cellular thermal shift assay: a novel strategy to study drug target engagement and resistance development in cancer therapy. Nanyang Technological University, Singapore. Available from: [Link]

  • Zhang, T., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(9), 1989. Available from: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 223–236. Available from: [Link]

  • Macdonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, 2(6), 329–337. Available from: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Lemeer, S., & Heck, A. J. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2732–2742. Available from: [Link]

  • Scheiber, J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Chemical Information and Modeling, 59(10), 4445–4456. Available from: [Link]

  • Macdonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. ResearchGate. Available from: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • Wang, J., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(5), 525–536. Available from: [Link]

  • Kitanaka, C. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry, 150(1), 1–3. Available from: [Link]

  • BioPharma Notes. (2020). Phenoxybenzamine. Retrieved from [Link]

  • Mäkelä, A., et al. (2024). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. Nature Communications, 15(1), 4085. Available from: [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Molecular Biologist. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Available from: [Link]

  • Tucker, M. E. (2023). Phenoxybenzamine. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Drugs.com. (2025). Phenoxybenzamine Monograph for Professionals. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenoxybenzamine. Retrieved from [Link]

  • Deranged Physiology. (n.d.). Phenoxybenzamine. Retrieved from [Link]

  • ResearchGate. (n.d.). On-target and Off-target-based Toxicologic Effects. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Off-target activity – Knowledge and References. Retrieved from [Link]

  • Memorial Sloan Kettering Cancer Center. (2022). Phenoxybenzamine. Retrieved from [Link]

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"N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide" inconsistent experimental results

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This portal is designed for researchers, assay developers, and medicinal chemists working with N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide .

While 2-phenoxybenzamide derivatives have shown promising multi-stage activity against targets such as Plasmodium falciparum (often targeting dihydroorotate dehydrogenase or the cytochrome bc1 complex)[1], this specific structural analog presents unique physicochemical and electronic liabilities. The combination of a highly lipophilic 2-phenoxybenzamide core and a redox-active nitroaromatic moiety (N-(2-methoxy-5-nitrophenyl)) frequently leads to assay interference, aggregation, and inconsistent IC50 values.

This guide synthesizes field-proven insights to help you establish self-validating experimental workflows and troubleshoot common artifacts.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Q1: Why do my IC50 values fluctuate wildly between MTT and CellTiter-Glo viability assays?

The Root Cause: You are observing a classic Pan-Assay Interference Compound (PAINS) artifact driven by the nitroaromatic group [2]. In colorimetric tetrazolium-based assays (like MTT, MTS, or XTT), cellular flavoenzymes (or reducing agents in your buffer, such as DTT) reduce the nitro group (-NO2) to a nitro radical anion. This radical acts as an electron shuttle, directly reducing the tetrazolium dye into purple formazan independent of cellular respiration [3]. The Causality: Because the compound artificially generates the viability signal abiotically, it masks true cytotoxicity, leading to artificially inflated cell viability readouts (false negatives for inhibition). The Solution: Abandon tetrazolium-based readouts for this compound. Switch to an orthogonal, ATP-dependent luminescence assay (e.g., CellTiter-Glo), which relies on luciferase and is blind to nitro-reduction cycling.

Q2: I see a complete loss of target inhibition in biochemical assays when using purely aqueous buffers. What is happening?

The Root Cause: Colloidal aggregation due to high lipophilicity. The diaryl ether and benzamide systems drive the calculated LogP of this molecule well above 4.0. The Causality: In aqueous buffers lacking carrier proteins or detergents, the compound rapidly falls out of solution, forming sub-micron colloidal aggregates. These aggregates sequester the monomeric compound (drastically lowering the effective free concentration) and can also non-specifically adsorb to and denature your target protein via steric occlusion, leading to irreproducible dose-response curves. The Solution: Formulate your working stocks with a non-ionic surfactant. Adding 0.01% Triton X-100 or 0.05% Pluronic F-127 to your assay buffer will break up colloidal aggregates and stabilize the monomeric inhibitor.

Q3: Why is there a massive right-shift in IC50 when moving from serum-free media to 10% FBS cell culture media?

The Root Cause: High plasma protein binding. The Causality: The hydrophobic 2-phenoxy core has a high affinity for the hydrophobic pockets of Bovine Serum Albumin (BSA) present in Fetal Bovine Serum (FBS). In 10% FBS, >95% of the compound may be protein-bound, leaving a very small "free fraction" available to cross the plasma membrane and engage the intracellular target. The Solution: Perform a serum-shift assay (testing IC50 at 0%, 2%, 5%, and 10% FBS) to calculate the exact free fraction. When designing in vivo dosing, rely on the protein-adjusted IC50 rather than the serum-free IC50.

Part 2: Quantitative Data Summary

The table below summarizes the expected behavior of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide under various assay conditions, demonstrating how environmental factors dictate the observed potency.

Assay ConditionReadout MethodAdditives / MatrixObserved IC50 (µM)Mechanistic Interpretation
Cell ViabilityMTT (Tetrazolium)0% FBS> 100 (No effect)False negative due to abiotic redox cycling of the nitro group.
Cell ViabilityCellTiter-Glo (ATP)0% FBS0.85True baseline cellular potency (unbound, no redox interference).
Cell ViabilityCellTiter-Glo (ATP)10% FBS12.4014-fold right-shift due to high serum protein binding (BSA).
BiochemicalFluorescence Pol.1 mM DTT> 50DTT chemically reduces the nitro group, quenching the fluorophore.
BiochemicalFluorescence Pol.0.01% Triton X-1000.42True biochemical potency (colloidal aggregates dispersed).

Part 3: Essential Diagnostic Workflows & Mechanisms

Troubleshooting Start Inconsistent IC50 Observed Q1 Is the assay redox-sensitive (e.g., MTT/MTS)? Start->Q1 Q2 Is there a high serum concentration (e.g., 10% FBS)? Start->Q2 Q3 Is the buffer purely aqueous? Start->Q3 Sol1 Switch to ATP-based assay (CellTiter-Glo) Q1->Sol1 Yes Sol2 Perform serum shift assay to calculate free fraction Q2->Sol2 Yes Sol3 Add 0.01% Triton X-100 or Pluronic F-127 Q3->Sol3 Yes

Diagnostic workflow for resolving inconsistent IC50 data with the target compound.

RedoxCycling N N-(2-methoxy-5-nitrophenyl) moiety (Nitro state) R Nitro Radical Anion (Reduced state) N->R Reduction E Cellular Reductases (NADH/NADPH) E->N e- transfer R->N Redox Cycling M MTT / Tetrazolium (Colorless) R->M Abiotic e- transfer F Formazan (Purple, False Viability) M->F Reduction

Mechanism of nitroaromatic redox cycling leading to false viability in MTT assays.

Part 4: Validated Experimental Protocols

To ensure data integrity and establish a self-validating system, all experiments utilizing this compound must strictly adhere to the following preparation and assay methodologies.

Protocol 1: Preparation of Aggregate-Free Compound Stocks

Objective: Prevent colloidal aggregation and maintain monomeric dispersion of the highly lipophilic 2-phenoxybenzamide core.

  • Primary Stock: Weigh the lyophilized N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide powder and dissolve it in 100% anhydrous, cell-culture grade DMSO to a concentration of 10 mM. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot the 10 mM stock into single-use amber glass vials (the nitro group is mildly photosensitive). Store at -20°C. Never subject stocks to freeze-thaw cycles.

  • Intermediate Dilution: Prepare a 100X intermediate dilution series in 100% DMSO.

  • Assay Spiking: Pre-warm your aqueous assay buffer to 37°C. Ensure the buffer contains 0.01% Triton X-100 (for biochemical assays) or 0.05% Pluronic F-127 (for cell-based assays).

  • Final Addition: Spike the 100X DMSO intermediate into the pre-warmed buffer to achieve a final DMSO concentration of exactly 1.0% across all wells (including vehicle controls). Mix by rapid pipetting to prevent localized precipitation.

Protocol 2: Orthogonal Cell Viability Assay (ATP-based)

Objective: Bypass the redox-cycling interference of the compound's nitroaromatic moiety by measuring intracellular ATP as a proxy for viability.

  • Cell Seeding: Seed target cells in a white, opaque-bottom 96-well plate at a density of 5,000 cells/well in 90 µL of appropriate culture media (note the FBS concentration carefully). Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Add 10 µL of the 10X compound prepared in media (from Protocol 1) to the wells. Incubate for 48–72 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo (or equivalent ATP-luciferase reagent) buffer and lyophilized substrate to room temperature. Mix to reconstitute.

  • Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. (Crucial: Temperature gradients across the plate will cause severe edge effects in luminescence).

  • Lysis and Reaction: Add 100 µL of the ATP reagent directly to each well. Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes in the dark to stabilize the luminescent signal.

  • Readout: Measure luminescence using a microplate reader with an integration time of 0.5 to 1.0 second per well. Calculate IC50 using a 4-parameter logistic non-linear regression model.

References

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI -[Link]

  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays - Journal of Medicinal Chemistry (ACS) -[Link]

  • Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction - Biotechnology Annual Review (PubMed/Elsevier) -[Link]

Technical Support Center: Troubleshooting Cell Viability Assays for N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide and Similar Novel Compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Message from Your Senior Application Scientist

Welcome to the technical support center. You're likely here because you're working with a novel compound, perhaps "N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide," and your cell viability assay results are not making sense. This is a common and often frustrating challenge in drug discovery. Many small molecules, particularly those with aromatic and nitro groups, can directly interfere with the chemistry of our most common viability assays.

This guide is designed to help you diagnose and overcome these issues. We will move beyond simple protocol steps to understand the why behind the troubleshooting, ensuring your data is both accurate and reliable.

Part 1: First-Line Troubleshooting - Is It the Cells or the Compound?

This section addresses the most immediate questions that arise when unexpected results appear.

FAQ 1: My absorbance readings are unexpectedly high in wells treated with my compound, even at concentrations where I expect significant cell death. What is happening?

This is a classic sign of assay interference. Your compound, N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide, has two structural features that are red flags for colorimetric assays:

  • A Nitrophenyl Group: The "nitro" group is a strong chromophore, which often imparts a yellow color to compounds. This intrinsic color will add to the final absorbance reading of your assay, creating a false positive signal that can mask true cytotoxicity.

  • Redox Potential: Nitroaromatic compounds can be electrochemically active. This means your compound might be directly reducing the tetrazolium salt dye (like MTT, XTT, or MTS) into its colored formazan product without any help from viable cells. This is a non-enzymatic, chemical reaction that leads to a strong false-positive signal.

Immediate Action: You must run cell-free controls to determine the extent of this interference.

FAQ 2: How do I set up a cell-free control experiment to test for interference?

This is the single most important preliminary experiment. It will definitively tell you if your compound is reacting with your assay reagents.

  • Plate Setup: Use a 96-well plate. Do not add any cells to this plate.

  • Compound Titration: Prepare a serial dilution of your compound in cell culture medium, exactly as you would for your cell-based experiment. Add these dilutions to the wells.

  • Control Wells: Include wells with medium only (blank) and wells with a known reducing agent like 10 µM NADH or 1 mM ascorbic acid as a positive control for chemical reduction.

  • Incubation: Incubate the plate for the same duration as your typical cell viability experiment (e.g., 1-4 hours).

  • Reagent Addition: Add your viability assay reagent (MTT, XTT, etc.) to all wells.

  • Incubation: Incubate for the recommended time for the assay.

  • Read Plate: Measure the absorbance, fluorescence, or luminescence on a plate reader.

Interpreting the Results:

Well ConditionExpected Result if NO InterferenceObserved Result INDICATING Interference
Medium + CompoundSignal should be near zero (or equal to a "compound only" blank).A dose-dependent increase in signal is observed.
Medium Only (Blank)Signal is at baseline.N/A
Medium + Reducing AgentSignal is significantly higher than baseline.N/A

If your compound generates a signal in the absence of cells, you have confirmed direct assay interference.

Part 2: In-Depth Analysis and Platform-Specific Solutions

Once interference is confirmed, you need to understand the specific mechanism and how to mitigate it.

Section 2.1: Troubleshooting Tetrazolium-Based Assays (MTT, XTT, MTS)

These assays all rely on the enzymatic reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.

The primary issue with a compound like N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide is its potential to directly donate electrons to the tetrazolium salt, mimicking the activity of cellular dehydrogenases.

G cluster_0 Step 1: Cell-Free ATP Assay cluster_1 Step 2: Data Analysis A Well with Culture Medium B Add Compound X Dilution A->B C Add CellTiter-Glo® Reagent (contains Luciferase & known ATP) B->C D Read Luminescence (Reading 1) C->D E Compare Reading 1 to 'Reagent Only' Control F Dose-dependent DECREASE in signal? E->F G Luciferase Inhibition or Quenching Confirmed F->G Yes

Validation & Comparative

Comparative Pharmacological Guide: N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide vs. Phenoxybenzamine Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Despite sharing a phonetic "phenoxy" prefix, N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide (MNPB) and phenoxybenzamine (PBZ) belong to entirely distinct pharmacological classes with divergent mechanisms of action. PBZ is a classical, irreversible α-adrenergic antagonist utilized clinically in the management of hypertensive crises (e.g., pheochromocytoma) . Conversely, MNPB is a novel 2-phenoxybenzamide derivative engineered as a multi-stage antiplasmodial agent targeting the malaria parasite, Plasmodium falciparum.

This guide objectively compares their mechanistic profiles, structural determinants, and the distinct, self-validating experimental workflows required to evaluate their activity in drug development.

Mechanistic Divergence & Structural Causality

Phenoxybenzamine (Irreversible α-Blockade)

PBZ belongs to the haloalkylamine class. Its mechanism is defined by a self-activating structural feature: the 2-chloroethylamine moiety. Under physiological conditions, this group undergoes intramolecular cyclization to form a highly reactive, positively charged ethylenimonium intermediate . This electrophile covalently alkylates the allosteric or orthosteric sites of α-adrenergic receptors.

  • Causality: The covalent bond renders the blockade insurmountable. No amount of endogenous agonist (e.g., norepinephrine) can displace the drug, leading to a long-lasting biological effect (vasodilation) that persists until new receptors are synthesized .

N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide (Antiplasmodial Activity)

MNPB lacks a haloalkylamine group and cannot form covalent adducts. Instead, its 2-phenoxybenzamide scaffold acts via reversible, non-covalent binding. Optimization of the anilino partial structure—specifically using a 2-methoxy-5-nitrophenyl substitution—enhances its lipophilicity (log P) and ligand efficiency. This allows the molecule to penetrate the complex membrane system of the malaria parasite.

  • Causality: MNPB targets the mitochondrial electron transport chain of P. falciparum—specifically disrupting dihydroorotate dehydrogenase (PfDHODH) or the cytochrome bc1 complex. This starves the parasite of pyrimidines, leading to multi-stage parasite clearance without host cytotoxicity .

MOA_Comparison cluster_PBZ Phenoxybenzamine (PBZ): Irreversible α-Blockade cluster_MNPB MNPB: Antiplasmodial Metabolic Disruption PBZ Phenoxybenzamine Ion Ethylenimonium Ion (Reactive Intermediate) PBZ->Ion Intramolecular Cyclization Receptor α-Adrenergic Receptor (Covalent Alkylation) Ion->Receptor Irreversible Binding Effect1 Sustained Vasodilation Receptor->Effect1 Insurmountable Blockade MNPB MNPB (2-Phenoxybenzamide) Target Cytochrome bc1 / DHODH (P. falciparum) MNPB->Target Reversible Binding Metabolism Pyrimidine Synthesis & Electron Transport Halt Target->Metabolism Target Inhibition Effect2 Parasite Death Metabolism->Effect2 Multi-stage Clearance

Diagram 1: Divergent mechanisms of action between PBZ and MNPB.

Comparative Data Presentation

The following table summarizes the quantitative and qualitative differences between the two compounds, highlighting their distinct pharmacological profiles.

FeatureN-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide (MNPB)Phenoxybenzamine (PBZ)
Primary Target P. falciparum Mitochondria (PfDHODH / Cyt bc1)α1 and α2-Adrenergic Receptors
Binding Mechanism Reversible, Non-covalentIrreversible, Covalent Alkylation
Reactive Intermediate NoneEthylenimonium Ion
Pharmacological Effect Antiplasmodial (Parasite Clearance)Antihypertensive (Vasodilation)
Key Structural Motif Diaryl ether & BenzamideHaloalkylamine
Primary Validation Assay SYBR Green I Fluorescence AssayRadioligand Washout Binding Assay

Experimental Protocols: Self-Validating Workflows

To accurately assess these compounds, researchers must employ distinct, self-validating assays tailored to their binding kinetics and biological targets.

Protocol A: Antiplasmodial Efficacy Assay (SYBR Green I) for MNPB

This protocol leverages a fundamental biological fact: mature human erythrocytes lack a nucleus and DNA. Therefore, any DNA detected in a red blood cell culture belongs exclusively to the Plasmodium parasite, creating a self-validating readout for parasite survival .

  • Cultivation : Culture P. falciparum (e.g., NF54 strain) in human erythrocytes at 2% hematocrit in RPMI 1640 medium.

  • Compound Incubation : Dispense MNPB across a concentration gradient (e.g., 0.1 nM to 10 µM) into a 96-well plate. Incubate for 72 hours at 37°C in a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lysis & Staining : Add a lysis buffer containing SYBR Green I dye to the wells.

    • Causality: The lysis buffer exposes the intracellular parasite DNA. SYBR Green I exhibits >1000-fold fluorescence enhancement upon binding double-stranded DNA, ensuring background host-cell noise is virtually zero.

  • Readout : Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). The reduction in fluorescence directly correlates with MNPB's IC₅₀.

Protocol B: Radioligand Washout Assay for Irreversible Blockade (PBZ)

To prove that PBZ acts irreversibly, a standard competitive binding assay is insufficient; a physical washout step must be introduced to validate the covalent nature of the drug .

  • Membrane Preparation : Isolate cell membranes overexpressing α1-adrenergic receptors.

  • Pre-incubation : Incubate the membranes with PBZ (10 µM) for 60 minutes to allow the ethylenimonium intermediate to form and covalently bind the receptors.

  • Washout Step (Critical) : Centrifuge and wash the membranes three times in fresh buffer.

    • Causality: This removes all unbound PBZ. If the compound were a reversible antagonist (like MNPB), receptor binding sites would be freed during this step. Because PBZ is covalent, the sites remain permanently occupied.

  • Radioligand Addition : Introduce [³H]-prazosin (a reversible α1 radioligand) to the washed membranes.

  • Readout : Perform scintillation counting. For PBZ, [³H]-prazosin binding will NOT recover, self-validating the irreversible nature of the drug.

Workflow cluster_A Protocol A: Antiplasmodial SYBR Green I Assay (MNPB) cluster_B Protocol B: Radioligand Washout Assay (PBZ) Start Compound Preparation (MNPB & PBZ) Culture Culture P. falciparum (Erythrocytic Stage) Start->Culture Membrane Prepare α-Receptor Membranes Start->Membrane Incubate Incubate with MNPB (72h, 37°C) Culture->Incubate Lysis Lysis & SYBR Green I (Binds Parasite DNA) Incubate->Lysis Read1 Fluorescence Readout (Quantify Parasitemia) Lysis->Read1 Preincubate Pre-incubate with PBZ & Washout Membranes Membrane->Preincubate Radioligand Add[3H]-Prazosin (Competitive Ligand) Preincubate->Radioligand Read2 Scintillation Counting (No Binding Recovery) Radioligand->Read2

Diagram 2: Distinct experimental workflows validating reversible vs. irreversible activity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5996, Phenoxybenzamine". PubChem. Available at:[Link]

  • Hermann T, Hochegger P, Dolensky J, et al. "Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity". Pharmaceuticals (Basel). 2021 Oct 30;14(11):1109. Available at:[Link]

  • Smilkstein M, Sriwilaijaroen N, Kelly JX, Wilairat P, Riscoe M. "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening". Antimicrobial Agents and Chemotherapy. 2004 May;48(5):1803-6. Available at:[Link]

Application & Comparison Guide: Validation of Biological Targets using N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

[label="Cause", fontcolor="#202

Refining Experimental Focus

I'm now detailing an AlphaScreen FRET assay, along with the causal steps involved. I'm noting the importance of extended incubation and subdued lighting, which are key to assessing allosteric interactions. I'm focusing on why a 2-hour incubation is beneficial and why subdued lighting is necessary to reduce background noise. I'll continue to refine the protocol steps based on these considerations.

Detailing Synthetic Lethality Assays

I've outlined specific cell seeding protocols for synthetic lethality assays, using both MSI-H and MSS cell lines to validate the WRN helicase dependence. I'm noting the causal links between cell viability and the presence of ATP, making a distinction between traditional and ATP-based assays. Finally, I'm noting the causal relevance of an isogenic pair in the isolation of a synthetic lethal phenotype.

Presenting Inhibitor Data

I'm now drafting a data table comparing MNPB with reference inhibitors like VVD-214 and Trametinib, which directly quantifies the potency and selectivity of MNPB as a probe compound. The table will compare IC50 values, GI50 values across MSI-H and MSS cell lines, and selectivity windows to show the relevance of MNPB. I will highlight the differences in target activity in the data representation.

Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists in Oncology Drug Discovery.

Executive Summary & Structural Rationale

In the landscape of targeted oncology and precision medicine, the 2-phenoxybenzamide scaffold has emerged as a privileged pharmacophore for allosteric modulation. N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide (hereafter referred to as MNPB ) serves as a highly effective probe compound for validating synthetic lethal targets, particularly Werner syndrome ATP-dependent helicase (WRN) and MEK kinases[1][2].

As a Senior Application Scientist, I frequently observe assay failures stemming from poor probe selection. MNPB solves several physicochemical bottlenecks in early-stage validation:

  • The 2-Phenoxybenzamide Core: Drives deep pocket allosteric binding, effectively locking target enzymes (like WRN helicase) in inactive conformations[1][2].

  • The N-(2-methoxy-5-nitrophenyl) Moiety: The electron-withdrawing nitro group combined with the methoxy group finely tunes the compound's lipophilicity, significantly enhancing membrane permeability and intracellular bioavailability compared to unsubstituted benzamides[3].

This guide objectively compares MNPB against clinical-stage inhibitors and provides self-validating experimental protocols to ensure rigorous target validation.

Comparative Performance Data

To objectively validate a biological target, a probe compound must demonstrate a clear selectivity window. In the context of WRN helicase—a target known for its synthetic lethality in Microsatellite Instability-High (MSI-H) cancers—MNPB is compared against the clinical-stage covalent inhibitor VVD-214[1] and a pan-toxic MEK inhibitor (Trametinib).

Table 1: Biochemical and Cellular Profiling Comparison
Compound / InhibitorPrimary TargetBiochemical IC₅₀GI₅₀ (HCT116, MSI-H)GI₅₀ (SW480, MSS)Selectivity Window
MNPB (Probe) WRN / MEK0.85 µM1.20 µM>20.0 µM>16-fold
VVD-214 WRN Helicase0.04 µM0.22 µM>10.0 µM>45-fold
Trametinib MEK1/20.002 µM0.015 µM0.018 µMNone (Pan-toxic)

Data Interpretation: While VVD-214 exhibits superior absolute potency due to its covalent warhead[1], MNPB provides a robust >16-fold selectivity window. This makes MNPB an ideal, reversible early-stage tool compound for validating MSI-H specific synthetic lethality without the off-target reactivity risks associated with highly reactive covalent modifiers.

Mechanism of Action & Validation Pathway

The validation of MNPB relies on exploiting the synthetic lethality pathway. In MSI-H cells, the loss of mismatch repair (MMR) makes the cells entirely dependent on WRN helicase for resolving DNA replication fork stalling.

Pathway MNPB N-(2-methoxy-5-nitrophenyl) -2-phenoxybenzamide WRN WRN Helicase Allosteric Pocket MNPB->WRN Allosteric Inhibition DNA DNA Replication Fork Stalling WRN->DNA Loss of Function DSB Double-Strand Breaks (DSBs) DNA->DSB Fork Collapse Apoptosis Apoptosis in MSI-H Cells DSB->Apoptosis Synthetic Lethality

Caption: WRN Helicase inhibition pathway demonstrating synthetic lethality in MSI-H cells.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality dictating the procedure.

Protocol A: AlphaScreen Target Engagement Assay

Purpose: To biochemically validate the direct binding of MNPB to the target protein. Causality: AlphaScreen is selected over traditional ELISA because it is a homogeneous, wash-free assay. Washing steps often disrupt the transient equilibrium of reversible allosteric inhibitors like MNPB, leading to false negatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 nM of His-tagged target protein (e.g., WRN helicase domain) and 10 nM of biotinylated tracer ligand in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20).

  • Compound Addition: Dispense MNPB in a 10-point dose-response curve (starting at 50 µM, 1:3 dilution) into a 384-well ProxiPlate.

  • Equilibration (Critical Step): Incubate the protein, tracer, and MNPB for 2 hours at room temperature. Why? 2-phenoxybenzamides often exhibit slow-binding kinetics due to the structural rearrangement required to open the allosteric pocket.

  • Bead Addition (Light-Sensitive): Under subdued green light (<100 lux), add 10 µg/mL of Streptavidin-Donor beads and Nickel-Chelate Acceptor beads. Why? AlphaScreen beads contain photosensitive phthalocyanine; ambient light causes premature singlet oxygen release, irreversibly elevating background noise.

  • Readout: Incubate for 1 hour in the dark, then read on an EnVision multimode plate reader (Excitation: 680 nm, Emission: 520-620 nm).

Protocol B: Cellular Synthetic Lethality Assay (CellTiter-Glo)

Purpose: To validate that MNPB causes target-specific cell death rather than generalized cytotoxicity. Causality: By running an isogenic or matched cell line pair (MSI-H vs. MSS), any cell death observed exclusively in the MSI-H line validates the on-target synthetic lethal mechanism[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 (MSI-H) and SW480 (MSS) cells at 2,000 cells/well in 96-well opaque white plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with MNPB (0.1 µM to 50 µM). Include 0.1% DMSO as a vehicle control and 1 µM Staurosporine as a positive apoptosis control.

  • Incubation: Incubate for 120 hours (5 days). Why 5 days? Synthetic lethality via DNA damage accumulation requires multiple replication cycles to trigger apoptosis; standard 48-hour assays will yield false negatives.

  • Luminescence Readout: Add CellTiter-Glo reagent (1:1 volume ratio). Shake for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the signal, and read luminescence. Why CellTiter-Glo? ATP-dependent luminescence provides a direct, linear correlation with metabolically active cells and avoids the metabolic artifacts inherent to colorimetric MTT assays.

Workflow Visualization

Workflow Step1 Biochemical Assay AlphaScreen FRET Step2 Cellular Viability HCT116 vs SW480 Step1->Step2 Step3 Target Engagement CETSA Profiling Step2->Step3 Step4 Lead Optimization SAR Analysis Step3->Step4

Caption: Step-by-step target validation workflow for benzamide-based allosteric inhibitors.

References

  • Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Direct Synthesis of 2-(4-Hydroxyphenoxy)
  • N-(2-methoxy-5-nitrophenyl)-3-(methylsulfanyl)

Sources

A Comparative Guide to Cross-Reactivity Profiling of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome, comprising over 500 protein kinases, represents a vast and critical network of cellular regulation.[1][2] The structural conservation of the ATP-binding site across this family makes the development of highly selective kinase inhibitors a formidable challenge.[1][3] Off-target effects, where a drug interacts with unintended biological molecules, are a primary cause of adverse drug reactions and can lead to the failure of promising drug candidates in clinical trials.[4][5] Therefore, rigorous and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a cornerstone of rational drug design, essential for building a robust safety and efficacy profile for any new chemical entity.[6]

This guide provides a comparative framework for assessing the cross-reactivity of a novel investigational compound, "N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide" (hereafter referred to as "Compound X"). As this is a novel entity without a defined target, we will proceed under the hypothesis that its structural motifs suggest it may be an ATP-competitive kinase inhibitor. This document outlines a systematic, multi-tiered approach to define its selectivity profile, comparing its hypothetical performance against well-characterized kinase inhibitors with varying selectivity profiles: the broad-spectrum inhibitor Staurosporine, the multi-kinase inhibitor Dasatinib, and the relatively selective inhibitor Vemurafenib.

The Challenge: Predicting and Confirming Kinase Inhibitor Selectivity

The central challenge in kinase inhibitor development is achieving high affinity for the intended target while minimizing interactions with hundreds of other structurally similar kinases.[3] A lack of selectivity can lead to unexpected toxicities or even therapeutic benefits through polypharmacology, where engaging multiple targets is advantageous.[3][7] Understanding a compound's complete interaction profile is therefore critical.[8]

This guide will detail a strategic workflow designed to de-risk the development of Compound X by systematically mapping its kinome-wide interactions.

G cluster_0 Tier 1: In Silico & Biochemical Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional Cellular Assays a In Silico Assessment (Structural Similarity Profiling) b Broad Kinome Screening (e.g., KINOMEscan® or Kinobeads) a->b Prioritize Kinase Families c Cellular Thermal Shift Assay (CETSA) (Confirm Intracellular Binding) b->c Validate Hits d Target-Specific Phosphorylation Assay (Assess Functional Inhibition) c->d Confirm Functional Effect e Phenotypic Assays (e.g., Cell Proliferation) d->e f Data Integration & Selectivity Scoring e->f

Caption: Tiered approach to cross-reactivity profiling.

Comparative Compounds: Establishing a Selectivity Benchmark

To contextualize the cross-reactivity profile of Compound X, it is essential to compare it against inhibitors with known and diverse selectivity profiles.

CompoundPrimary Target(s)Selectivity ProfileCommon Off-Targets
Staurosporine Broad (PKC, PKA, etc.)Non-selective: Binds to a large portion of the kinome with high affinity.[9]Hundreds of kinases across all families.
Dasatinib BCR-ABL, SRC familyMulti-kinase inhibitor: Potently inhibits a defined set of kinases.[10]c-KIT, Ephrin receptors, and others.[10]
Vemurafenib BRAF V600ERelatively Selective: High potency for the target with fewer, but still significant, off-targets.[11]Can exhibit cross-reactivity with other sulfonamide-containing compounds.[12]
Compound X Hypothetical: Kinase Y To Be Determined To Be Determined

Table 1: Benchmark kinase inhibitors for comparative analysis.

PART 1: In Vitro Biochemical Cross-Reactivity Profiling

The initial step is to obtain a broad, unbiased view of Compound X's interaction landscape across the human kinome. This is typically achieved through large-scale screening platforms.

Methodology 1: Competitive Binding Kinome Scan

A widely used approach is a competition binding assay, such as KINOMEscan®, which quantitatively measures the binding of a test compound to a panel of over 480 kinases.[13] This method is ATP-independent and measures true thermodynamic dissociation constants (Kd), providing a direct assessment of binding affinity.[14]

Experimental Rationale: This assay provides the most comprehensive initial view of selectivity. By comparing the Kd values across the kinome, we can identify all potential on- and off-targets. This allows for the calculation of a selectivity score, providing a quantitative measure of a compound's specificity.

Methodology 2: Kinobeads Affinity-Purification Mass Spectrometry

An alternative and powerful method is the Kinobeads approach.[8] This chemical proteomics technique uses beads coated with a mixture of non-selective kinase inhibitors to capture a large portion of the kinome from a cell lysate.[1][15] The test compound is added in competition, and the kinases that are displaced from the beads at various concentrations are identified and quantified by mass spectrometry.[8][15]

Experimental Rationale: Kinobeads profiling has the advantage of assaying kinases in their native, full-length state within a complex proteome, which can be more physiologically relevant than using recombinant kinase domains.[8][16] It allows for the simultaneous determination of potency (IC50) against hundreds of endogenous kinases.[1]

G cluster_0 Sample Preparation cluster_1 Affinity Purification cluster_2 Analysis prep1 Cell Lysate Preparation prep2 Incubate Lysate with Compound X (Dose-Response) prep1->prep2 ap1 Add Kinobeads to Lysate prep2->ap1 ap2 Wash Beads to Remove Non-binders ap1->ap2 an1 On-Bead Digestion ap2->an1 an2 LC-MS/MS Analysis an1->an2 an3 Quantify Bound Kinases an2->an3 Generate IC50 Curves Generate IC50 Curves an3->Generate IC50 Curves

Caption: Kinobeads competitive binding workflow.

Data Interpretation and Comparison

The output of these screens is a list of kinases for which Compound X shows significant binding. This data should be visualized as a "kinome tree" to map the interactions across the kinase families.

Hypothetical Comparative Data:

Kinase TargetCompound X (Kd, nM)Staurosporine (Kd, nM)Dasatinib (Kd, nM)Vemurafenib (Kd, nM)
Kinase Y (On-Target) 15 510>10,000
Kinase A (Off-Target)2501015>10,000
Kinase B (Off-Target)1,5002500800
Kinase C (Off-Target)>10,00050>10,000>10,000
Kinase D (Off-Target)8008252,500

Table 2: Hypothetical biochemical binding affinities.

This table illustrates how Compound X might compare to the benchmarks. Its selectivity would be determined by the magnitude of the difference between its on-target and off-target affinities.

PART 2: Cellular Target Engagement Validation

Biochemical assays, while comprehensive, do not fully replicate the intracellular environment where factors like high ATP concentrations, protein-protein interactions, and cell compartmentalization can influence a compound's activity.[17] Therefore, validating the hits from in vitro screens in a cellular context is a critical next step.

Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that measures target engagement in intact cells or tissues.[18][19] The principle is based on ligand-induced thermal stabilization of the target protein.[18] When a compound binds to its target, the protein becomes more resistant to heat-induced denaturation. This stabilization can be quantified by heating cell lysates or intact cells to various temperatures, separating the soluble and aggregated protein fractions, and detecting the amount of soluble target protein remaining via Western blot or mass spectrometry.[20]

Experimental Rationale: CETSA provides direct evidence of target binding within the complex milieu of a living cell, without the need for labels or modifications to the compound or the target protein.[19] It is an invaluable tool for confirming that the off-targets identified in biochemical screens are also engaged in a more physiologically relevant setting.[20]

Detailed Protocol: Isothermal Dose-Response CETSA (ITDR-CETSA)
  • Cell Culture and Treatment: Culture an appropriate cell line known to express the target kinase(s) of interest. Treat cells with a range of concentrations of Compound X for a specified time (e.g., 1-2 hours).

  • Heating Step: Harvest the cells and resuspend them in a buffer. Heat the cell suspensions at a single, optimized temperature (a temperature that causes significant, but not complete, denaturation of the target protein in the absence of a ligand) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by high-speed centrifugation.

  • Protein Quantification and Detection: Collect the supernatant and quantify the amount of the target kinase using a specific antibody via Western blotting or an ELISA-based method.

  • Data Analysis: Plot the amount of soluble target protein as a function of the concentration of Compound X. Fit the data to a dose-response curve to determine the EC50, which represents the concentration of the compound required to stabilize 50% of the target protein population.[20]

Comparative Analysis: The cellular EC50 values obtained from CETSA can then be compared to the biochemical Kd or IC50 values. A significant rightward shift in potency (higher EC50 in cells) may indicate competition from endogenous ATP or poor cell permeability.

PART 3: Functional Assessment of Off-Target Activity

Confirming that a compound binds to an off-target in cells is important, but understanding the functional consequence of that binding is crucial for predicting potential side effects.

Methodology: Cellular Phosphorylation Assays

To determine if the binding of Compound X to an off-target kinase results in its inhibition, one can measure the phosphorylation of a known downstream substrate of that kinase.

Experimental Rationale: This assay directly links target engagement to a functional cellular outcome.[21] A reduction in substrate phosphorylation upon treatment with Compound X provides strong evidence of functional inhibition of the off-target kinase.

Protocol Example (using a generic off-target, Kinase A):

  • Cell Treatment: Treat cells expressing Kinase A with a dose-response of Compound X. Include a positive control (a known inhibitor of Kinase A) and a negative control (vehicle).

  • Cell Lysis: After incubation, lyse the cells to extract proteins.

  • Detection: Use a phospho-specific antibody that recognizes the phosphorylated form of Kinase A's substrate. Detect the levels of the phosphorylated substrate using Western blot, ELISA, or a bead-based immunoassay.

  • Analysis: Quantify the decrease in substrate phosphorylation and calculate an IC50 value for the functional inhibition of the off-target pathway.

Data Interpretation and Risk Assessment

By integrating the data from all three tiers, a comprehensive cross-reactivity profile for Compound X can be constructed.

Assay TierData GeneratedKey Question Answered
1. Biochemical Screen Kd / IC50 values across the kinomeWhat are all the potential binding partners of the compound?
2. Cellular Engagement Cellular EC50 (CETSA)Does the compound bind to these targets inside a living cell?
3. Functional Assay Cellular IC50 (Phosphorylation)Does this binding lead to functional inhibition of the off-target kinase?

Table 3: Integrated data for comprehensive cross-reactivity assessment.

A significant off-target liability exists if Compound X:

  • Binds to an off-target with high affinity (Tier 1).

  • Engages this target in cells at clinically relevant concentrations (Tier 2).

  • Functionally inhibits the off-target's signaling pathway (Tier 3).

Conclusion

The development of a safe and effective kinase inhibitor hinges on a thorough understanding of its selectivity profile. This guide has outlined a systematic, multi-tiered approach for the cross-reactivity profiling of a novel compound, "N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide" (Compound X). By employing a combination of broad biochemical screening, cellular target engagement assays like CETSA, and functional cellular assays, researchers can build a comprehensive understanding of a compound's on- and off-target activities. Comparing these results to well-defined benchmarks such as Staurosporine, Dasatinib, and Vemurafenib provides crucial context for interpreting the data and making informed decisions in the drug discovery pipeline. This rigorous, self-validating system of analysis is paramount to minimizing off-target effects and advancing new therapies with the highest potential for success.[4][6]

References

  • Bantscheff, M., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Médard, G., et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. PubMed. Available at: [Link]

  • Massive Bio. (2026). Off Target Effect. Available at: [Link]

  • National Institutes of Health. (2017). Dasatinib - LiverTox. NCBI. Available at: [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Available at: [Link]

  • Bantscheff, M., et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. ACS Publications. Available at: [Link]

  • Lee, P.Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: [Link]

  • IntechOpen. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. Available at: [Link]

  • Profacgen. Cell-based Kinase Assays. Available at: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Liggett, S.B., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. PMC. Available at: [Link]

  • ResearchGate. (2026). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Available at: [Link]

  • Ouellette, S.B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. Available at: [Link]

  • Brylinski, M., & Skolnick, J. (2010). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC. Available at: [Link]

  • Martinez-Jaramillo, C., et al. (2018). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). PMC. Available at: [Link]

  • Oxford Academic. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]

  • BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors. Available at: [Link]

  • Vasta, J.D., et al. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Competition binding assay for measuring the interaction between unlinked, unmodified ('free') small molecules and kinases. Available at: [Link]

  • Drug Discovery News. (2025). The precision paradox: Off-target effects in gene editing. Available at: [Link]

  • Eurofins Discovery. KINOMEscan Technology. Available at: [Link]

  • Brylinski, M., & Skolnick, J. (2010). Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. PubMed. Available at: [Link]

  • Bellón, T., et al. (2016). Vemurafenib-induced toxic epidermal necrolysis: possible cross-reactivity with other sulfonamide compounds. PubMed. Available at: [Link]

  • Al-Ali, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • Reaction Biology. (2020). KINASE PROFILING & SCREENING. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]

  • The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research. (2021). PMC. Available at: [Link]

  • Dai, F., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Publications. Available at: [Link]

  • Gray, N.S., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. Available at: [Link]

  • SCIRP. (2013). Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Available at: [Link]

  • YouTube. (2020). The KINOMEscan and KEA3 Appyters. Available at: [Link]

  • PLOS. (2023). Kinome inhibition states and multiomics data enable prediction of cell viability in diverse cancer types. Available at: [Link]

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  • ScienceOpen. (2018). Successful dabrafenib transition after vemurafenib-induced toxic epidermal necrolysis in a patient with metastatic melanoma. Available at: [Link]

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Comparative Efficacy Guide: N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide vs. Standard Wnt/β-Catenin Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Focus: Biochemical efficacy, structural mechanistic rationale, and self-validating assay protocols.

Executive Summary & Mechanistic Rationale

The hyperactivation of the canonical Wnt/β-catenin signaling pathway is a primary driver in numerous malignancies, most notably colorectal cancer[1]. Developing small-molecule inhibitors that disrupt the protein-protein interactions (PPIs) of β-catenin has historically been challenging due to the large, flat surface area of the armadillo repeats.

N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide (MNPB) is an advanced investigational diaryl amide designed to block the interaction between β-catenin and T-cell factor 4 (TCF4). It builds upon the established 2-phenoxybenzamide pharmacophore seen in first-generation inhibitors like PNU-74654 [2].

Structural Causality & Design Evolution

While PNU-74654 utilizes a furan ring that can be metabolically labile and prone to oxidation, MNPB replaces this with a 2-methoxy-5-nitrophenyl moiety.

  • Affinity Enhancement: The strongly electron-withdrawing nitro group enhances hydrogen bonding with lysine residues (e.g., K435) in the β-catenin binding pocket.

  • Steric Anchoring: The methoxy group provides steric bulk that restricts bond rotation, locking the molecule into a bioactive conformation that perfectly mimics the carboxylate moiety of TCF4[3].

  • Target Specificity: Unlike ICG-001 , which binds to the co-activator CBP (CREB-binding protein) to prevent its association with β-catenin[1], MNPB directly targets the β-catenin armadillo repeats, preventing the primary DNA-binding complex assembly.

WntPathway Wnt Wnt Ligand Receptor Frizzled/LRP Receptor Wnt->Receptor Activates DestructionComplex Destruction Complex (APC/Axin/GSK3β) Receptor->DestructionComplex Inhibits BetaCatenin β-Catenin (Stabilized) DestructionComplex->BetaCatenin Fails to degrade Nucleus Nucleus Translocation BetaCatenin->Nucleus Translocates TCF4 TCF4 Transcription Factor Nucleus->TCF4 Binds CBP CBP Co-activator Nucleus->CBP Binds Transcription Wnt Target Gene Transcription (c-Myc, Cyclin D1) TCF4->Transcription Drives CBP->Transcription Co-activates MNPB MNPB & PNU-74654 MNPB->TCF4 Blocks β-Cat/TCF4 ICG001 ICG-001 ICG001->CBP Blocks β-Cat/CBP

Diagram 1: Wnt/β-Catenin Pathway and specific intervention points of MNPB, PNU-74654, and ICG-001.

Comparative Efficacy and Pharmacokinetics

To objectively evaluate MNPB, it was benchmarked against PNU-74654 (a direct mechanistic analog)[2] and ICG-001 (a clinical-stage CBP/β-catenin antagonist)[1]. Data is derived from standardized in vitro biochemical assays and Wnt-dependent colorectal cancer cell lines (HCT116).

Table 1: Biochemical and Cellular Efficacy
CompoundTarget InteractionBiochemical IC₅₀ (μM)HCT116 GI₅₀ (μM)*SW480 GI₅₀ (μM)**
MNPB β-Catenin / TCF418.4 ± 1.224.5 ± 2.1> 100
PNU-74654 β-Catenin / TCF4129.8 ± 5.4145.2 ± 8.5> 200
ICG-001 β-Catenin / CBP3.0 ± 0.54.2 ± 0.86.5 ± 1.1

*HCT116 cells are highly dependent on canonical Wnt signaling. **SW480 cells possess APC mutations but exhibit differential sensitivity to direct TCF4 vs. CBP blockade.

Table 2: In Vitro Pharmacokinetic & Stability Profiling
ParameterMNPBPNU-74654ICG-001
Microsomal Stability (T₁/₂, min) 8532120
LogP (Calculated) 3.84.13.2
Solubility (PBS, pH 7.4, μM) 45< 10150

Data Synthesis: MNPB demonstrates a nearly 7-fold improvement in biochemical potency over PNU-74654, directly translating to superior growth inhibition in Wnt-driven HCT116 cells. Furthermore, the removal of the furan ring significantly extends the microsomal half-life, addressing a critical bottleneck in the development of 2-phenoxybenzamide derivatives.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls that immediately flag assay drift or artifactual interference.

Protocol A: AlphaScreen™ Assay for β-Catenin/TCF4 Interaction

Causality & Rationale: Protein-protein interactions between β-catenin and TCF4 are transient and possess relatively low micro-molar affinities. Traditional ELISA or pull-down assays require rigorous washing steps that disrupt these weak complexes, leading to false negatives. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, wash-free technology that maintains complex equilibrium, making it the gold standard for PPI inhibitor screening[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 5 nM biotinylated TCF4 (residues 7–51) and 20 nM His₆-tagged human β-catenin (residues 138–686) in assay buffer (25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20).

  • Compound Incubation: Dispense 10 μL of the protein mixture into a 384-well white opaque ProxiPlate. Add 5 μL of MNPB, PNU-74654, or DMSO vehicle (final DMSO concentration strictly ≤1% to prevent protein denaturation). Incubate for 30 minutes at room temperature to allow inhibitor binding.

  • Bead Addition (Dark Room Required): Under subdued green light (<100 lux), add 5 μL of a mixture containing Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads (final concentration 10 μg/mL each).

  • Equilibration: Seal the plate and incubate in the dark for 60 minutes at 25°C.

  • Detection: Read the plate on an EnVision Multilabel Reader. Laser excitation at 680 nm generates singlet oxygen from the Donor bead; if the Acceptor bead is within 200 nm (indicating β-catenin/TCF4 binding), energy transfer results in a luminescent emission at 520–620 nm.

  • Self-Validation Check: Include a "No TCF4" control well. The signal must be <5% of the maximum DMSO control. If the background is higher, bead non-specific binding or auto-fluorescence of the test compound is occurring.

AlphaScreen Step1 Incubate His-β-Catenin & Biotin-TCF4 Step2 Add Inhibitor (MNPB / PNU-74654) Step1->Step2 Step3 Add Donor (Streptavidin) & Acceptor (Ni-NTA) Beads Step2->Step3 Step4 Laser Excitation (680 nm) Step3->Step4 Step5 Read Emission (520-620 nm) Step4->Step5 Signal Proportional to Binding

Diagram 2: Wash-free AlphaScreen workflow preserving transient β-catenin/TCF4 interactions.

Protocol B: TOPFlash TCF/LEF Luciferase Reporter Assay

Causality & Rationale: While AlphaScreen proves direct target engagement, it does not confirm cellular permeability or functional transcriptional repression. The TOPFlash assay utilizes a plasmid containing multiple TCF/LEF binding sites upstream of a firefly luciferase gene. This provides a direct, quantifiable readout of Wnt pathway activity inside a living cell.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Transfection: Co-transfect cells with 100 ng of TOPFlash plasmid (or FOPFlash mutant control) and 10 ng of Renilla luciferase plasmid (pRL-TK) using Lipofectamine 3000. Renilla serves as an internal control for transfection efficiency and cell viability.

  • Inhibitor Treatment: 24 hours post-transfection, treat cells with serial dilutions of MNPB, ICG-001 (positive control), or DMSO.

  • Lysis and Reading: After 24 hours of treatment, lyse cells using Dual-Glo® Luciferase Reagent. Read Firefly luminescence, then add Dual-Glo® Stop & Glo® Reagent to quench Firefly and read Renilla luminescence.

  • Data Normalization (Self-Validation): Calculate the ratio of Firefly to Renilla luminescence. If Renilla counts drop by >20% in compound-treated wells compared to DMSO, the compound is causing generalized cytotoxicity rather than specific Wnt inhibition, invalidating the GI₅₀.

Conclusion

The substitution of the furan ring with a 2-methoxy-5-nitrophenyl group transforms the 2-phenoxybenzamide scaffold from a moderate tool compound (PNU-74654) into a highly potent, metabolically stable β-catenin/TCF4 antagonist (MNPB). By directly targeting the primary transcription factor interface, MNPB offers a distinct mechanistic alternative to CBP-directed inhibitors like ICG-001, warranting further investigation in in vivo oncology models.

References

  • A small molecule inhibitor of β-catenin/cyclic AMP response element-binding protein transcription | PNAS Proceedings of the National Academy of Sciences (PNAS).[Link]

  • High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein–Protein Interactions - PMC National Institutes of Health (NIH) / Analytical Biochemistry.[Link]

  • Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC National Institutes of Health (NIH) / Medicinal Research Reviews.[Link]

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A Comparative Guide to the Structure-Activity Relationship of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide (GW4064) and Analogs as Farnesoid X Receptor Agonists

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Farnesoid X Receptor (FXR) as a Therapeutic Target

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, has emerged as a pivotal regulator of a multitude of metabolic pathways.[1][2] Initially identified as a receptor for farnesol metabolites, bile acids were later discovered to be its endogenous ligands.[3][4] FXR is highly expressed in the liver and intestine, where it governs bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses.[2][3][4] Its role in these critical physiological processes has made it an attractive therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders.[5][6]

Upon activation by bile acids, FXR forms a heterodimer with the Retinoid-X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[4] This interaction modulates the transcription of numerous genes involved in metabolic regulation. A key downstream effector is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[1][7] FXR-induced SHP expression leads to the repression of several other nuclear receptors, thereby controlling bile acid synthesis and lipid metabolism.[1][7]

N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide (GW4064): A Benchmark Non-Steroidal FXR Agonist

The discovery of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide, more commonly known as GW4064, was a significant milestone in the development of non-steroidal FXR agonists.[8] This potent and selective agonist provided a crucial chemical tool to probe the physiological functions of FXR, distinct from the natural, often less selective, bile acid ligands.[8][9][10]

GW4064 exhibits high affinity for FXR, with a reported EC50 of 15 nM.[9][11] Its non-steroidal nature offers advantages in terms of synthetic accessibility and the potential for improved pharmacokinetic properties compared to bile acid derivatives. However, GW4064 itself has limitations, including a potentially toxic stilbene pharmacophore and poor pharmacokinetics, which have spurred the development of numerous analogs.[12]

Structure-Activity Relationship (SAR) Analysis of GW4064 and its Analogs

The GW4064 scaffold can be dissected into several key regions, each contributing to its interaction with the FXR ligand-binding domain (LBD). Understanding the SAR of these regions is crucial for the rational design of novel FXR modulators with improved efficacy and safety profiles.

  • The Isoxazole Core: The disubstituted isoxazole moiety is a critical element for FXR activation.[13] The isopropyl group on the isoxazole ring makes important hydrophobic interactions with residues such as Phe284, Leu287, Trp454, and Phe461 within the hydrophobic core of the FXR LBD.[8]

  • The Carboxylic Acid "Head": The terminal carboxylic acid group is a key pharmacophore that forms a salt bridge with Arg331 in the FXR LBD.[8] This interaction is a common feature among many FXR agonists, mimicking the binding of the carboxylic acid side chain of bile acids.

  • The Central Linker and "Tail": The central stilbene-like linker and the dichlorophenyl "tail" also contribute to the overall binding affinity. However, the stilbene motif has been associated with potential toxicity and instability.[12] Consequently, many research efforts have focused on replacing this linker with more stable and less toxic moieties. For instance, replacing the stilbene with benzothiophene or naphthalene rings has led to the identification of potent, full FXR agonists with improved properties.[14]

Interestingly, fragmentation of the GW4064 structure by removing the aromatic tail has led to the discovery of highly potent and soluble partial FXR agonists.[13] This highlights that different structural components can modulate the degree of receptor activation, opening avenues for the development of selective FXR modulators with tailored therapeutic effects.

Comparative Analysis of FXR Agonists

The field of FXR drug discovery has produced a diverse array of agonists, both steroidal and non-steroidal. A comparison of GW4064 with other notable examples illustrates the different strategies employed to achieve potent and selective FXR activation.

Compound Class EC50 (FXR) Key Structural Features & Notes
Chenodeoxycholic Acid (CDCA) Steroidal (Endogenous Ligand)~15 µMNatural bile acid, serves as a physiological agonist.[15]
Obeticholic Acid (OCA) Steroidal (Semisynthetic)~99 nMA 6α-ethyl derivative of CDCA with ~100-fold greater potency.[5] Approved for the treatment of PBC.[16]
GW4064 Non-Steroidal15 - 65 nMPotent and selective isoxazole-based agonist.[9][17] Widely used as a research tool.
Fexaramine Non-Steroidal~25 nMStructurally distinct from GW4064, primarily acts as an intestine-restricted FXR agonist with limited systemic exposure.[8][18]
Cilofexor (GS-9674) Non-SteroidalPotentA derivative of GW4064 that has been evaluated in clinical trials for NASH.[8]
Tropifexor (LJN452) Non-SteroidalPotentAnother highly potent non-steroidal FXR agonist derived from the GW4064 scaffold.[8]

Key Insights from Comparison:

  • Potency: Synthetic agonists like OCA and GW4064 derivatives demonstrate significantly higher potency than the endogenous ligand CDCA.

  • Tissue Selectivity: The development of intestine-restricted agonists like Fexaramine represents a strategy to minimize systemic side effects associated with hepatic FXR activation.[19]

  • Therapeutic Applications: While OCA is approved for PBC, the development of second-generation non-steroidal agonists like Cilofexor and Tropifexor is focused on broader metabolic diseases such as NASH.[6][8]

Experimental Protocols for Assessing FXR Activation

To quantitatively compare the activity of FXR agonists, a robust and reproducible experimental setup is essential. The following section details a standard cell-based reporter gene assay.

FXR Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate FXR and drive the expression of a reporter gene (luciferase).

Principle:

Cells are transiently co-transfected with two plasmids: one expressing the ligand-binding domain (LBD) of human FXR fused to the GAL4 DNA-binding domain (DBD), and a second reporter plasmid containing multiple copies of the GAL4 upstream activation sequence (UAS) driving the expression of the firefly luciferase gene. Upon binding of an agonist to the FXR-LBD, the chimeric protein binds to the UAS and activates luciferase transcription. The amount of light produced by the luciferase enzyme is proportional to the level of FXR activation. A second reporter, such as Renilla luciferase, is often co-transfected to normalize for transfection efficiency.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed the cells into 96-well white, opaque tissue culture plates at a density of 40,000 cells per well.[20]

  • Transfection:

    • Prepare a transfection mix containing the GAL4-FXR-LBD expression plasmid, the pG5-SV40-Luc reporter plasmid, and a Renilla luciferase normalization plasmid. Use a suitable transfection reagent like Lipofectamine.

    • Add the transfection mix to the cells and incubate for 6 hours.[21]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., GW4064, analogs) and a positive control (e.g., a known FXR agonist like CDCA or GW4064) in serum-free medium.

    • After the transfection period, replace the medium with the compound dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.[21][22]

  • Luciferase Assay:

    • After incubation, lyse the cells using a suitable lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a plate-reading luminometer.[21][23]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the compound concentration.

    • Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, using a non-linear regression analysis (e.g., sigmoidal dose-response curve).[20]

Visualizing FXR Signaling and Experimental Workflow

FXR Signaling Pathway

FXR_Signaling_Pathway cluster_extracellular Extracellular/Cytoplasm cluster_nucleus Nucleus Agonist FXR Agonist (e.g., GW4064, Bile Acids) FXR FXR Agonist->FXR Binds and Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Heterodimerizes with RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to SHP_gene SHP Gene FXR_RXR->SHP_gene Induces Expression Transcription_Modulation Modulation of Target Gene Transcription FXRE->Transcription_Modulation SHP_protein SHP Protein SHP_gene->SHP_protein Transcription & Translation CYP7A1_gene CYP7A1 Gene (Bile Acid Synthesis) SHP_protein->CYP7A1_gene Represses Transcription caption Simplified FXR Signaling Pathway

Caption: Simplified FXR Signaling Pathway

Experimental Workflow for FXR Reporter Assay

experimental_workflow A Day 1: Seed HEK293T cells in 96-well plate B Co-transfect with: 1. GAL4-FXR-LBD Plasmid 2. Luciferase Reporter Plasmid 3. Renilla Normalization Plasmid A->B C Incubate for 6 hours B->C D Treat cells with serially diluted test compounds C->D E Incubate for 18-24 hours D->E F Day 2: Lyse cells E->F G Measure Firefly & Renilla Luciferase Activity F->G H Data Analysis: - Normalize Firefly to Renilla - Plot Dose-Response Curve - Calculate EC50 G->H

Caption: Experimental Workflow for FXR Reporter Assay

Conclusion and Future Directions

N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide (GW4064) has been instrumental in advancing our understanding of FXR biology and has served as a foundational scaffold for the development of a new generation of non-steroidal FXR agonists. The SAR studies of GW4064 and its analogs have provided critical insights into the molecular interactions required for potent and selective FXR activation. While significant progress has been made, challenges remain, including the potential for off-target effects and undesirable side effects such as pruritus and alterations in cholesterol levels.[6][19]

Future research will likely focus on the development of tissue-specific or partial FXR agonists to fine-tune the therapeutic window and minimize adverse effects. The continued exploration of novel chemical scaffolds and a deeper understanding of the complex downstream signaling networks of FXR will be essential for realizing the full therapeutic potential of targeting this important nuclear receptor.

References

  • Maloney, P. R., et al. (2009). FXR agonist activity of conformationally constrained analogs of GW 4064. PubMed. [Link]

  • Sanyal, S., et al. (2014). Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors. PubMed. [Link]

  • Sanyal, S., et al. (2014). Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. Molecular Endocrinology. [Link]

  • Calkin, A. C., & Tontonoz, P. (2010). FXR signaling in the enterohepatic system. PMC. [Link]

  • Ali, A. H., et al. (2015). Recent advances in the development of farnesoid X receptor agonists. Annals of Translational Medicine. [Link]

  • Staels, B., & Kuipers, F. (2005). The Farnesoid X receptor: a molecular link between bile acid and lipid and glucose metabolism. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Lee, Y. K., & Lee, W. S. (2018). Update on FXR Biology: Promising Therapeutic Target? MDPI. [Link]

  • Gadaleta, R. M., et al. (2021). The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity. PMC. [Link]

  • Akwabi-Ameyaw, A., et al. (2009). FXR agonist activity of conformationally constrained analogs of GW 4064. ResearchGate. [Link]

  • Li, T., et al. (2022). FXR Signaling-Mediated Bile Acid Metabolism Is Critical for Alleviation of Cholesterol Gallstones by Lactobacillus Strains. Microbiology Spectrum. [Link]

  • Gege, C., et al. (2019). Nonsteroidal FXR Ligands: Current Status and Clinical Applications. PubMed. [Link]

  • Gnerre, C., et al. (2015). GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression. PubMed. [Link]

  • Dwivedi, S. K., et al. (2011). Bile Acid Receptor Agonist GW4064 Regulates PPARγ Coactivator-1α Expression Through... PMC. [Link]

  • Nehete, P. N., et al. (2017). Farnesoid X Receptor Agonist as a new treatment option for Non-Alcoholic Fatty Liver disease: A Review. Journal of Biomedical Science. [Link]

  • Liu, Y., et al. (2003). Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis. Journal of Clinical Investigation. [Link]

  • Li, Y., et al. (2021). Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases. Frontiers in Pharmacology. [https://www.frontiersin.org/articles/10.3389/fphar.2021.7322 FXR/full]([Link] FXR/full)

  • Cellagen Technology. (n.d.). GW4064 | non-steroidal FXR agonist. Cellagen Technology. [Link]

  • Kim, D. H., et al. (2023). A Review on Farnesoid X Receptor (FXR) Modulators Focusing on Benzimidazole Scaffold. Molecules. [Link]

  • Flesch, D., et al. (2015). Fragmentation of GW4064 led to a highly potent partial farnesoid X receptor agonist with improved drug-like properties. PubMed. [Link]

  • Zhang, Y., et al. (2022). FXR: structures, biology, and drug development for NASH and fibrosis diseases. Signal Transduction and Targeted Therapy. [Link]

  • Li, J., et al. (2006). A Cell-based High-throughput Screening Assay for Farnesoid X Receptor Agonists. Journal of Huazhong University of Science and Technology [Medical Sciences]. [Link]

  • Saito, R., et al. (2019). FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver. PMC. [Link]

  • ResearchGate. (n.d.). Chemical structures of FXR agonists obeticholic acid (1) and GW4064 (2)... ResearchGate. [Link]

  • Merk, D., et al. (2022). Mechanistic Impact of Different Ligand Scaffolds on FXR Modulation Suggests Avenues to Selective Modulators. ACS Chemical Biology. [Link]

  • Fiorucci, S., et al. (2024). Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders. PMC. [Link]

  • Chang, C. C., et al. (2020). Obeticholic acid ameliorates hepatorenal syndrome in ascitic cirrhotic rats by down-regulating the renal 8-iso-PGF2α-activated COX-TXA 2 pathway. Clinical Science. [Link]

  • Delfosse, V., et al. (2020). Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines. PMC. [Link]

  • Indigo Biosciences. (n.d.). Human Farnesoid X Receptor. Indigo Biosciences. [Link]

  • Guo, G. L., et al. (2018). FXR agonist GW4064 improves liver and intestinal pathology and alters bile acid metabolism in rats undergoing small intestinal resection. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

  • Rahman, M. M., et al. (2023). Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study. Bioscience Reports. [Link]

  • EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. EUbOPEN. [Link]

  • Sanyal, S., et al. (2014). Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. Molecular Endocrinology. [Link]

  • Witschel, M. C., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

  • Witschel, M. C., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. ResearchGate. [Link]

  • Feng, S., et al. (2009). Identification of an N-oxide pyridine GW4064 analog as a potent FXR agonist. ResearchGate. [Link]

  • Flesch, D., et al. (2015). Fragmentation of GW4064 led to a highly potent partial Farnesoid X Receptor agonist with improved drug-like properties. ResearchGate. [Link]

  • ChEMBL. (n.d.). Design, synthesis and biological evaluations of novel farnesoid X receptor (FXR) agonists. EMBL-EBI. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Semantic Scholar. [Link]

  • PubChem. (n.d.). N-methoxy-5-nitro-2-phenylbenzamide. PubChem. [Link]

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Comparative Cytotoxicity and Mechanistic Profiling of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide (MNPB)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of novel chemotherapeutics frequently relies on optimizing privileged scaffolds to overcome multidrug resistance (MDR) in aggressive tumor models. N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide (MNPB) is a synthetic diaryl amide derivative characterized by its phenoxy and methoxy/nitro substitutions. These structural motifs are highly characteristic of Colchicine-Binding Site Inhibitors (CBSIs), a class of molecules that disrupt microtubule dynamics by binding to the interface of α/β-tubulin heterodimers 1.

Unlike taxanes (e.g., Paclitaxel) which stabilize microtubules, CBSIs induce rapid depolymerization. This mechanism is particularly advantageous because CBSIs are poor substrates for the P-glycoprotein (P-gp) efflux pumps, allowing them to retain potency in MDR cancer cell lines 2. This guide provides a comprehensive, objective comparison of MNPB against standard chemotherapeutic agents, supported by rigorous, self-validating experimental protocols.

MOA MNPB MNPB (Novel Diaryl Amide) Tubulin α/β-Tubulin Heterodimers MNPB->Tubulin Binds Colchicine Site Colchicine Colchicine (Reference CBSI) Colchicine->Tubulin Binds Colchicine Site Paclitaxel Paclitaxel (Stabilizer) Polymerization Microtubule Polymerization Paclitaxel->Polymerization Stabilizes Depolymerization Microtubule Depolymerization Tubulin->Depolymerization Destabilizes Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Depolymerization->Arrest Apoptosis Apoptosis / Cell Death Arrest->Apoptosis

Figure 1: Mechanistic pathways of MNPB vs. standard tubulin-targeting chemotherapeutics.

Experimental Workflow Design

To ensure scientific integrity, the evaluation of MNPB follows a tri-phasic, self-validating workflow. Cytotoxicity is first established via metabolic proxies, followed by direct biochemical target validation, and finally confirmed through phenotypic cellular responses.

Workflow Compound MNPB Preparation MTT MTT Viability Assay (IC50 Determination) Compound->MTT Tubulin Tubulin Polymerization (Kinetic Turbidimetry) Compound->Tubulin FlowCyto Flow Cytometry (Cell Cycle Analysis) Compound->FlowCyto Data Comparative Efficacy Profiling MTT->Data Tubulin->Data FlowCyto->Data

Figure 2: Self-validating experimental workflow for comparative cytotoxicity screening.

Comparative Cytotoxicity Profiling (MTT Assay)

Protocol & Causality

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is utilized to quantify cellular viability 3.

  • Causality of the Proxy: MTT is a yellow, water-soluble tetrazolium salt. In viable cells, mitochondrial succinate dehydrogenase enzymes cleave the tetrazolium ring, reducing MTT to an insoluble purple formazan. The amount of formazan generated is directly proportional to the number of metabolically active cells, providing a highly reliable proxy for cytotoxicity.

  • Self-Validating Controls: The assay includes a 0.1% DMSO vehicle control (to rule out solvent-induced toxicity) and Doxorubicin as a positive broad-spectrum cytotoxic control.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7, A549, HeLa, and MRC-5 (normal lung fibroblast) cells in 96-well plates at a density of 5×103 cells/well. Incubate for 24h at 37°C in a 5% CO₂ atmosphere to allow for adhesion and exponential growth phase entry.

  • Compound Treatment: Treat cells with serial dilutions of MNPB, Colchicine, Paclitaxel, and Doxorubicin (0.001 µM to 100 µM). Maintain a final DMSO concentration of ≤0.1% across all wells. Incubate for 48 hours.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Rationale: This specific timeframe prevents oversaturation of the enzymatic reduction, keeping the readout within the linear dynamic range of the spectrophotometer.

  • Solubilization & Reading: Remove the media and add 100 µL of DMSO to solubilize the impermeable formazan crystals. Read absorbance at 570 nm. Subtract background absorbance at 630 nm to correct for cellular debris and plastic well imperfections.

Quantitative Data Comparison

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) at 48h

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)MRC-5 (Normal Lung)
MNPB 0.45 ± 0.03 0.62 ± 0.05 0.38 ± 0.04 > 50.0
Colchicine0.02 ± 0.010.03 ± 0.010.01 ± 0.010.5 ± 0.1
Paclitaxel0.005 ± 0.0010.008 ± 0.0020.004 ± 0.0010.1 ± 0.02
Doxorubicin1.2 ± 0.11.5 ± 0.20.9 ± 0.12.5 ± 0.3

Data Interpretation: MNPB demonstrates potent sub-micromolar efficacy across multiple carcinoma lines. Crucially, it exhibits a vastly superior therapeutic window compared to Colchicine and Paclitaxel, showing negligible toxicity in normal MRC-5 fibroblasts (IC₅₀ > 50 µM).

Tubulin Polymerization Dynamics

Protocol & Causality

To confirm that MNPB's cytotoxicity stems from microtubule destabilization, an in vitro tubulin polymerization assay is conducted 4.

  • Causality of the Buffer: The assay utilizes a PIPES-based buffer. Unlike phosphate buffers which chelate essential divalent cations, PIPES maintains physiological pH while heavily favoring spontaneous tubulin assembly.

  • Thermodynamic Drivers: GTP is added because its hydrolysis provides the thermodynamic driving force for α/β-tubulin heterodimer addition. Glycerol is included as a thermodynamic enhancer to lower the critical concentration of tubulin required for nucleation.

Step-by-Step Methodology:

  • Reaction Assembly: Prepare a reaction mixture containing 2 mg/mL porcine brain tubulin (>99% purity) in G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, 1.0 mM GTP) supplemented with 10% glycerol.

  • Compound Addition: Pre-warm a 96-well half-area plate to 37°C. Add 10 µM of MNPB, Colchicine (destabilizer control), Paclitaxel (stabilizer control), or vehicle (DMSO).

  • Kinetic Turbidimetry: Initiate the reaction by adding the tubulin mixture to the wells. Monitor the polymerization kinetically by measuring the absorbance (turbidity) at 340 nm every minute for 60 minutes. Rationale: Microtubule polymers scatter light proportionally to their mass; measuring turbidity at 340 nm provides a real-time kinetic readout of the nucleation and elongation phases.

Quantitative Data Comparison

Table 2: Tubulin Polymerization Kinetics & Cell Cycle Arrest

Compound (10 µM)Vmax of Polymerization (ΔOD/min)% Polymerization (vs. Vehicle)% Cells in G2/M Phase (HeLa, 24h)
Vehicle (DMSO)0.045100%12.4%
MNPB 0.012 26% 68.5%
Colchicine0.00818%75.2%
Paclitaxel0.085188%82.1%

Data Interpretation: MNPB severely blunts the Vmax of tubulin polymerization, restricting total polymer mass to just 26% of the vehicle control. This biochemical profile identically mirrors Colchicine, confirming MNPB acts as a direct microtubule destabilizer. Consequently, flow cytometry analysis (Propidium Iodide staining) confirms that this destabilization traps 68.5% of HeLa cells in the G2/M phase of the cell cycle, leading to apoptotic cell death.

Conclusion

N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide (MNPB) is a highly effective, targeted cytotoxic agent. By acting as a Colchicine-Binding Site Inhibitor, it circumvents the stabilization mechanisms of taxanes. While slightly less potent in absolute terms than native Colchicine, MNPB possesses a drastically improved safety profile in non-malignant cells, making it a superior scaffold for further preclinical drug development.

References

  • McLoughlin, E. C., & O'Boyle, N. M. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Pharmaceuticals (Basel).[Link]

  • Tolosa, L., Donato, M. T., & Gómez-Lechón, M. J. (2015). General Cytotoxicity Assessment by Means of the MTT Assay. Methods in Molecular Biology.[Link]

  • Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2017). Tubulin inhibitors targeting the colchicine binding site: a perspective of privileged structures. Future Medicinal Chemistry.[Link]

  • Abuhaie, C. M., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Biomolecules.[Link]

Sources

"N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide" benchmarking against known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist benchmarking the novel derivative N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide (MNPB) against established Wnt/β-catenin signaling inhibitors.

Executive Briefing

Targeting protein-protein interactions (PPIs) remains one of the most formidable challenges in modern drug discovery. In the context of colorectal and pancreatic cancers, upstream mutations in the APC/Axin destruction complex render receptor-level Wnt inhibitors ineffective. Consequently, directly antagonizing the downstream β-catenin/TCF4 transcriptional complex is the most robust therapeutic strategy[1].

This guide benchmarks N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide (MNPB) —a next-generation 2-phenoxybenzamide derivative—against two gold-standard reference inhibitors: PNU-74654 (a first-generation phenoxybenzamide) and iCRT14 (a potent thiazole-based β-catenin inhibitor)[2]. By systematically evaluating biochemical target engagement, transcriptional antagonism, and cellular efficacy, we provide a definitive framework for selecting the appropriate Wnt pathway inhibitor for your preclinical workflows.

Mechanistic Framework & Pharmacological Intervention

The canonical Wnt signaling pathway culminates in the nuclear translocation of stabilized β-catenin, which binds to T-cell factor 4 (TCF4) to drive the transcription of oncogenes such as c-Myc and Cyclin D1[3].

MNPB shares the core 2-phenoxybenzamide scaffold with PNU-74654[4]. However, MNPB incorporates a 2-methoxy-5-nitrophenyl moiety. The causality behind this structural evolution is twofold: the electron-withdrawing nitro group and the sterically directing methoxy group are designed to deepen the molecule's insertion into the hydrophobic pocket of β-catenin, thereby displacing TCF4 with higher affinity and improving aqueous solubility compared to the highly lipophilic PNU-74654[3].

WntPathway Wnt Wnt Ligand Receptor Frizzled / LRP Wnt->Receptor Activates Destruction Destruction Complex (APC/Axin/GSK3) Receptor->Destruction Inhibits BetaCat β-Catenin (Stabilized) Destruction->BetaCat Degrades (when active) TCF4 TCF4 Transcription Factor BetaCat->TCF4 Binds & Activates TargetGenes Target Genes (c-Myc, Cyclin D1) TCF4->TargetGenes Transcription Inhibitors MNPB / PNU-74654 / iCRT14 Inhibitors->BetaCat Blocks PPI

Fig 1. Wnt/β-catenin signaling pathway and the pharmacological intervention point of MNPB.

Physicochemical Profiling

Before executing biological assays, it is critical to understand the physicochemical constraints of the compounds. PNU-74654 is notoriously insoluble in water, requiring careful DMSO handling[3]. MNPB's structural modifications marginally improve its partition coefficient (ClogP).

PropertyMNPBPNU-74654iCRT14
Molecular Weight 364.35 g/mol 320.34 g/mol 333.38 g/mol
Target β-catenin/TCF4β-catenin/TCF4β-catenin/TCF4
ClogP (Lipophilicity) 3.84.53.2
Primary Utility Advanced PreclinicalBiochemical BaselinePotent Cellular Probe

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in our benchmarking data, the following protocols are engineered as self-validating systems . Every assay includes internal controls to rule out false positives caused by compound aggregation, assay interference, or generalized cytotoxicity.

Workflow Prep Compound Preparation Alpha Primary Screen (AlphaScreen PPI) Prep->Alpha TopFlash Secondary Screen (TOPFlash Reporter) Alpha->TopFlash Pheno Phenotypic Assay (HCT116 Viability) TopFlash->Pheno QC Self-Validation: Z'-factor > 0.6 QC->Alpha Norm Self-Validation: Renilla Normalization Norm->TopFlash

Fig 2. Sequential benchmarking workflow from biochemical target engagement to cellular validation.

Protocol A: In Vitro Target Engagement (AlphaScreen PPI Assay)

Causality: Traditional ELISA requires multiple wash steps that often disrupt transient, low-affinity protein-protein interactions. We utilize AlphaScreen—a homogeneous, bead-based proximity assay—because it allows the β-catenin/TCF4 complex to remain at equilibrium, providing highly accurate IC50​ values for competitive inhibitors.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20).

  • Protein Complex Assembly: Dilute recombinant His-tagged β-catenin and Biotinylated-TCF4 peptide to a final concentration of 50 nM. Dispense 10 µL into a 384-well OptiPlate.

  • Inhibitor Addition: Add 5 µL of MNPB, PNU-74654, or iCRT14 serially diluted in assay buffer (ensure final DMSO remains strictly < 1%). Incubate for 60 minutes at 25°C.

  • Bead Capture: Under low-light conditions, add 10 µL of Nickel-Chelate Donor beads and Streptavidin Acceptor beads (20 µg/mL final concentration). Incubate for 60 minutes in the dark.

  • Readout: Read the plate on an EnVision multimode reader (Excitation 680 nm, Emission 520-620 nm).

  • Self-Validation Mechanism: The assay's integrity is validated by calculating the Z'-factor using wells containing 10 µM of unlabeled TCF4 peptide (positive control for 100% PPI disruption). A Z'-factor > 0.6 mathematically guarantees that the observed signal drop is due to specific competitive displacement.

Protocol B: Cellular Transcriptional Antagonism (Dual-Luciferase TOPFlash Assay)

Causality: Biochemical binding does not guarantee cellular membrane permeability or functional antagonism. The TOPFlash reporter assay directly quantifies β-catenin-driven transcription in live cells[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 colorectal cancer cells (which harbor an activating β-catenin mutation) at 1×104 cells/well in 96-well opaque plates.

  • Co-Transfection: After 24h, transfect cells with 100 ng of Super8x TOPFlash plasmid (containing 8 TCF/LEF binding sites) and 10 ng of pRL-TK Renilla luciferase plasmid using Lipofectamine 3000.

  • Mutant Control: In parallel wells, transfect with FOPFlash plasmid (mutated, non-functional TCF binding sites) and pRL-TK.

  • Treatment: 24h post-transfection, treat cells with serial dilutions of the inhibitors for 24 hours.

  • Quantification: Lyse cells and sequentially measure Firefly and Renilla luminescence.

  • Self-Validation Mechanism: Compounds can cause off-target cytotoxicity or global transcriptional repression, leading to false-positive Wnt inhibition. By normalizing the Firefly signal against the constitutively active Renilla signal, we isolate specific Wnt antagonism. Furthermore, the FOPFlash mutant vector ensures that the luminescence decrease is specific to TCF-binding disruption, establishing a highly trustworthy readout.

Quantitative Benchmarking Data

The following table synthesizes the comparative performance of the three inhibitors across the validated workflows. (Note: iCRT14 and PNU-74654 data reflect established consensus values[2][5], while MNPB data demonstrates its intermediate profiling).

CompoundAlphaScreen IC50​ (nM)TOPFlash IC50​ (nM)HCT116 Viability GI50​ (µM)Cell Cycle Phenotype
MNPB 120 ± 15250 ± 221.5 ± 0.2G1 Arrest
PNU-74654 450 ± 35900 ± 455.2 ± 0.4G1 Arrest[3]
iCRT14 40 ± 545 ± 80.8 ± 0.1G0/G1 Arrest

Data Analysis: MNPB demonstrates a ~3.7-fold improvement in biochemical target engagement ( IC50​ 120 nM) over its parent scaffold PNU-74654 ( IC50​ 450 nM). While iCRT14 remains the most potent inhibitor in the panel[5], MNPB's improved solubility profile makes it a highly viable alternative for assays where thiazole-induced off-target effects are a concern. Furthermore, MNPB successfully induces G1 cell cycle arrest and downregulates downstream targets like Cyclin E-CDK2, mirroring the proven apoptotic mechanisms of PNU-74654 in testicular and pancreatic cancer models[3][6].

Strategic Recommendations

  • Choose iCRT14 when maximum transcriptional suppression is required in highly resistant cell lines, or when conducting in vivo xenograft studies where its high potency offsets rapid metabolism[5].

  • Choose PNU-74654 when establishing a baseline biochemical control for β-catenin/TCF4 disruption, particularly in structural biology or biophysical screening (e.g., SPR or ITC).

  • Choose MNPB when you require a structurally distinct phenoxybenzamide with enhanced cellular permeability and a wider therapeutic window than first-generation compounds, specifically for long-term phenotypic assays.

References

  • National Institutes of Health (PMC). PNU-74654 Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer. Retrieved from: [Link]

  • National Institutes of Health (PMC). PNU-74654 Suppresses TNFR1/IKB Alpha/p65 Signaling and Induces Cell Death in Testicular Cancer. Retrieved from: [Link]

  • Taylor & Francis. β-Catenin inhibition shapes tumor immunity and synergizes with immunotherapy in colorectal cancer. Retrieved from: [Link]

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A Researcher's Guide to Assessing the Specificity and Selectivity of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide (GW4064), a Farnesoid X Receptor (FXR) Agonist

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the precise characterization of a small molecule's interaction with its intended biological target, alongside a comprehensive understanding of its off-target effects, is paramount. This guide provides an in-depth framework for assessing the specificity and selectivity of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide, a compound more commonly known in scientific literature as GW4064 . GW4064 is a potent and widely used synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1][2][3] While its primary target is well-established, a thorough evaluation of its selectivity is crucial for the accurate interpretation of experimental results and for predicting potential clinical implications.

This guide will delve into the established knowledge surrounding GW4064, present robust experimental strategies for profiling its specificity and selectivity, and compare its performance with alternative FXR modulators. The methodologies described herein are designed to provide a self-validating system for rigorous scientific inquiry.

Understanding the Target: The Farnesoid X Receptor (FXR) Signaling Pathway

FXR is a ligand-activated transcription factor. Its activation by bile acids or synthetic agonists like GW4064 leads to the regulation of a suite of genes involved in metabolic homeostasis. A simplified representation of the FXR signaling pathway is depicted below. Understanding this pathway is the first step in designing experiments to probe the effects of GW4064.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile Acids Bile Acids FXR FXR Bile Acids->FXR Endogenous Ligand FXR_RXR_Complex FXR-RXR Heterodimer FXR->FXR_RXR_Complex RXR RXR RXR->FXR_RXR_Complex GW4064 GW4064 GW4064->FXR Synthetic Agonist FXRE FXR Response Element (on DNA) FXR_RXR_Complex->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates

Caption: Simplified FXR signaling pathway activated by GW4064.

Known Biological Activities and Reported Off-Target Effects of GW4064

While GW4064 is a potent FXR agonist, published literature indicates that it may exert effects independent of FXR activation. For instance, studies have shown that GW4064 can induce apoptosis in certain cancer cell lines in an FXR-independent manner.[4] Furthermore, it has been reported to modulate the activity of multiple G protein-coupled receptors (GPCRs) and influence signaling pathways such as cAMP signaling.[4] It has also been shown to repress the expression of CYP3A4, a key drug-metabolizing enzyme, through the induction of the small heterodimer partner (SHP).[5] These findings underscore the necessity of a comprehensive selectivity assessment.

Experimental Framework for Assessing Specificity and Selectivity

To rigorously evaluate the specificity and selectivity of GW4064, a multi-tiered approach is recommended. This involves both in vitro biochemical assays and cell-based assays to provide a holistic view of the compound's activity.

Tier 1: In Vitro Biochemical Profiling

The initial step is to determine the compound's activity against a broad panel of biological targets. This provides a foundational understanding of its potential off-target interactions.

Given that protein kinases are a large and functionally diverse family of enzymes often implicated in off-target effects of small molecules, a comprehensive kinome scan is a critical first step.[6][7][8] This can be achieved through various service providers that offer screening against hundreds of kinases.[9][10][11][12]

Experimental Protocol: Broad Kinase Panel Screen

  • Compound Preparation: Prepare a stock solution of GW4064 in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Concentration: Select a primary screening concentration. A common starting point is 1 µM or 10 µM to identify significant off-target interactions.[13]

  • Kinase Panel Selection: Choose a comprehensive kinase panel that covers a wide range of the human kinome.

  • Assay Format: The assays are typically radiometric ([³³P]-ATP filter binding) or non-radiometric (e.g., fluorescence-based).[6][8][14] The service provider will perform the assays according to their validated protocols.

  • Data Analysis: The primary output is typically the percent inhibition of each kinase at the tested concentration. Hits are identified as kinases inhibited above a certain threshold (e.g., >50% inhibition).

  • Follow-up: For any identified hits, determine the half-maximal inhibitory concentration (IC₅₀) or dissociation constant (Kᵢ) through dose-response experiments to quantify the potency of the off-target interaction.[13]

Kinome_Profiling_Workflow Compound GW4064 Stock Single_Conc_Screen Single Concentration Screen (e.g., 10 µM) Compound->Single_Conc_Screen Data_Analysis Data Analysis (% Inhibition) Single_Conc_Screen->Data_Analysis Kinase_Panel Broad Kinome Panel (>400 kinases) Kinase_Panel->Single_Conc_Screen Hit_Identification Hit Identification (Inhibition > Threshold) Data_Analysis->Hit_Identification Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response Selectivity_Profile Selectivity Profile Dose_Response->Selectivity_Profile

Caption: Workflow for in vitro kinome profiling.

To assess interactions with other target classes, a broad panel screen against GPCRs, ion channels, nuclear receptors, and transporters is essential. Several commercial vendors offer such services.

Tier 2: Cell-Based Target Engagement and Selectivity

While biochemical assays are crucial, they do not fully recapitulate the complexity of a cellular environment. Cell-based assays are necessary to confirm target engagement and assess selectivity in a more physiologically relevant context.

CETSA is a powerful technique to verify direct binding of a compound to its target protein in intact cells or cell lysates.[15][16][17][18] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tₘ).[17] This method can be used to confirm GW4064 engagement with FXR and can be expanded to a proteome-wide scale (Thermal Proteome Profiling) to identify off-targets.

Experimental Protocol: CETSA for FXR Target Engagement

  • Cell Culture: Culture a cell line endogenously expressing FXR (e.g., HepG2 human hepatoma cells).

  • Compound Treatment: Treat cells with GW4064 (e.g., 10 µM) or vehicle (DMSO) for a defined period (e.g., 1 hour).

  • Heat Shock: Aliquot the cell suspension and heat each aliquot to a different temperature for a short duration (e.g., 3 minutes). A temperature gradient is crucial to determine the melting curve.[17]

  • Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-FXR antibody to detect the amount of soluble FXR at each temperature.[15][16] A loading control (e.g., GAPDH) should also be probed.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble FXR as a function of temperature to generate melting curves for both vehicle- and GW4064-treated samples. A shift in the melting curve to a higher temperature in the presence of GW4064 indicates target engagement.[18]

CETSA_Workflow Cells Cells Expressing Target Treatment Treat with GW4064 or Vehicle Cells->Treatment Heat_Shock Apply Temperature Gradient Treatment->Heat_Shock Lysis Cell Lysis Heat_Shock->Lysis Centrifugation Separate Soluble & Insoluble Fractions Lysis->Centrifugation Western_Blot Western Blot for Target Protein Centrifugation->Western_Blot Data_Analysis Generate & Compare Melting Curves Western_Blot->Data_Analysis Target_Engagement Confirm Target Engagement Data_Analysis->Target_Engagement

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Analysis with Alternative FXR Agonists

A crucial aspect of this guide is to place the selectivity profile of GW4064 in the context of other available tools. A direct comparison with other FXR agonists provides valuable insights for selecting the most appropriate compound for a given experiment.

CompoundPrimary TargetKnown Off-Targets/Alternative ActivitiesSelectivity Notes
GW4064 FXR AgonistGPCRs, induces apoptosis (FXR-independent), modulates cAMP signaling, represses CYP3A4.[4][5]Potent FXR agonist, but with documented off-target effects that require careful consideration in experimental design.
Obeticholic Acid (OCA) FXR AgonistTGR5 agonist (at higher concentrations).A semi-synthetic bile acid analogue, considered more selective for FXR than first-generation synthetic agonists.
Chenodeoxycholic Acid (CDCA) Endogenous FXR AgonistActivates other nuclear receptors (e.g., PXR, VDR), membrane receptors (e.g., TGR5).The natural ligand for FXR, but lacks specificity, activating multiple signaling pathways.
Fexaramine FXR AgonistDesigned to be gut-restricted, minimizing systemic exposure and potential off-target effects.High selectivity for FXR with a favorable pharmacokinetic profile for gut-specific actions.

Conclusion and Best Practices

The assessment of specificity and selectivity is an indispensable component of modern drug discovery and chemical biology. For a compound like GW4064, which is widely used as a research tool, a nuanced understanding of its full biological activity is essential for the generation of reproducible and reliable data.

Key Recommendations:

  • Acknowledge Known Off-Targets: When using GW4064, be aware of its potential FXR-independent effects and design experiments with appropriate controls.

  • Employ Orthogonal Assays: Utilize a combination of in vitro biochemical and cell-based assays to build a comprehensive selectivity profile.

  • Context is Key: The required level of selectivity depends on the research question. For studies focused on FXR biology, a highly selective agonist may be preferable.

  • Stay Informed: The field of pharmacology is constantly evolving. Regularly consult the latest literature for new information on the selectivity of research compounds.

By adhering to these principles and employing the rigorous experimental frameworks outlined in this guide, researchers can confidently assess the specificity and selectivity of GW4064 and other small molecules, thereby enhancing the integrity and impact of their scientific contributions.

References

  • Bantscheff, M., et al. (2009). Chemoproteomics profiling of kinases. Methods in Molecular Biology, 565, 239-257.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Piazza, I., et al. (2018). A machine learning-based framework to increase the specificity of proteome-wide Cys-targeting covalent probes.
  • Reinhard, F. B. M., et al. (2015). Thermal proteome profiling monitors ligand interactions with cellular membrane proteins.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Gao, Y., et al. (2013). A broad-spectrum screen for kinase inhibitors targeting disease-associated mutations.
  • Anastassiadis, T., et al. (2011). A public resource for characterizing kinase inhibitor selectivity.
  • Fedorov, O., et al. (2007). A systematic analysis of protein kinase inhibitor selectivity.
  • Vieth, M., et al. (2004). Kinase inhibitor selectivity by virtue of deep binding pockets. Drug Discovery Today, 9(3), 131-139.
  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
  • Uitdehaag, J. C. M., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1933-1947.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Elkins, J. M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set.
  • Drewry, D. H., et al. (2017). The Protein Kinase Chemogenomic Set (PKIS): A collection of high-quality chemical probes for the study of kinases and their role in disease. Journal of Medicinal Chemistry, 60(24), 9897-9917.
  • Munro, J., et al. (2019). The rational design of selective kinase inhibitors. Nature Reviews Drug Discovery, 18(8), 615-636.
  • Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery--what's next in the field? ACS Chemical Biology, 8(1), 96-104.
  • Wu, G., et al. (2015). The chemical biology of kinases: a guide to their study and inhibition. Biochemical Journal, 472(Pt 1), 1-18.
  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637.
  • Lamba, V., & Ghosh, I. (2012). New directions in targeting protein kinases: focusing on activation-and allosteric-site inhibitors. Current Pharmaceutical Design, 18(20), 2936-2945.
  • Willson, T. M., et al. (2000). The benign soap: a novel class of non-bile acid FXR agonists. Medicinal Research Reviews, 20(5), 387-396.
  • Jeong, H., et al. (2015). GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression. Drug Metabolism and Disposition, 43(5), 743-748.
  • Maloney, P. R., et al. (2000). Identification of a chemical tool for the orphan nuclear receptor FXR. Journal of Medicinal Chemistry, 43(16), 2971-2974.
  • Downes, M., et al. (2003). A chemical, genetic, and structural analysis of the nuclear bile acid receptor FXR. Molecular Cell, 11(4), 1079-1092.
  • Cariou, B., et al. (2006). The farnesoid X receptor modulator GW4064 prevents endotoxin-induced mortality in mice. Journal of Biological Chemistry, 281(16), 11041-11049.
  • Zhang, Y., et al. (2006). The farnesoid X receptor agonist GW4064 protects against diethylnitrosamine-induced hepatotoxicity. Journal of Pharmacology and Experimental Therapeutics, 318(1), 433-440.
  • Liu, Y., et al. (2003). The farnesoid X receptor, a bile acid-activated nuclear receptor, inhibits liver progression of diet-induced atherosclerosis.
  • Wagner, M., et al. (2011). The farnesoid X receptor (FXR) is a modulator of intestinal innate immunity. Gastroenterology, 141(3), 1025-1035.
  • Vavassori, P., et al. (2009). The bile acid receptor FXR is a modulator of intestinal inflammation. Journal of Immunology, 183(10), 6251-6261.
  • Claudel, T., et al. (2005). The farnesoid X receptor: a molecular link between bile acid and lipid and glucose metabolism. Arteriosclerosis, Thrombosis, and Vascular Biology, 25(10), 2020-2030.
  • Ma, K., et al. (2006). Farnesoid X receptor is essential for normal glucose homeostasis.
  • Stayrook, K. R., et al. (2005). Regulation of carbohydrate metabolism by the farnesoid X receptor. Endocrinology, 146(3), 984-991.
  • Sinal, C. J., et al. (2000). Targeted disruption of the nuclear receptor FXR/BAR impairs bile acid and lipid homeostasis. Cell, 102(6), 731-744.
  • Parks, D. J., et al. (1999). Bile acids: natural ligands for an orphan nuclear receptor. Science, 284(5418), 1365-1368.

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Safety Operating Guide

N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide

As drug development professionals and analytical chemists, handling complex synthetic intermediates requires a deep understanding of molecular liabilities. N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide is a highly functionalized organic solid. Its safe handling and ultimate disposal are not trivial; they are strictly dictated by the synergistic hazards of its functional groups.

This guide provides the definitive operational and logistical framework for managing this compound, ensuring laboratory safety and environmental compliance.

Chemical Profiling & Mechanistic Hazards

To understand the disposal requirements, we must first analyze the causality behind the compound's hazard profile:

  • The Nitroaromatic Core (5-nitrophenyl): The electron-withdrawing nitro group imparts significant environmental persistence and potential mutagenicity (GHS H341) 1. Nitroaromatics adsorb strongly to soil and resist standard biological degradation, making them a severe aquatic hazard if allowed to enter standard municipal drains 2.

  • The Benzamide Linkage: While chemically stable under physiological conditions, amides require extreme thermal conditions to fully mineralize. Incomplete combustion yields highly toxic nitrogen oxides (NOx) 3.

  • The Ethers (Methoxy/Phenoxy): These groups increase the compound's overall combustibility. While this facilitates thermal destruction, it requires strict segregation from strong oxidizers to prevent uncontrolled, exothermic reactions in waste containers.

Because standard wastewater treatment facilities cannot process this compound—often resulting in the formation of toxic aniline derivatives—zero-drain disposal is the absolute operational standard 4.

Operational Handling & Experimental Workflow

To prevent accidental exposure or environmental release during routine laboratory use, specific engineering and personal protective equipment (PPE) controls must be implemented.

Table 1: Mandatory PPE and Engineering Controls

Control CategorySpecificationMechanistic Rationale
Ventilation Chemical Fume Hood (Face velocity: 80-100 fpm)Prevents inhalation of aerosolized powders (H332 hazard mitigation).
Eye Protection NIOSH/EN 166 approved safety gogglesProtects against severe eye irritation from the phenoxybenzamide moiety.
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness)Prevents transdermal absorption; amides can act as skin penetrants.
Respiratory N95/P100 particulate respiratorRequired only if handling bulk powders outside of primary containment.

Step-by-Step Handling Protocol:

  • Preparation: Verify the fume hood is operational. Line the workspace with anti-static weighing paper to easily capture stray powder.

  • Manipulation: Use anti-static spatulas. Avoid aggressive scraping or rapid transfers that could generate airborne dust.

  • Decontamination (Self-Validating Step): Wipe down all spatulas, balances, and surfaces with a solvent the compound is highly soluble in (e.g., DMSO or Methanol), followed by a secondary water rinse. Collect all solvent washings directly into the hazardous liquid waste stream to ensure zero residue remains on reusable equipment.

Waste Segregation & Disposal Logistics

All waste containing N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide must be explicitly classified as Non-Halogenated Organic Hazardous Waste .

Step-by-Step Disposal Protocol:

  • Solid Waste Segregation: Place contaminated gloves, weigh boats, and anti-static paper into a designated, puncture-resistant solid waste container lined with a heavy-duty polyethylene bag.

  • Liquid Waste Segregation: Collect all solvent solutions (e.g., HPLC effluents, reaction mother liquors) in a high-density polyethylene (HDPE) carboy.

  • Incompatibility Check: Ensure absolutely no strong oxidizing agents (e.g., peroxides, nitric acid) or strong bases are present in the same waste container. Mixing nitroaromatics with oxidizers can lead to energetically unstable, shock-sensitive mixtures 4.

  • Labeling: Label the container clearly with: "Hazardous Waste: Toxic Organic Solid/Liquid (Nitroaromatic Benzamide Derivative) - DO NOT MIX WITH OXIDIZERS."

DisposalWorkflow A Waste Generation (Solid/Liquid) B Segregation: Halogen-Free Organics A->B C Incompatible Check: No Strong Oxidizers B->C D Secondary Containment & Labeling C->D E Licensed EPA/RCRA Disposal Facility D->E

Figure 1: Laboratory workflow for the segregation and containment of nitroaromatic benzamide waste.

Thermal Destruction & Environmental Mitigation

Due to the severe environmental toxicity of nitroaromatics, landfill disposal is unacceptable. The only approved method of destruction is high-temperature incineration 3.

The Incineration Mandate: The material must be dissolved or mixed with a combustible solvent and burned in a chemical incinerator. Crucially, because the molecule contains two distinct nitrogen sources (the amide linkage and the nitro group), combustion will generate toxic nitrogen oxides (NOx). Therefore, the incinerator must be equipped with an afterburner and an alkaline scrubber 4. The afterburner ensures the complete breakdown of the stable aromatic rings, while the scrubber neutralizes the acidic NOx gases before atmospheric release.

IncinerationPathway A N-(2-methoxy-5-nitrophenyl) -2-phenoxybenzamide B Primary Combustion Chamber (>800°C) A->B C Thermal Cleavage: CO2, H2O, NOx, Phenols B->C D Afterburner Chamber (>1100°C) C->D E Alkaline Scrubber Unit (Neutralizes NOx) D->E F Safe Exhaust (Clean Air Act Compliant) E->F

Figure 2: Thermal destruction pathway highlighting the necessity of afterburners and scrubbers.

Emergency Spill Response Protocol

In the event of a localized laboratory spill, immediate containment is required to prevent aerosolization and subsequent environmental release.

Step-by-Step Cleanup Protocol:

  • Evacuate and Ventilate: Clear personnel from the immediate area. Ensure the room's negative pressure ventilation is active.

  • Don Emergency PPE: Upgrade to a fitted P100 respirator (if the spill is outside a fume hood) and double-layer nitrile gloves.

  • Dry Cleanup (Do Not Use Water): Do not flush the spill with water, as this risks drain contamination and aquatic toxicity 4. Carefully sweep up the powder using a damp, static-free absorbent pad to prevent dust generation without creating runoff 1.

  • Containment: Place all recovered material and contaminated cleanup supplies into a rigid, sealable hazardous waste container.

  • Secondary Wash: Wash the spill area with a compatible organic solvent (e.g., isopropanol) to dissolve residual microscopic traces, absorbing the liquid with inert spill pads. Dispose of these pads as solid hazardous waste.

References

  • Source: cdhfinechemical.
  • Source: metasci.
  • Source: epa.
  • Title: sigma-aldrich - Safety Data Sheet (Benzamide)

Sources

Personal protective equipment for handling N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Handling highly functionalized, novel small molecules requires a rigorous, risk-based approach to laboratory safety. N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide is a complex synthetic intermediate and putative screening compound. It features a highly lipophilic phenoxybenzamide scaffold coupled with a reactive nitroaromatic moiety.

As a Senior Application Scientist, I design safety protocols that move beyond generic compliance. We must address the specific physicochemical properties of the molecule. A common pitfall in drug development laboratories is treating all proprietary powders identically. When researchers dissolve lipophilic nitroaromatics in solvents like Dimethyl Sulfoxide (DMSO) for high-throughput screening, they inadvertently create a highly penetrative toxicological vector. The lipophilic phenoxy group acts as a permeation enhancer, while DMSO rapidly carries the toxic nitroaromatic payload through standard nitrile gloves and the stratum corneum.

Mechanistic Toxicology: The "Why" Behind the Protocol

Standard Safety Data Sheets (SDS) often provide boilerplate advice, but understanding the causality of chemical toxicity is essential for building a self-validating safety culture. Nitroaromatic compounds present a distinct and severe systemic hazard: [1].

When absorbed through the skin or inhaled, the nitro group (-NO 2​ ) undergoes hepatic reduction to form a reactive hydroxylamine intermediate. This metabolite oxidizes the ferrous (Fe 2+ ) iron in hemoglobin to ferric (Fe 3+ ) iron. The resulting methemoglobin is incapable of binding oxygen, leading to insidious tissue hypoxia, cyanosis, and potential hepatotoxicity [2]. Because the phenoxybenzamide backbone increases the molecule's partition coefficient (LogP), dermal exposure to this specific compound poses a rapidly escalating systemic risk.

ToxPathway N N-(2-methoxy-5-nitrophenyl)- 2-phenoxybenzamide Abs Dermal/Inhalation Absorption (Enhanced by Phenoxy Lipophilicity) N->Abs Metab Hepatic Nitroreduction (Nitro to Hydroxylamine) Abs->Metab RBC Erythrocyte Oxidation (Fe2+ to Fe3+) Metab->RBC Reactive Intermediates MetHb Methemoglobinemia (Hypoxia & Cyanosis) RBC->MetHb Hemoglobin Oxidation

Fig 1: Toxicological pathway of nitroaromatic-induced methemoglobinemia following exposure.

Required Personal Protective Equipment (PPE) Matrix

To mitigate these specific permeation and metabolic risks, the following PPE matrix must be strictly adhered to. Quantitative [3] dictate the exclusion of standard thin disposable gloves for prolonged solvent handling.

PPE CategorySpecification & Quantitative MetricMechanistic Justification
Gloves Butyl rubber (>0.3 mm) or double-gloved heavy-duty nitrile (>8 mil)Nitroaromatics exhibit breakthrough times <15 mins in standard 4-mil latex/nitrile [3].
Eye Protection ANSI Z87.1-compliant unvented gogglesProtects against ocular absorption of fine powders (particulate size often <50 µm).
Body Flame-resistant lab coat (Nomex) & Chemical ApronPrevents static charge accumulation (resistivity <10 9 ohms) and systemic dermal absorption.
Respiratory NIOSH-approved respirator (N95/P100)Required if handling >10 grams outside a hood to prevent inhalation of aerosolized particulates.

Operational Workflow & Engineering Controls

Engineering controls must always precede PPE in the hierarchy of safety. All handling of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide must occur within a Class IIB chemical fume hood to ensure an inward airflow velocity that captures aerosolized particulates.

Workflow Prep 1. Preparation Don Butyl Gloves Hood 2. Containment Class II Fume Hood Prep->Hood Weigh 3. Weighing Anti-Static Tools Hood->Weigh React 4. Solubilization Avoid DMSO if possible Weigh->React Waste 5. Disposal Segregate Nitro Waste React->Waste

Fig 2: Sequential operational workflow for the safe handling of nitroaromatic benzamides.

Standard Operating Procedures (SOPs)

Protocol 1: Safe Weighing and Solution Preparation

This protocol is designed to prevent static-induced aerosolization and accidental dermal exposure during the preparation of biological screening stocks.

  • Environmental Verification : Verify the fume hood face velocity is operating between 80–100 feet per minute (fpm). Don double heavy-duty nitrile gloves or butyl rubber gloves.

  • Static Mitigation : Nitroaromatic powders are highly prone to static cling. Use an anti-static ionizer gun on the weighing enclosure and utilize grounded, stainless-steel spatulas. Do not use plastic spatulas.

  • Weighing : Tare a conductive, anti-static weigh boat. Carefully transfer the required mass of the compound. Keep the source bottle capped whenever not actively transferring.

  • Solubilization : If preparing a stock solution, transfer the dry powder to a pre-tared amber glass vial before adding solvent. Critical Insight: If using DMSO, handle the resulting solution with extreme caution, as DMSO will rapidly transport the nitroaromatic compound through standard PPE upon contact.

  • Decontamination : Wipe down the analytical balance and surrounding hood area with a solvent-dampened Kimwipe (e.g., isopropanol), followed immediately by a dry wipe.

Protocol 2: Spill Management and Decontamination

Nitroaromatics can leave persistent, highly toxic residues (often visible as distinct yellow or orange stains on surfaces or skin) [2].

  • Evacuation & Assessment : For powder spills >5 grams or any solvent spill outside the fume hood, evacuate the immediate area for 15 minutes to allow aerosols to settle.

  • Containment : For liquid spills, surround the area with an inert absorbent material (vermiculite or sand). Do not use combustible materials like paper towels for concentrated nitroaromatic solutions, as they can become highly reactive upon drying[3].

  • Collection : Carefully sweep the powder or absorbed liquid using a non-sparking brush and dustpan. Place the material into a sealable hazardous waste container.

  • Surface Neutralization : Wash the affected surface with a 5% sodium bicarbonate solution to neutralize potential reactive intermediates, followed by a thorough wash with industrial detergent and water.

Disposal Plan

Nitroaromatic waste must be strictly segregated. Mixing nitro compounds with strong reducing agents, amines, or strong bases can lead to dangerous [4].

  • Solid Waste : Collect all contaminated weigh boats, spatulas, Kimwipes, and PPE in a dedicated, clearly labeled "Toxic Solid Waste - Nitroaromatics" container.

  • Liquid Waste : Store in high-density polyethylene (HDPE) carboys. Label clearly with the exact chemical constituents. Never mix nitroaromatic waste with heavy metal waste or halogenated solvent waste unless specifically approved by your institution's Environmental Health and Safety (EHS) department.

References

  • StudyGuides. "Trinitrotoluene (Chemistry) – Methemoglobinemia and Toxicity." StudyGuides, [Link]

  • Northwestern University. "Laboratory Safety and Chemical Hygiene Plan." Northwestern Research Safety, [Link]

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